Fosdenopterin
Description
Properties
Key on ui mechanism of action |
Molybdenum cofactor deficiency (MoCD) is a rare autosomal-recessive disorder in which patients are deficient in three molybdenum-dependent enzymes: sulfite oxidase (SOX), xanthine dehydrogenase, and aldehyde dehydrogenase. The loss of SOX activity appears to be the main driver of MoCD morbidity and mortality, as the build-up of neurotoxic sulfites typically processed by SOX results in rapid and progressive neurological damage. In MoCD type A, the disorder results from a mutation in the _MOCS1_ gene leading to deficient production of MOCS1A/B, a protein that is responsible for the first step in the synthesis of molybdenum cofactor: the conversion of guanosine triphosphate into cyclic pyranopterin monophosphate (cPMP). Fosdenopterin is an exogenous form of cPMP, replacing endogenous production and allowing for the synthesis of molybdenum cofactor to proceed. |
|---|---|
CAS No. |
150829-29-1 |
Molecular Formula |
C10H14N5O8P |
Molecular Weight |
363.22 g/mol |
IUPAC Name |
(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one |
InChI |
InChI=1S/C10H14N5O8P/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16)/t2-,4-,5+,8-/m1/s1 |
InChI Key |
CZAKJJUNKNPTTO-AJFJRRQVSA-N |
SMILES |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
Isomeric SMILES |
C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fosdenopterin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fosdenopterin in Molybdenum Cofactor Deficiency (MoCD) Type A
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Molybdenum Cofactor Deficiency (MoCD) Type A is an ultra-rare, autosomal recessive inborn error of metabolism characterized by severe, progressive, and irreversible neurological damage, typically leading to death in early childhood.[1][2] The disease arises from mutations in the MOCS1 gene, which disrupts the initial step in the biosynthesis of the molybdenum cofactor (MoCo).[3][4][5] MoCo is an essential component for the function of several enzymes, most critically sulfite oxidase (SOX).[3][4] The absence of functional SOX leads to the accumulation of neurotoxic sulfites, such as S-sulfocysteine (SSC), in the brain and other tissues.[1][6] Fosdenopterin (NULIBRY®) is a substrate replacement therapy that provides an exogenous source of cyclic pyranopterin monophosphate (cPMP), the intermediate that cannot be synthesized by individuals with MoCD Type A.[1][3][4][7] By restoring the MoCo biosynthesis pathway, this compound enables the production of functional molybdenum-dependent enzymes, thereby reducing the accumulation of toxic sulfites and improving survival.[1][4][7] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data from clinical studies, experimental protocols, and pathway visualizations.
Pathophysiology of Molybdenum Cofactor Deficiency Type A
MoCD Type A is caused by mutations in the MOCS1 gene, which encodes the bifunctional enzyme MOCS1A/B.[4] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) into cyclic pyranopterin monophosphate (cPMP), the first of three major steps in the biosynthesis of the molybdenum cofactor.[8][9][10] A defect in this initial step halts the entire downstream pathway, preventing the formation of molybdopterin and, consequently, MoCo.[3][10]
MoCo is a critical component for the function of three essential human enzymes:
-
Sulfite Oxidase (SOX): Catalyzes the oxidation of sulfite to sulfate, a crucial step in the metabolism of sulfur-containing amino acids.[4]
-
Xanthine Dehydrogenase/Oxidase: Involved in purine catabolism.[11]
-
Aldehyde Oxidase: Participates in the metabolism of various aldehydes.[11]
The primary pathology in MoCD Type A is attributed to the loss of SOX activity. This leads to a systemic accumulation of toxic sulfites, including S-sulfocysteine (SSC), which is a key biomarker for the disease.[1][12] The buildup of these metabolites in the central nervous system results in catastrophic and irreversible neurological damage, manifesting as intractable seizures, feeding difficulties, severe developmental delays, and ultimately, a high mortality rate within the first few years of life.[1][3][2]
This compound's Mechanism of Action: Substrate Replacement
This compound is a synthetic form of cPMP and acts as a substrate replacement therapy.[1][11][7] Administered intravenously, it bypasses the genetic defect caused by MOCS1 mutations by providing an exogenous supply of cPMP.[1][4] This allows the subsequent steps of the MoCo biosynthesis pathway to proceed, leading to the formation of molybdopterin and the subsequent insertion of molybdenum to form the active molybdenum cofactor.[3][4] The restoration of MoCo enables the activation of molybdenum-dependent enzymes, most importantly sulfite oxidase.[1][4][7] Functional SOX can then catalyze the conversion of neurotoxic sulfites to non-toxic sulfates, thereby mitigating the underlying cause of the neurological damage seen in MoCD Type A.[1][4]
Molybdenum Cofactor Biosynthesis Pathway
The biosynthesis of MoCo is a highly conserved pathway.[8] The following diagram illustrates the key steps, the point of disruption in MoCD Type A, and the intervention by this compound.
Quantitative Data from Clinical Studies
The efficacy of this compound has been established through clinical trials comparing treated patients to a natural history cohort of untreated, genotype-matched patients.[3][13] The key findings are summarized below.
Survival Analysis
This compound treatment has demonstrated a significant improvement in the survival of patients with MoCD Type A.
| Metric | This compound-Treated Group | Untreated Control Group | Reference |
| Survival Rate at 3 Years | 84% | 55% | [11][14] |
| Reduction in Risk of Death | 82% | - | [3] |
| Hazard Ratio for Death | - | 5.1 (95% CI: 1.32-19.36) | [15][16] |
Biomarker Response
Treatment with this compound leads to a rapid and sustained reduction in the urinary concentration of S-sulfocysteine (SSC), a key biomarker of the disease.
| Time Point | Mean Urinary SSC (µmol/mmol creatinine) | Reference |
| Baseline (Pre-treatment) | 89.8 | [17] |
| Month 3 to Month 48 | Ranged from 11 (±8.5) to 7 (±2.4) | [17] |
Note: The reduction in urinary SSC was sustained for up to 48 months of treatment.[1]
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized in healthy adults.
| Parameter | Value | Reference |
| Protein Binding | 6-12% | [7][18] |
| Volume of Distribution (Vd) | 300 mL/kg | [18] |
| Elimination Half-life | 1.2 - 1.7 hours | [7] |
| Metabolism | Primarily nonenzymatic degradation to an inactive product (Compound Z) | [7][18] |
| Elimination Route | ~40% renal clearance | [7][18] |
Experimental Protocols
The clinical development of this compound involved a series of prospective and retrospective studies. The general methodologies are outlined below.
Study Design
The efficacy of this compound was primarily evaluated through a combined analysis of three studies (MCD-201, MCD-202, and MCD-501) and compared against a retrospective natural history study (MCD-502) that served as an external control.[1][3]
-
Study 1 (MCD-201): A prospective, open-label, single-arm, dose-escalation study in 8 patients with MoCD Type A who were previously treated with a recombinant form of cPMP (rcPMP).[19]
-
Study 2 (MCD-202): A prospective, open-label, single-arm, dose-escalation study in one patient with MoCD Type A not previously treated with rcPMP.[3][19][20]
-
Study 3 (MCD-501): A retrospective, observational study of 10 patients with confirmed MoCD Type A who had received rcPMP.[3][17]
Patient Population
Patients included in the studies had a confirmed diagnosis of MoCD Type A, established through genetic testing for mutations in the MOCS1 gene.[4][17] Most patients presented with early-onset, severe disease in the neonatal period.[21]
Dosage and Administration
This compound is administered as a once-daily intravenous infusion.[17] The dosage is based on actual body weight and is titrated according to age.
-
Patients < 1 Year of Age: Dosing is initiated based on gestational age and titrated up over several months. For example, a term neonate (≥37 weeks) would start at 0.55 mg/kg/day and titrate up to 0.9 mg/kg/day by month 3.[18]
-
Patients ≥ 1 Year of Age: The recommended dosage is 0.9 mg/kg once daily.[22]
The infusion is typically administered over a period of time using an infusion pump, with a recommended rate of 1.5 mL per minute.[17][20]
Efficacy and Biomarker Assessment
-
Primary Efficacy Endpoint: The primary measure of efficacy was overall survival, compared between the treated cohort and the genotype-matched untreated natural history cohort.[1][3]
-
Biomarker Analysis: Urinary levels of S-sulfocysteine (SSC) and xanthine were measured to monitor the pharmacodynamic effect of the treatment.[16] Urine samples were collected, and SSC levels were normalized to creatinine concentration.[17]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the diagnosis and treatment of a patient with MoCD Type A in a clinical setting.
In Vitro and Drug Interaction Studies
In vitro studies have been conducted to assess the potential for drug-drug interactions with this compound.
-
Cytochrome P450 (CYP) Enzymes: this compound does not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. It also does not induce CYP1A2, CYP2B6, or CYP3A4.[4][7]
-
Transporter Systems: this compound is a weak inhibitor of MATE2-K and OAT1. It is not an inhibitor of P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT3, or MATE1. It is not a substrate for most major transporters, though it is a weak substrate for MATE1.[4][7]
These findings suggest that the potential for clinically significant CYP or transporter-mediated drug interactions with this compound is low.[7]
Logical Relationship of Drug Interaction Potential
Conclusion
This compound represents a targeted and life-saving therapeutic intervention for Molybdenum Cofactor Deficiency Type A. Its mechanism of action as a substrate replacement therapy directly addresses the underlying molecular defect of the disease. By providing an exogenous source of cPMP, this compound bypasses the non-functional MOCS1A/B enzyme, restoring the biosynthesis of the molybdenum cofactor. This, in turn, activates sulfite oxidase, leading to the detoxification of harmful sulfites and a significant reduction in the risk of mortality. The quantitative data from clinical trials robustly support its efficacy, demonstrating improved survival and a sustained reduction in the key disease biomarker, urinary S-sulfocysteine. The well-defined experimental protocols and low potential for drug-drug interactions further solidify its role as the standard of care for this devastating condition.
References
- 1. fda.gov [fda.gov]
- 2. childneurologyfoundation.org [childneurologyfoundation.org]
- 3. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 4. ClinPGx [clinpgx.org]
- 5. What is molybdenum cofactor deficiency and sulfite intoxication [aboutmocdtypea.com]
- 6. Understanding MoCD Type A [nulibry.com]
- 7. drugs.com [drugs.com]
- 8. The biosynthesis of the molybdenum cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. publications.aap.org [publications.aap.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. nice.org.uk [nice.org.uk]
- 14. hcplive.com [hcplive.com]
- 15. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (this compound) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]
- 16. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. lablue.com [lablue.com]
- 20. Nulibry (this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. Molybdenum Cofactor Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. This compound (Nulibry) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
Fosdenopterin: A Technical Guide to its Structure, Function, and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosdenopterin, marketed under the brand name Nulibry, is a synthetic form of cyclic pyranopterin monophosphate (cPMP).[1][2] It is a first-in-class substrate replacement therapy approved for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A, an ultra-rare and life-threatening autosomal recessive genetic disorder.[3][4][5] This technical guide provides an in-depth overview of the structure, function, and mechanism of action of this compound, including its role in the molybdenum cofactor (MoCo) biosynthesis pathway. The guide also summarizes key clinical data, and outlines experimental methodologies for its synthesis and functional characterization.
Structure and Chemical Properties
This compound is a synthetic equivalent of the naturally occurring cyclic pyranopterin monophosphate (cPMP), an essential intermediate in the biosynthesis of the molybdenum cofactor.[1][2] Its chemical structure is a complex heterocyclic molecule containing a pyranopterin core fused to a pyran ring with a phosphate group.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₄N₅O₈P | [7] |
| Molecular Weight | 363.223 g/mol | [7] |
| IUPAC Name | (1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ⁵-phosphatetracyclo[8.8.0.0³,⁸.0¹²,¹⁷]octadeca-3(8),4-dien-7-one | [7] |
| Synonyms | Cyclic pyranopterin monophosphate (cPMP), Nulibry, Precursor Z, ALXN1101 | [7] |
| Physical Description | Solid | [8] |
| Administration Route | Intravenous | [7] |
Function and Mechanism of Action
This compound's primary function is to serve as a substrate replacement therapy in patients with Molybdenum Cofactor Deficiency (MoCD) Type A.[6][9] This genetic disorder is caused by mutations in the MOCS1 gene, which leads to a deficiency in the synthesis of cPMP.[5][10] The lack of cPMP halts the entire MoCo biosynthesis pathway, resulting in the inability to produce the molybdenum cofactor.[4]
MoCo is an essential component for the function of several vital enzymes, including:
-
Sulfite Oxidase (SOX): Catalyzes the oxidation of sulfite to sulfate, a critical step in the metabolism of sulfur-containing amino acids. Buildup of toxic sulfites is a primary cause of the severe neurological damage seen in MoCD.[5]
-
Xanthine Dehydrogenase/Oxidase: Involved in purine metabolism.
-
Aldehyde Oxidase: Plays a role in the metabolism of various aldehydes.[7]
By providing an exogenous source of cPMP, this compound bypasses the enzymatic block caused by the MOCS1 mutation.[11] The administered this compound is taken up by cells and enters the MoCo biosynthesis pathway, allowing for the subsequent synthesis of molybdopterin and, ultimately, functional molybdenum cofactor.[12] This restores the activity of MoCo-dependent enzymes, most critically SOX, thereby reducing the accumulation of neurotoxic sulfites.[6]
Molybdenum Cofactor Biosynthesis Pathway
The biosynthesis of the molybdenum cofactor is a highly conserved four-step process that begins with guanosine triphosphate (GTP).
Caption: The Molybdenum Cofactor (MoCo) biosynthesis pathway.
This compound's Mechanism of Action
This compound directly addresses the metabolic block in MoCD Type A by providing the missing cPMP.
Caption: Mechanism of action of this compound in MoCD Type A.
Quantitative Data
Clinical Efficacy
Clinical trials have demonstrated a significant survival benefit for patients with MoCD Type A treated with this compound compared to untreated patients.
Table 2: Survival Outcomes in Patients with MoCD Type A
| Study Cohort | Number of Patients | Survival Rate at 3 Years | Risk of Death Reduction | Reference(s) |
| This compound-treated | 13 | 84% | 82% | [13] |
| Genotype-matched untreated | 18 | 55% | - | [13] |
Treatment with this compound has also been shown to lead to a sustained reduction in urinary S-sulfocysteine (SSC), a key biomarker of MoCD.[14]
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion of this compound.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Half-life | 1.2 to 1.7 hours | [9] |
| Volume of Distribution (Vd) | ~300 mL/kg | [9] |
| Total Body Clearance | 167 to 195 mL/hr/kg | [15] |
| Protein Binding | 6% to 12% | [9] |
| Metabolism | Primarily non-enzymatic degradation to Compound Z | [9] |
| Excretion | Approximately 40% renal clearance | [16] |
Experimental Protocols
Synthesis of this compound
The chemical synthesis of this compound is a complex multi-step process. A key step involves the Viscontini reaction.[1]
General Synthetic Scheme:
-
Preparation of the Pyranopterin Core: The synthesis typically starts from D-galactose. Treatment of D-galactose with phenylhydrazine yields galactose phenylhydrazone. This intermediate then undergoes a Viscontini reaction with 2,5,6-triamino-3,4-dihydropyrimidin-4-one to form the core pyranopterin structure, establishing the required stereochemistry.[17]
-
Protection and Phosphorylation: The pyranopterin intermediate undergoes protection of reactive amine groups, often using Boc anhydride. This is followed by phosphorylation to introduce the cyclic monophosphate group.[17]
-
Oxidation and Deprotection: A Swern oxidation of a secondary alcohol to a ketone, followed by global deprotection, yields the final this compound product. The product is often crystallized as a hydrobromide salt.[1][17]
Note: This is a generalized overview. For detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, it is recommended to consult specialized synthetic chemistry literature.
Purification of this compound
High-performance liquid chromatography (HPLC) is a key technique for the purification of synthetic this compound.
General HPLC Purification Protocol:
-
Technique: Reversed-phase HPLC (RP-HPLC) is often employed.
-
Stationary Phase: C18 columns are commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with formic acid and ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used for elution.
-
Detection: UV detection at a wavelength of 280 nm is suitable for monitoring the purification process.
Note: The specific gradient, flow rate, and column dimensions need to be optimized for the particular synthesis scale and purity requirements.
Functional Characterization
The biological activity of synthesized this compound can be confirmed through in vitro reconstitution assays.
In Vitro Reconstitution of Molybdenum Cofactor Activity:
-
Objective: To demonstrate that the synthesized this compound can be converted into functional molybdenum cofactor that can activate a MoCo-dependent enzyme.
-
Materials:
-
Synthesized this compound (cPMP)
-
Purified enzymes from the MoCo biosynthesis pathway (MOCS2, MOCS3, Gephyrin)
-
A source of molybdenum (e.g., sodium molybdate)
-
An apo-enzyme (an enzyme lacking its cofactor), such as the molybdenum domain of sulfite oxidase.
-
Reagents for the specific enzyme activity assay (e.g., for sulfite oxidase activity).
-
-
Procedure: a. Incubate the synthesized this compound with the purified MOCS2, MOCS3, and gephyrin enzymes, along with molybdate and other necessary cofactors (e.g., ATP, Mg²⁺). This allows for the in vitro synthesis of MoCo. b. Add the apo-sulfite oxidase to the reaction mixture. The newly synthesized MoCo will be inserted into the apo-enzyme, reconstituting the holoenzyme. c. Measure the activity of the reconstituted sulfite oxidase using a suitable assay (see below).
-
Expected Outcome: A significant increase in sulfite oxidase activity compared to control reactions lacking the synthesized this compound demonstrates its functionality.[1]
Sulfite Oxidase Activity Assay:
-
Principle: The activity of sulfite oxidase can be measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm.
-
Reagents: Tris-HCl buffer, sodium sulfite (substrate), and cytochrome c.
-
Procedure: The reaction is initiated by the addition of the reconstituted sulfite oxidase, and the increase in absorbance at 550 nm is recorded over time.[14]
Measurement of S-Sulfocysteine in Urine:
-
Principle: The levels of the biomarker S-sulfocysteine (SSC) in urine can be quantified to assess the in vivo efficacy of this compound.
-
Methodology: Stable isotope dilution electrospray tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of SSC in urine samples.[3]
Conclusion
This compound represents a significant advancement in the treatment of the devastating genetic disorder, Molybdenum Cofactor Deficiency Type A. Its function as a substrate replacement therapy directly addresses the underlying molecular defect, leading to improved survival and clinical outcomes for affected individuals. This technical guide provides a comprehensive overview of the key structural, functional, and quantitative aspects of this compound, intended to support further research and development in the field of rare metabolic diseases. The provided experimental outlines serve as a foundation for researchers aiming to work with this important therapeutic compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Sulfocysteine Assay [healthcare.uiowa.edu]
- 4. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 6. drugs.com [drugs.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C10H14N5O8P | CID 135463437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. fda.gov [fda.gov]
- 12. The Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Synthesis of Cyclic Pyranopterin Monophosphate, a Biosynthetic Intermediate in the Molybdenum Cofactor Pathway - figshare - Figshare [figshare.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]
- 16. researchgate.net [researchgate.net]
- 17. Molybdenum cofactors from molybdoenzymes and in vitro reconstitution of nitrogenase and nitrate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosdenopterin: A Technical Guide to its Discovery, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosdenopterin, a synthetic form of cyclic pyranopterin monophosphate (cPMP), represents a pivotal breakthrough in the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A, an ultra-rare and life-threatening genetic disorder. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical and clinical research applications of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and a summary of critical quantitative data. The guide also includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this first-in-class substrate replacement therapy.
Introduction: The Discovery of this compound for MoCD Type A
Molybdenum Cofactor Deficiency (MoCD) is a rare autosomal recessive inborn error of metabolism characterized by severe neurological damage and high mortality in infants. The most common form, MoCD Type A, is caused by mutations in the MOCS1 gene, which disrupts the first step of the molybdenum cofactor (MoCo) biosynthesis pathway: the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP).[1][2][3] This deficiency leads to the inactivation of MoCo-dependent enzymes, critically sulfite oxidase (SOX). The resulting accumulation of toxic sulfites, such as S-sulfocysteine (SSC), in the central nervous system leads to progressive and irreversible neurological injury.[4]
Prior to the development of this compound, treatment for MoCD Type A was limited to supportive care. The discovery that providing an exogenous source of cPMP could bypass the genetic defect and restore the MoCo biosynthesis pathway was a landmark achievement.[2][3] Early research focused on a recombinant form of cPMP produced in E. coli.[5] Subsequently, a synthetic version, this compound, was developed, offering a more controlled and scalable manufacturing process.[6] this compound was developed at the German universities TU Braunschweig and the University of Cologne.[7] It was approved by the U.S. Food and Drug Administration (FDA) in February 2021 under the brand name Nulibry®, becoming the first and only approved therapy to reduce the risk of mortality in patients with MoCD Type A.[4][5]
Mechanism of Action: Restoring the Molybdenum Cofactor Pathway
This compound acts as a substrate replacement therapy.[4][8] By providing a synthetic source of cPMP, it circumvents the enzymatic block caused by MOCS1 mutations.[2][3] Once administered, this compound is converted into molybdopterin (MPT), the precursor to the active molybdenum cofactor.[8] The subsequent insertion of molybdenum into MPT forms the functional MoCo, which is then available to activate MoCo-dependent enzymes, including sulfite oxidase.[8] The restored SOX activity enables the oxidation of toxic sulfites to sulfate, thereby reducing the levels of neurotoxic metabolites like S-sulfocysteine.[3]
Molybdenum Cofactor Biosynthesis Pathway
The biosynthesis of the molybdenum cofactor is a highly conserved four-step pathway.[9][10][11]
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that starts from D-galactose.[12] The following is a summary of the key synthetic steps.
Synthesis of the this compound Core
-
Formation of Galactose Phenylhydrazone: D-galactose is treated with phenylhydrazine to yield galactose phenylhydrazone.[12]
-
Core Structure Assembly: The galactose phenylhydrazone is heated with 2,5,6-triamino-3,4-dihydropyrimidinone in a methanol/water mixture. This key step establishes the stereochemistry of the final compound.[12]
Functionalization and Final Steps
-
Protection of the Core: The core structure undergoes protection with Boc anhydride to prevent unwanted side reactions.[12]
-
Phosphorylation: The protected intermediate is then reacted with methyl dichlorophosphate to introduce the phosphate group.[12]
-
Oxidation and Deprotection: The final steps involve a Swern oxidation of a secondary alcohol, followed by global deprotection using bromotrimethylsilane to yield this compound.[12]
-
Purification: The final product is purified by recrystallization from aqueous hydrobromic acid/2-propanol.[12]
Preclinical and Clinical Research
The efficacy and safety of this compound were established through a series of preclinical and clinical studies.
Preclinical Studies
Preclinical studies in a mouse model of MoCD Type A (MOCS1 knockout mice) demonstrated that treatment with this compound led to a significant improvement in survival and a reduction in plasma and brain levels of the neurotoxic biomarker S-sulfocysteine (SSC).[8] These studies provided the foundational evidence for its therapeutic potential.[13]
Clinical Trials
The approval of this compound was based on data from three clinical studies, which were compared against a natural history study of untreated patients.[4] These studies included prospective, open-label, single-arm, dose-escalation trials and a retrospective observational study.[4]
| Parameter | This compound-Treated Patients | Untreated Control Group | Reference |
| 3-Year Survival Rate | 84% | 55% | [5] |
| Risk of Death | Reduced by 82% | - | [4] |
| Median Survival | Not reached | 36 months | [5] |
Table 1: Summary of Clinical Efficacy Data for this compound
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound research.
Measurement of Sulfite Oxidase (SOX) Activity
This protocol is adapted from standard spectrophotometric assays for SOX activity.[14]
Principle: The activity of sulfite oxidase is determined by monitoring the reduction of cytochrome c at 550 nm, which is coupled to the oxidation of sulfite to sulfate.
Materials:
-
100 mM Tris-HCl buffer, pH 8.5
-
33 mM Sodium Sulfite solution
-
2 mM Cytochrome c solution (from chicken heart)
-
Enzyme sample (e.g., cell lysate, purified protein)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
2.77 mL of 100 mM Tris-HCl buffer, pH 8.5
-
0.10 mL of 2 mM Cytochrome c solution
-
0.03 mL of 33 mM Sodium Sulfite solution
-
-
Equilibrate the mixture to 25°C and monitor the absorbance at 550 nm (A550nm) until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the enzyme solution.
-
Immediately mix by inversion and record the increase in A550nm for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA550nm/minute) from the linear portion of the curve.
-
A blank reaction without the enzyme should be run to correct for any non-enzymatic reduction of cytochrome c.
Unit Definition: One unit of sulfite oxidase activity is defined as the amount of enzyme that catalyzes the reduction of 1.0 µmole of cytochrome c per minute at pH 8.5 and 25°C.
Quantification of Urinary S-Sulfocysteine (SSC)
This protocol is based on HPLC methods for the quantification of SSC in urine.[15][16]
Principle: S-sulfocysteine in urine is quantified using high-performance liquid chromatography (HPLC) coupled with a suitable detection method, often after pre-column derivatization.
Materials:
-
Urine sample
-
HPLC system with a C18 reverse-phase column
-
Derivatization agent (e.g., o-phthaldialdehyde, OPA)
-
S-sulfocysteine standard
-
Appropriate mobile phases for HPLC
Procedure:
-
Sample Preparation: Collect a random urine specimen.[16] Centrifuge the sample to remove any particulate matter.
-
Derivatization: Mix a defined volume of the urine supernatant with the derivatization agent (e.g., OPA) according to the specific protocol for the chosen agent.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the sample using a suitable gradient of mobile phases.
-
Detect the derivatized SSC using a UV or fluorescence detector at the appropriate wavelength.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of S-sulfocysteine.
-
Quantify the amount of SSC in the urine sample by comparing its peak area to the standard curve.
-
Results are typically normalized to urinary creatinine levels to account for variations in urine concentration.
-
Conclusion
This compound represents a paradigm shift in the management of Molybdenum Cofactor Deficiency Type A, transforming a previously fatal condition into a treatable one. Its development underscores the power of understanding rare disease biochemistry to engineer life-saving therapies. This technical guide provides a foundational resource for the scientific community, offering insights into the discovery, synthesis, and research applications of this remarkable compound. The detailed protocols and data presented herein are intended to support further research and development in the field of rare metabolic disorders.
References
- 1. ijsdr.org [ijsdr.org]
- 2. drugs.com [drugs.com]
- 3. This compound | C10H14N5O8P | CID 135463437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 8. fda.gov [fda.gov]
- 9. MOLYBDENUM COFACTOR BIOSYNTHESIS AND MOLYBDENUM ENZYMES | Annual Reviews [annualreviews.org]
- 10. Molybdenum cofactor biosynthesis and molybdenum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis and Insertion of the Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How is this compound synthesised?_Chemicalbook [chemicalbook.com]
- 13. medkoo.com [medkoo.com]
- 14. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayocliniclabs.com [mayocliniclabs.com]
The Role of Fosdenopterin in Molybdenum Cofactor Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum cofactor (Moco) is an indispensable component for the catalytic activity of a small class of enzymes known as molybdoenzymes. These enzymes, including sulfite oxidase (SOX), xanthine dehydrogenase (XDH), and aldehyde oxidase (AO), play critical roles in the metabolism of sulfur-containing amino acids, purines, and various aldehydes. The biosynthesis of Moco is a highly conserved, multi-step process. A genetic defect in this pathway leads to Molybdenum Cofactor Deficiency (MoCD), a rare and devastating autosomal recessive inborn error of metabolism. MoCD Type A, the most common form, is caused by mutations in the MOCS1 gene, leading to a failure in the first step of Moco biosynthesis: the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP). This deficiency results in the accumulation of toxic metabolites, primarily sulfite, leading to severe and progressive neurological damage and early mortality.[1][2][3]
Fosdenopterin (Nulibry™) is a synthetic form of cPMP that acts as a substrate replacement therapy for MoCD Type A.[4][5] By providing an exogenous source of cPMP, this compound bypasses the deficient enzymatic step, enabling the downstream synthesis of Moco and restoring the function of molybdoenzymes.[4] This guide provides an in-depth technical overview of the role of this compound in Moco biosynthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways.
Molybdenum Cofactor Biosynthesis Pathway
The biosynthesis of Moco is a complex and evolutionarily conserved pathway that can be broadly divided into four key stages. In eukaryotes, this process involves several enzymes encoded by the MOCS1, MOCS2, MOCS3, and GPHN genes.
-
Formation of cyclic Pyranopterin Monophosphate (cPMP): The pathway initiates with the conversion of 5'-GTP to cPMP. This crucial first step is catalyzed by the enzymes MOCS1A and MOCS1B, which are encoded by the MOCS1 gene.[6][7] MOCS1A is a radical S-adenosylmethionine (SAM) enzyme containing iron-sulfur clusters.[8] MoCD Type A is specifically caused by mutations in the MOCS1 gene, leading to a deficiency in cPMP.[2]
-
Formation of Molybdopterin (MPT): In the second step, two sulfur atoms are incorporated into cPMP to form molybdopterin (MPT). This reaction is catalyzed by the enzyme molybdopterin synthase, a heterotetrameric complex composed of two small subunits (MOCS2A) and two large subunits (MOCS2B), encoded by the MOCS2 gene.[9][10] The sulfur is donated from a thiocarboxylated C-terminus of the MOCS2A subunit.[11]
-
Insertion of Molybdenum: The final stage of Moco synthesis involves the insertion of molybdenum into MPT. This step is catalyzed by the enzyme gephyrin, which also has a role in neuronal receptor clustering. Gephyrin facilitates the adenylylation of MPT and the subsequent insertion of molybdate to form the active Molybdenum cofactor.
-
Modification in Bacteria: In bacteria, Moco can undergo further modification by the addition of nucleotides to the phosphate group of MPT.[12]
Mechanism of Action of this compound
This compound is a substrate replacement therapy designed to address the molecular deficit in MoCD Type A.[4] As a synthetic analog of cPMP, it directly substitutes for the missing intermediate in the Moco biosynthesis pathway.[5] Administered intravenously, this compound enters the metabolic cascade downstream of the enzymatic block, allowing the subsequent steps of Moco synthesis to proceed.
Quantitative Data
The efficacy of this compound in treating MoCD Type A has been evaluated in several clinical studies. The data demonstrates a significant improvement in survival, normalization of a key disease biomarker, and achievement of developmental milestones.
Enzyme Kinetics
Clinical Efficacy of this compound
The clinical development of this compound has provided crucial data on its life-saving potential.
Table 1: Survival Probability in Patients with MoCD Type A
| Time Point | This compound-Treated Patients (n=13) | Untreated Genotype-Matched Controls (n=18) |
| At 3 Years | 84% (95% CI: 49%, 96%) | 55% (95% CI: 30%, 74%) |
| At 1 Year | ~93% | ~75% |
| Data sourced from clinical trials comparing this compound-treated patients to a natural history cohort.[2][13] |
The risk of death in untreated patients was found to be 5.1 times higher than in those treated with this compound (Cox proportional hazards; 95% CI 1.32–19.36; p = 0.01).[11][14]
Table 2: Normalization of Urinary S-Sulfocysteine (SSC)
| Time Point | Mean ± SD Urinary SSC (µmol/mmol creatinine) |
| Baseline (n=1) | 89.8 |
| Month 3 to Month 48 (n=9) | 7 (±2.4) to 11 (±8.5) |
| Urinary SSC is a key biomarker for MoCD, reflecting the body's inability to metabolize sulfite.[4][14] Treatment with this compound leads to a rapid and sustained reduction in urinary SSC levels.[14] |
Table 3: Developmental Milestones in this compound-Treated Patients
| Developmental Milestone | Patients Treated ≤ 14 Days of Age (n=11) | Patients Treated > 14 Days of Age (n=3) |
| Able to Feed Orally | 64% (7/11) | 0% (0/3) |
| Ambulatory | 57% (4/7 evaluated) | 0% (0/2 evaluated) |
| Able to Sit Unassisted | 86% (6/7 evaluated) | 0% (0/2 evaluated) |
| Data highlights the critical importance of early diagnosis and treatment initiation for achieving better neurodevelopmental outcomes.[11] At 12 months of treatment, 43% of treated patients could sit unassisted, 44% were ambulatory, and 57% could feed orally.[11][13] |
Experimental Protocols
Quantification of Urinary S-Sulfocysteine (SSC) by HPLC
The monitoring of urinary SSC is crucial for the diagnosis and therapeutic management of MoCD. High-performance liquid chromatography (HPLC) with pre-column derivatization is a sensitive and reliable method for this purpose.[15]
Objective: To quantify the concentration of SSC in urine samples.
Principle: SSC in urine is derivatized with o-phthaldialdehyde (OPA) to form a fluorescent adduct that can be separated by reverse-phase HPLC and detected by a UV or fluorescence detector.
Materials:
-
HPLC system with a C18 reverse-phase column
-
UV or fluorescence detector
-
OPA derivatization reagent
-
SSC standard
-
Urine samples
-
Reagents for mobile phase (e.g., sodium acetate buffer, methanol, tetrahydrofuran)
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Dilute the urine samples as needed with ultrapure water.
-
-
Derivatization:
-
In an autosampler vial, mix a small volume of the urine sample (or SSC standard) with the OPA derivatization reagent.
-
Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at a controlled temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the compounds using a gradient of the mobile phase.
-
Detect the OPA-derivatized SSC at an appropriate wavelength (e.g., 338 nm for UV detection).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the SSC standard.
-
Determine the concentration of SSC in the urine samples by comparing their peak areas to the standard curve.
-
Normalize the SSC concentration to the urinary creatinine concentration to account for variations in urine dilution.
-
Conclusion
This compound represents a landmark achievement in the treatment of MoCD Type A, transforming a rapidly fatal neonatal disease into a manageable condition with the potential for improved survival and developmental outcomes. By acting as a substrate replacement therapy, this compound effectively bypasses the genetic defect in the Moco biosynthesis pathway, restoring the function of essential molybdoenzymes and mitigating the accumulation of neurotoxic metabolites. The quantitative data from clinical trials unequivocally demonstrate its efficacy in reducing mortality and normalizing key biomarkers. The importance of early diagnosis and prompt initiation of therapy cannot be overstated, as this is directly correlated with more favorable neurological development. Continued research into the long-term outcomes of this compound treatment and the kinetics of the human Moco biosynthesis pathway will further enhance our understanding and management of this rare disease. This technical guide provides a comprehensive resource for researchers, clinicians, and pharmaceutical professionals working to advance the treatment of MoCD and other rare metabolic disorders.
References
- 1. Download your NULIBRY Welcome Kit [nulibry.com]
- 2. Characterization of MOCS1A, an oxygen-sensitive iron-sulfur protein involved in human molybdenum cofactor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Improves Developmental Outcomes in MoCD Type A | Technology Networks [technologynetworks.com]
- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Characterization of Cyclic Pyranopterin Monophosphate Formation in Molybdenum Cofactor Biosynthesis | Semantic Scholar [semanticscholar.org]
- 11. Mechanistic studies of human molybdopterin synthase reaction and characterization of mutants identified in group B patients of molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic and mutational studies of Escherichia coli molybdopterin synthase clarify the final step of molybdopterin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 15. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
Fosdenopterin as a Synthetic cPMP Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molybdenum cofactor deficiency (MoCD) Type A is an ultra-rare, autosomal recessive inborn error of metabolism caused by mutations in the MOCS1 gene. This genetic defect disrupts the initial step of the molybdenum cofactor (MoCo) biosynthesis pathway, specifically the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP). The resulting absence of functional MoCo leads to the inactivity of MoCo-dependent enzymes, most critically sulfite oxidase. This enzymatic failure causes a systemic accumulation of neurotoxic sulfites, leading to severe and rapidly progressive neurological damage, intractable seizures, and a high rate of infant mortality.
Fosdenopterin (Nulibry™) is a first-in-class substrate replacement therapy that serves as a synthetic analog of cPMP.[1][2] By providing an exogenous source of cPMP, this compound bypasses the genetic defect in MoCD Type A, restoring the downstream synthesis of MoCo and, consequently, the activity of sulfite oxidase.[3] This mechanism of action directly addresses the underlying pathophysiology of the disease, leading to a reduction in toxic sulfite levels and a significant improvement in survival rates for affected patients.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative clinical and pharmacokinetic data, detailed summaries of key experimental protocols, and visualizations of relevant biological and experimental pathways.
Mechanism of Action: Restoring a Deficient Pathway
This compound's therapeutic effect is rooted in its function as a direct replacement for the endogenously deficient cPMP in patients with MoCD Type A.[4] The MoCo biosynthesis pathway is a highly conserved, multi-step process essential for the function of several vital enzymes.[5][6]
The Molybdenum Cofactor Biosynthesis Pathway
The synthesis of MoCo begins with the conversion of GTP to cPMP, a reaction catalyzed by the MOCS1A and MOCS1B enzymes, which are encoded by the MOCS1 gene.[3] In MoCD Type A, mutations in MOCS1 render these enzymes non-functional, halting the pathway at its inception.[2] Subsequent steps, which are intact in these patients, involve the conversion of cPMP to molybdopterin (MPT), the insertion of molybdenum into MPT to form MoCo, and in some cases, further modification of MoCo.[5][7]
This compound as a cPMP Analog
This compound is a synthetic, stable form of cPMP that, when administered intravenously, enters the metabolic pathway downstream of the genetic block.[2][3] This allows the patient's own enzymes (MOCS2, MOCS3, and Gephyrin) to utilize the provided cPMP to complete the synthesis of functional MoCo.[3] The restoration of MoCo synthesis leads to the activation of MoCo-dependent enzymes, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase.[7][8] The primary therapeutic benefit is derived from the restored activity of sulfite oxidase, which detoxifies harmful sulfites by converting them to sulfate.[3][9]
Quantitative Data
The efficacy and pharmacokinetic profile of this compound have been evaluated in clinical trials and preclinical studies.
Clinical Efficacy: Survival and Biomarker Data
The approval of this compound was based on a pivotal clinical investigation that compared treated patients with a natural history cohort of untreated, genotype-matched patients.[3]
| Parameter | This compound-Treated (n=13) | Untreated Control (n=18) | Reference |
| Survival Rate at 3 Years | 84% | 55% | [1] |
| Mean Survival Time (up to 3 years) | 32 months | 24 months | [3] |
| Urinary S-sulfocysteine (SSC) Levels | Sustained reduction over 48 months | Persistently elevated | [3] |
Pharmacokinetic Properties (Healthy Adult Subjects)
Pharmacokinetic data for this compound were obtained from studies in healthy adult subjects.[8]
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | ~300 mL/kg | [8] |
| Protein Binding | 6% to 12% | [8] |
| Metabolism | Primarily nonenzymatic degradation to inactive Compound Z | [8] |
| Half-life Elimination | 1.2 to 1.7 hours | [8] |
| Clearance | 167 to 195 mL/h/kg | [8] |
Dosing and Administration
The recommended dosage of this compound is based on age and weight, administered as a once-daily intravenous infusion.[9]
| Patient Age | Initial Dosage | Dosage at Month 1 | Dosage at Month 3 | Reference |
| Preterm Neonates (<37 weeks) | 0.4 mg/kg | 0.7 mg/kg | 0.9 mg/kg | [9] |
| Term Neonates (≥37 weeks) | 0.55 mg/kg | 0.75 mg/kg | 0.9 mg/kg | [9] |
| ≥ 1 Year | 0.9 mg/kg | - | - | [10] |
Experimental Protocols
This section provides detailed summaries of key experimental methodologies used in the research and development of this compound. For full, unabridged protocols, readers are directed to the cited references.
Synthesis of this compound (as cPMP)
The chemical synthesis of cPMP is a critical process for the production of this compound. A detailed synthetic route has been published, providing a foundation for its manufacture.
Summary of Synthesis Protocol (based on Clinch et al., 2013):
The synthesis of cPMP involves a multi-step process starting from a chiral pool material. Key transformations include the construction of the pyranopterin ring system and subsequent phosphorylation to yield the final cPMP molecule. The process is designed to produce a stable analog suitable for pharmaceutical use. For the complete, step-by-step synthesis, including reagents, reaction conditions, and purification methods, researchers should consult the primary literature.
In Vitro Molybdopterin Biosynthesis Assay
In vitro assays are essential for confirming the biological activity of synthesized cPMP and for studying the MoCo biosynthesis pathway.
Summary of In Vitro Assay Protocol:
This assay typically involves the use of cell-free extracts from organisms with known mutations in the MoCo biosynthesis pathway. For instance, extracts from a MOCS1 deficient cell line can be complemented with this compound. The production of downstream intermediates, such as molybdopterin or functional MoCo, is then measured. This can be achieved by reconstituting the activity of a MoCo-dependent enzyme, like sulfite oxidase, and measuring its enzymatic activity. Quantification of molybdopterin and its derivatives can be performed using HPLC.
Preclinical Evaluation in a MOCS1 Knockout Mouse Model
Animal models are crucial for evaluating the in vivo efficacy and safety of new therapeutic agents. A mouse model with a targeted disruption of the Mocs1 gene has been developed to mimic MoCD Type A.
Summary of MOCS1 Knockout Mouse Protocol:
The generation of a Mocs1 knockout mouse typically involves homologous recombination in embryonic stem (ES) cells to introduce a null mutation into the Mocs1 gene. Chimeric mice are then generated by injecting the modified ES cells into blastocysts. These chimeras are subsequently bred to establish a colony of heterozygous and homozygous knockout mice. These mice exhibit the biochemical and clinical phenotype of MoCD Type A and are used to assess the ability of this compound to improve survival and reduce biochemical markers of the disease, such as urinary S-sulfocysteine levels.
Clinical Trial Protocol (NCT02047461)
The clinical development of this compound included a pivotal Phase 2/3, multicenter, open-label, dose-escalation study.
Summary of Clinical Trial Protocol (NCT02047461):
-
Objective: To evaluate the safety and efficacy of this compound in pediatric patients with MoCD Type A.
-
Design: A prospective, open-label, single-arm, dose-escalation study.
-
Participants: Pediatric patients with a genetically confirmed diagnosis of MoCD Type A.
-
Intervention: Daily intravenous infusions of this compound with dose escalation based on safety and tolerability.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Overall survival, changes in urinary S-sulfocysteine (SSC) levels, neurodevelopmental outcomes, and growth parameters.
-
Methodology: Patients received daily intravenous infusions of this compound. Doses were escalated over a period of several months to a target maintenance dose. Efficacy was evaluated by comparing survival data to a historical control group and by monitoring changes in the biomarker, urinary SSC.
Conclusion
This compound represents a significant breakthrough in the treatment of Molybdenum Cofactor Deficiency Type A. As a synthetic cPMP analog, it directly addresses the underlying molecular defect, restoring the function of the molybdenum cofactor biosynthesis pathway and mitigating the severe neurological consequences of the disease. The quantitative data from clinical trials demonstrate a clear survival benefit, supported by a favorable pharmacokinetic profile. The experimental protocols summarized herein provide a foundation for further research and development in the field of rare metabolic disorders. This technical guide serves as a comprehensive resource for scientists, clinicians, and pharmaceutical professionals working to advance the understanding and treatment of MoCD Type A and other related conditions.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. reference.medscape.com [reference.medscape.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nulibry.com [nulibry.com]
- 9. Nulibry (this compound): Side Effects, Dosage, Warnings [medicinenet.com]
- 10. This compound (Nulibry) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
The Biochemical Pathway of Fosdenopterin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosdenopterin, a synthetic analog of cyclic pyranopterin monophosphate (cPMP), represents a pivotal advancement in the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A. This rare, autosomal recessive disorder is characterized by the inability to synthesize molybdenum cofactor (Moco), an essential component for the function of several vital enzymes. This technical guide provides an in-depth exploration of the biochemical pathway of this compound metabolism, its role as a substrate replacement therapy, and the broader context of Moco biosynthesis. The document includes a comprehensive review of the enzymatic steps, quantitative kinetic data where available, detailed experimental protocols for relevant assays, and visual representations of the metabolic and signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of rare metabolic disorders.
Introduction to Molybdenum Cofactor (Moco) and its Deficiency
Molybdenum cofactor (Moco) is a pterin-based molecule that chelates a molybdenum atom, forming the catalytic core of molybdoenzymes.[1][2] These enzymes, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase, are crucial for the metabolism of sulfur-containing amino acids, purines, and various xenobiotics.[3][4] The biosynthesis of Moco is a highly conserved, multi-step process that begins with guanosine triphosphate (GTP).[5][6]
Molybdenum Cofactor Deficiency (MoCD) is a rare and severe genetic disorder resulting from mutations in the genes responsible for Moco biosynthesis.[7][8] MoCD is classified into three main types based on the affected gene:
-
Type A: Caused by mutations in the MOCS1 gene, leading to a deficiency of cyclic pyranopterin monophosphate (cPMP).[9][10]
-
Type B: Caused by mutations in the MOCS2 or MOCS3 genes, affecting the conversion of cPMP to molybdopterin (MPT).[11][12]
-
Type C: Caused by mutations in the GPHN gene, which is involved in the final steps of Moco synthesis.[7][8]
The clinical presentation of MoCD is typically characterized by severe neurological damage, intractable seizures, and developmental regression, often leading to early childhood mortality.[3] The accumulation of toxic metabolites, particularly sulfite due to the dysfunction of sulfite oxidase, is a key contributor to the pathophysiology of the disease.[13]
This compound: A Substrate Replacement Therapy
This compound is a synthetic, stable form of cyclic pyranopterin monophosphate (cPMP) that serves as a substrate replacement therapy for MoCD Type A.[14][15] In patients with MoCD Type A, the genetic defect in the MOCS1 gene prevents the synthesis of endogenous cPMP.[3] By providing an exogenous source of cPMP, this compound bypasses this metabolic block, allowing the downstream enzymatic machinery to synthesize molybdopterin and subsequently, functional Moco.[13][15] This restoration of Moco biosynthesis leads to the activation of molybdoenzymes, most critically sulfite oxidase, thereby reducing the accumulation of neurotoxic sulfites.[13]
The Biochemical Pathway of Molybdenum Cofactor Biosynthesis
The biosynthesis of Molybdenum Cofactor (Moco) is a complex and highly regulated process that can be divided into four main stages.
Stage 1: Synthesis of cyclic Pyranopterin Monophosphate (cPMP) from GTP
The initial step in Moco biosynthesis is the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP). This reaction is catalyzed by the bifunctional enzyme encoded by the MOCS1 gene, which produces two proteins: MOCS1A and MOCS1B.[9] This is the step that is deficient in MoCD Type A and is bypassed by the administration of this compound.
Stage 2: Conversion of cPMP to Molybdopterin (MPT)
The second stage involves the conversion of cPMP to molybdopterin (MPT). This process is catalyzed by a heterotetrameric enzyme, MPT synthase, which is composed of two small subunits (MOCS2A) and two large subunits (MOCS2B), both encoded by the MOCS2 gene.[10][11] The reaction also requires the MOCS3 protein, a sulfurtransferase that donates sulfur to MPT synthase.[1][14]
Stage 3: Adenylation of MPT
The third stage is the adenylation of MPT to form MPT-adenosine monophosphate (MPT-AMP). This reaction is catalyzed by the G-domain of the gephyrin protein, encoded by the GPHN gene.[16][17]
Stage 4: Molybdenum Insertion
The final step in Moco biosynthesis is the insertion of molybdenum into MPT-AMP to form the active Molybdenum Cofactor. This reaction is catalyzed by the E-domain of the gephyrin protein.[3]
The following diagram illustrates the Molybdenum Cofactor Biosynthesis Pathway:
Caption: The four main stages of the Molybdenum Cofactor biosynthesis pathway.
Mechanism of Action of this compound
In individuals with MoCD Type A, the deficiency of the MOCS1 enzyme leads to a block in the conversion of GTP to cPMP. This compound, as an exogenous source of cPMP, directly replenishes the depleted pool of this crucial intermediate. Once administered, this compound enters the Moco biosynthesis pathway at the second stage, where it is converted to MPT by the MOCS2/MOCS3 enzyme complex. The subsequent steps of MPT adenylation and molybdenum insertion proceed as normal, leading to the synthesis of functional Moco. The restored Moco can then be incorporated into apo-enzymes, such as sulfite oxidase, restoring their catalytic activity and mitigating the toxic accumulation of sulfites.
The following diagram illustrates the mechanism of action of this compound in MoCD Type A:
Caption: this compound bypasses the MOCS1 deficiency in MoCD Type A.
Quantitative Data
Enzyme Kinetics of Moco Biosynthesis Enzymes
Quantitative data on the kinetic parameters of the human Moco biosynthesis enzymes is limited in publicly available literature. The following table summarizes the available data.
| Enzyme | Substrate | Km | kcat | Reference |
| MOCS3 | Thiosulfate | 0.25 mM | 2.11 s-1 | [1] |
| Cyanide | 0.28 mM | - | [1] | |
| MOCS1 | GTP | Not reported | Not reported | |
| MOCS2 | cPMP | Not reported | Not reported | |
| Gephyrin | MPT, ATP, Molybdate | Not reported | Not reported |
Note: The kcat for MOCS3 was determined for the sulfur transfer reaction from thiosulfate to cyanide.
Pharmacokinetics of this compound
Pharmacokinetic parameters of this compound have been characterized in clinical studies.
| Parameter | Value | Unit | Reference |
| Plasma Protein Binding | 6 - 12 | % | [15] |
| Mean Half-life | 1.2 - 1.7 | hours | [15] |
| Elimination | Primarily nonenzymatic degradation | - | [15] |
| Route of Excretion | ~40% renal clearance | - | [15] |
Clinical Efficacy of this compound
Clinical trials have demonstrated the efficacy of this compound in improving survival in patients with MoCD Type A.
| Outcome | This compound-treated | Untreated Controls | Reference |
| Survival Rate at 3 years | 84% | 55% | [14] |
| Survival at 1 year | ~93% | ~75% | |
| Risk of Death (Hazard Ratio) | - | 5.1 times higher | [18] |
Experimental Protocols
Quantification of S-Sulfocysteine (SSC) in Urine and Serum by HPLC
Purpose: To quantify the biomarker S-sulfocysteine (SSC), which is elevated in MoCD due to sulfite oxidase deficiency. This method is crucial for diagnosis and for monitoring treatment efficacy.
Principle: This method is based on the pre-column derivatization of SSC with o-phthaldialdehyde (OPA), followed by separation using reverse-phase high-performance liquid chromatography (HPLC) and detection with a UV detector.[19][20]
Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector
-
C18 reverse-phase HPLC column
-
S-sulfocysteine standard
-
o-phthaldialdehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid buffer (0.4 M, pH 10.2)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Disodium hydrogen phosphate
-
5-Sulfosalicylic acid
-
Urine and serum samples
Procedure:
-
Sample Preparation:
-
Urine: Dilute urine samples with water. Deproteinize by adding sulfosalicylic acid, centrifuge, and collect the supernatant.
-
Serum: Deproteinize serum samples with sulfosalicylic acid, centrifuge, and collect the supernatant.
-
-
Derivatization Reagent Preparation: Prepare the OPA reagent by dissolving OPA in methanol, then adding boric acid buffer and 2-mercaptoethanol.[19]
-
Automated Pre-column Derivatization: The autosampler is programmed to mix the sample (or standard) with the OPA reagent before injection onto the HPLC column.
-
Chromatographic Separation:
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture
-
Use a gradient elution to separate the OPA-derivatized SSC from other amino acids.
-
-
Detection: Monitor the eluent at 338 nm.
-
Quantification: Create a standard curve using known concentrations of SSC. Determine the concentration of SSC in the samples by comparing their peak areas to the standard curve.
Analysis of Protein-Protein Interactions using Split-Luciferase Complementation Assay
Purpose: To study the in vivo interactions between the different enzymes of the Moco biosynthesis pathway.
Principle: The firefly luciferase protein is split into two non-functional fragments, N-terminal (NLuc) and C-terminal (CLuc). These fragments are fused to two proteins of interest (e.g., MOCS1 and MOCS2). If the two proteins interact, the NLuc and CLuc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable light signal in the presence of its substrate, luciferin.[21][22]
Materials:
-
Expression vectors for NLuc and CLuc fusions
-
Cell line for expression (e.g., HEK293T cells)
-
Transfection reagent
-
Cell lysis buffer
-
Luciferin substrate
-
Luminometer
Procedure:
-
Vector Construction: Clone the coding sequences of the proteins of interest into the NLuc and CLuc expression vectors.
-
Cell Culture and Transfection: Culture the chosen cell line and co-transfect the cells with the NLuc and CLuc fusion constructs.
-
Cell Lysis: After a suitable expression period (e.g., 24-48 hours), lyse the cells to release the fusion proteins.
-
Luminescence Measurement: Add the luciferin substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: A significant increase in luminescence in cells co-expressing the fusion proteins compared to negative controls (e.g., cells expressing only one fusion protein or non-interacting proteins) indicates a positive interaction.
Bioanalytical Method for this compound in Plasma using LC-MS/MS
Purpose: To accurately quantify the concentration of this compound in plasma samples for pharmacokinetic studies.
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.[5][23]
Materials:
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
-
This compound reference standard
-
Internal standard (a structurally similar molecule)
-
Plasma samples
-
Protein precipitation and/or solid-phase extraction materials
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like formic acid)
General Procedure (requires optimization for this compound):
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. Alternatively, use solid-phase extraction for cleaner samples.
-
Add the internal standard at a known concentration to all samples, calibrators, and quality controls.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the LC system.
-
Use a suitable mobile phase gradient to achieve chromatographic separation of this compound and the internal standard from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in either positive or negative mode.
-
Optimize the mass spectrometer parameters for the specific precursor-to-product ion transitions for both this compound and the internal standard (Multiple Reaction Monitoring - MRM mode).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Conclusion and Future Directions
This compound represents a significant therapeutic breakthrough for patients with Molybdenum Cofactor Deficiency Type A, effectively addressing the underlying biochemical defect. This technical guide has provided a detailed overview of the metabolic pathway of this compound, integrating it into the broader context of Moco biosynthesis. While significant progress has been made, further research is warranted in several areas. A more comprehensive understanding of the enzyme kinetics of the Moco biosynthesis pathway in humans would be invaluable. The development and validation of standardized, publicly available protocols for the quantification of this compound and its metabolites would also benefit the research and clinical communities. Continued investigation into the long-term outcomes of this compound therapy and the exploration of potential treatments for MoCD Types B and C remain critical areas for future research. This guide serves as a foundational resource to support these ongoing efforts in the pursuit of improved diagnostics and therapeutics for rare metabolic diseases.
References
- 1. genecards.org [genecards.org]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. gephyrin antibody (12681-1-AP) | Proteintech [ptglab.com]
- 5. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 7. MOCS3 molybdenum cofactor synthesis 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Investigation of molybdenum cofactor deficiency due to MOCS2 deficiency in a newborn baby - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. youtube.com [youtube.com]
- 13. pnas.org [pnas.org]
- 14. MOCS3 - Wikipedia [en.wikipedia.org]
- 15. A zebrafish gephyrinb mutant distinguishes synaptic and enzymatic functions of Gephyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gephyrin (D4J4R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 17. Gephyrin: a key regulatory protein of inhibitory synapses and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
- 19. fda.gov [fda.gov]
- 20. cloud-clone.com [cloud-clone.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. MOCS2 | Test catalog | Invitae [invitae.com]
- 23. researchgate.net [researchgate.net]
Fosdenopterin for Molybdenum Cofactor Deficiency Type A: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the substrate replacement therapy fosdenopterin for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A.
Introduction
Molybdenum Cofactor Deficiency (MoCD) is an ultra-rare, autosomal recessive inborn error of metabolism characterized by severe, rapidly progressive neurological damage and high mortality in neonates and infants.[1][2] The most common form, MoCD Type A, is caused by mutations in the MOCS1 gene, which leads to a deficiency in the synthesis of cyclic pyranopterin monophosphate (cPMP).[1][3] This deficiency disrupts the entire molybdenum cofactor (MoCo) biosynthesis pathway, resulting in the loss of activity of MoCo-dependent enzymes, most critically, sulfite oxidase (SOX).[4][5] The inactivation of SOX leads to the accumulation of neurotoxic sulfites, such as S-sulfocysteine (SSC), in the central nervous system, causing intractable seizures, feeding difficulties, and profound developmental delays.[1][2][6]
This compound (NULIBRY®) is a synthetic form of cPMP that acts as a substrate replacement therapy.[7][8] By providing an exogenous source of cPMP, this compound restores the MoCo biosynthesis pathway, reactivates sulfite oxidase, and reduces the accumulation of toxic sulfites.[3][6] It is the first and only FDA-approved treatment to reduce the risk of mortality in patients with MoCD Type A.[1][8] This guide provides a comprehensive overview of the mechanism of action, clinical efficacy, and experimental protocols relevant to this compound research.
Pathophysiology of Molybdenum Cofactor Deficiency Type A
MoCo is an essential cofactor for several enzymes in humans, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase.[5][8] The biosynthesis of MoCo is a complex, multi-step process. In MoCD Type A, mutations in the MOCS1 gene interrupt the first step of this pathway: the conversion of guanosine triphosphate (GTP) to cPMP.[3][6] This blockage leads to a cascade of metabolic disturbances, with the loss of SOX activity being the primary driver of the severe clinical phenotype.[5] In the absence of functional SOX, sulfite, a toxic byproduct of the catabolism of sulfur-containing amino acids, accumulates and is converted to other neurotoxic compounds like SSC.[6][9]
References
- 1. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. ClinPGx [clinpgx.org]
- 4. radiopaedia.org [radiopaedia.org]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. fda.gov [fda.gov]
- 7. drugs.com [drugs.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
The Restoration of Sulfite Oxidase Function: An In-depth Technical Guide on the Effects of Fosdenopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum cofactor deficiency (MoCD) Type A is a rare, autosomal recessive inborn error of metabolism with devastating neurological consequences.[1] The underlying cause is a mutation in the MOCS1 gene, leading to a failure in the synthesis of cyclic pyranopterin monophosphate (cPMP).[2] This molecule is a critical precursor for the molybdenum cofactor (MoCo), an essential component for the function of several enzymes, most critically, sulfite oxidase.[1] The resulting dysfunction of sulfite oxidase leads to the accumulation of toxic sulfites, causing severe and irreversible neurological damage in affected infants.[3] Fosdenopterin (Nulibry®), a substrate replacement therapy, provides an exogenous source of cPMP, thereby restoring the MoCo biosynthesis pathway and, consequently, the activity of sulfite oxidase.[4] This guide provides a comprehensive technical overview of the effects of this compound on sulfite oxidase, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological pathways.
Mechanism of Action: Restoring a Crucial Metabolic Pathway
This compound's therapeutic effect is not mediated through direct interaction with the sulfite oxidase enzyme. Instead, it addresses the root cause of MoCD Type A by replenishing the deficient cPMP.[4] This allows for the downstream synthesis of molybdopterin and subsequently the mature molybdenum cofactor.[5] Once synthesized, MoCo is incorporated into apo-sulfite oxidase, converting it into a functional holoenzyme.[6] This restoration of sulfite oxidase activity is paramount, as this enzyme catalyzes the vital oxidation of sulfite to sulfate, a critical step in the catabolism of sulfur-containing amino acids.[3] The detoxification of sulfite prevents its accumulation and the subsequent formation of the neurotoxic compound S-sulfocysteine (SSC).[1]
Data Presentation: The Impact of this compound
The efficacy of this compound is primarily assessed through clinical outcomes and the measurement of biochemical markers. The following tables summarize the key quantitative data from clinical trials and observational studies.
Table 1: Clinical Trial and Observational Study Overview
| Study Identifier | Study Type | Number of Patients (Treated) | Comparator | Key Endpoints |
| Combined Analysis of NCT02047461, NCT02629393, and a retrospective study | Prospective, open-label, single-arm, dose-escalation and retrospective observational | 13 | 18 genotype-matched untreated patients from a natural history study | Overall Survival, Urinary S-sulfocysteine (SSC) levels |
Table 2: Survival Outcomes in Patients with MoCD Type A
| Treatment Group | Number of Patients | Survival Rate at 3 Years | Hazard Ratio for Mortality (Treated vs. Untreated) | p-value |
| This compound/rcPMP Treated | 13 | 84% | 0.18 (95% CI: 0.04-0.72) | - |
| Untreated (Genotype-Matched) | 18 | 55% | - | - |
| This compound Treated (Another Analysis) | 15 | 93% at 1 year | 5.1 (Risk of death in untreated vs. treated) | 0.01 |
| Untreated (Historical Control) | 37 | 75% at 1 year | - | - |
Data from combined analysis shows a significant improvement in survival for patients treated with this compound.[5][7]Another analysis also demonstrated a statistically significant prolonged survival in treated versus untreated patients.[5][8]
Table 3: Biochemical Efficacy of this compound
| Biomarker | Patient Population | Baseline Level (Mean ± SD or Range) | Post-treatment Level (Mean ± SD or Range) |
| Urinary S-sulfocysteine (SSC) (µmol/mmol creatinine) | MoCD Type A (n=1) | 89.8 | 11 (±8.5) to 7 (±2.4) from Month 3 to Month 48 |
| Urinary S-sulfocysteine (SSC) (µmol/mmol creatinine) | MoCD Type A (untreated) | 0-18 (reference range for 0-1 year) | Remained abnormal |
| Urinary Xanthine (µmol/mmol creatinine) | MoCD Type A (untreated) | 0-63.4 (reference range for 0-1 year) | Remained abnormal |
| Urinary Uric Acid (µmol/mmol creatinine) | MoCD Type A (untreated) | 820-1026 (reference range for 0-1 year) | Returned to near-normal |
Treatment with this compound leads to a rapid and sustained reduction in the neurotoxic biomarker S-sulfocysteine (SSC) in the urine of patients with MoCD Type A.[7]In treated patients, urinary SSC and xanthine levels returned to near-normal, while they remained abnormal in the untreated cohort.[7]
Experimental Protocols
Protocol for Quantification of Urinary S-Sulfocysteine (SSC) by HPLC
This protocol provides a method for the sensitive detection of SSC, a key biomarker for MoCD and for monitoring the efficacy of this compound treatment.[9]
1. Sample Preparation:
-
Collect urine samples and store them frozen until analysis.
-
Thaw samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant with the mobile phase as required.
2. Derivatization:
-
Mix the diluted urine sample with o-phthaldialdehyde (OPA) solution to derivatize the primary amine group of SSC.
3. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a suitable buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector at a wavelength of 338 nm.
-
Quantification: Generate a standard curve using known concentrations of SSC to quantify the levels in the urine samples. The results are typically normalized to urinary creatinine levels.
Protocol for In Vitro Sulfite Oxidase Activity Assay
This assay measures the catalytic activity of sulfite oxidase, which can be used to assess the restoration of enzyme function in patient-derived cells or in in vitro reconstitution experiments.
1. Enzyme Source:
-
Patient-derived fibroblasts or other cell types.[10]
-
Recombinant apo-sulfite oxidase for in vitro reconstitution studies.[11]
2. Reagents:
-
Reaction Buffer: e.g., Tris-HCl buffer, pH 7.5.
-
Substrate: Sodium sulfite solution.
-
Electron Acceptor: Cytochrome c or ferricyanide.
-
Molybdenum Cofactor Source (for reconstitution): Purified cPMP, molybdate, and other necessary components for in vitro MoCo synthesis.[11]
3. Assay Procedure:
-
Prepare cell lysates from the enzyme source.
-
For reconstitution assays, incubate the apo-sulfite oxidase with the MoCo synthesis mixture.[11]
-
Initiate the reaction by adding the sulfite substrate to the reaction mixture containing the enzyme and the electron acceptor.
-
Monitor the reduction of the electron acceptor spectrophotometrically over time. For cytochrome c, this is typically measured at 550 nm.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor. Activity is usually expressed as nmol of substrate converted per minute per mg of protein.
Mandatory Visualizations
Molybdenum Cofactor Biosynthesis and the Role of this compound
Caption: this compound restores MoCo synthesis and sulfite oxidase activity.
Experimental Workflow: From Patient Sample to Biomarker Quantification
Caption: Workflow for quantifying urinary S-sulfocysteine.
Conclusion
This compound represents a significant advancement in the treatment of Molybdenum Cofactor Deficiency Type A. By providing the essential substrate for molybdenum cofactor biosynthesis, it effectively restores the function of sulfite oxidase. This leads to a reduction in the accumulation of toxic sulfites, as evidenced by the normalization of urinary S-sulfocysteine levels, and most importantly, a significant improvement in the survival of patients. The detailed understanding of its mechanism of action, supported by robust clinical and biochemical data, provides a solid foundation for its use in this devastating disease and serves as a paradigm for the development of therapies for other inborn errors of metabolism. Further research focusing on the long-term neurological outcomes and the potential for early intervention will continue to refine the therapeutic strategy for MoCD Type A.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 3. Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (this compound) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]
- 6. In vitro incorporation of nascent molybdenum cofactor into human sulfite oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
- 9. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molybdenum Cofactor Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Efficacy of Fosdenopterin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational in vitro studies that established the preclinical efficacy of Fosdenopterin (Nulibry™) for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A. This document details the mechanism of action, summarizes key in vitro findings, outlines plausible experimental protocols, and presents visual workflows and pathways to elucidate the core scientific principles underpinning this compound's therapeutic effect.
Introduction: The Challenge of Molybdenum Cofactor Deficiency Type A
Molybdenum Cofactor Deficiency (MoCD) Type A is an ultra-rare, autosomal recessive genetic disorder caused by mutations in the MOCS1 gene.[1][2] This genetic defect disrupts the initial step in the molybdenum cofactor (MoCo) biosynthesis pathway, specifically preventing the synthesis of cyclic pyranopterin monophosphate (cPMP).[3][4] The absence of cPMP leads to a deficiency of MoCo, an essential component for the function of several vital enzymes, most critically, sulfite oxidase (SOX).[1][5] The resulting inactivation of SOX leads to a systemic accumulation of neurotoxic sulfites, causing rapid and irreversible neurological damage, intractable seizures, and a high rate of mortality in infants.[1][3]
This compound, a synthetic form of cPMP, was developed as a substrate replacement therapy to bypass the genetic defect in MoCD Type A.[2][6] It provides an exogenous source of cPMP, aiming to restore the MoCo biosynthesis pathway and reactivate sulfite oxidase, thereby reducing the levels of toxic sulfites.[3][4]
Mechanism of Action: Substrate Replacement Therapy
This compound's mechanism of action is direct and targeted. Administered intravenously, it delivers cPMP into the patient's system.[6] This exogenous cPMP is then utilized by the subsequent enzymes in the MoCo biosynthetic pathway to produce molybdopterin.[3][5] Molybdopterin is subsequently converted into functional MoCo, which is then incorporated into molybdoenzymes like sulfite oxidase, restoring their catalytic activity.[2][4] The primary therapeutic goal is the restoration of SOX activity to metabolize and detoxify sulfites into non-toxic sulfates.[3]
Summary of In Vitro Study Findings
Table 1: In Vitro Pharmacodynamic & Efficacy Studies
| Assay Type | Objective | Anticipated Outcome / Finding | Relevance |
| Cell-Based MoCo Restoration | To demonstrate that this compound can restore MoCo synthesis in cells deficient in cPMP (e.g., patient-derived fibroblasts with MOCS1 mutations). | Treatment with this compound leads to a measurable increase in intracellular MoCo levels compared to untreated control cells. | Confirms the primary mechanism of action: bypassing the genetic defect to restore the synthesis of the essential cofactor. |
| Enzyme Activity Assays | To verify that the restored MoCo can activate downstream molybdoenzymes, particularly sulfite oxidase (SOX). | Increased SOX activity in cell lysates from this compound-treated deficient cells, leading to the efficient conversion of sulfite to sulfate. | Provides direct evidence of functional restoration and the drug's ability to restore the key metabolic pathway for sulfite detoxification. |
| Biomarker Reduction | To show a reduction in the accumulation of toxic metabolites in a cellular model. | A decrease in the concentration of sulfites and related toxic byproducts (e.g., S-sulfocysteine) in the culture medium or cell lysates of treated cells. | Demonstrates the intended therapeutic effect at a biochemical level, linking enzyme restoration to the reduction of neurotoxic compounds. |
Table 2: In Vitro Safety & Drug Interaction Profile
| Assay Type | Objective | Finding | Reference |
| Cytochrome P450 (CYP) Enzymes | To assess the potential for drug-drug interactions via inhibition or induction of major CYP enzymes. | This compound does not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. It does not induce CYP1A2, CYP2B6, or CYP3A4. | [4] |
| Transporter Systems | To evaluate interactions with key drug transporter proteins. | This compound is a weak inhibitor of MATE2-K and OAT1. It is not a substrate for P-gp, BCRP, OATP1B1/1B3, OCT2, OAT1/3, or MATE2-K. | [4] |
| Phototoxicity Assays | To determine the potential for light-induced toxicity. | In vitro and in vivo animal studies demonstrated phototoxic effects. The clinical risk is noted as unclear but managed through labeling precautions. | [7] |
| Ion Channel Panel | To screen for off-target effects on various ion channels, which could indicate potential cardiac or neurological side effects. | No inhibitory effect on a variety of ion channels was observed, with IC50 values >300µM. | [7] |
Experimental Protocols: Reconstructing In Vitro Methodologies
Detailed protocols for proprietary preclinical studies are not publicly disclosed. However, based on standard cell biology and biochemical techniques, the workflows for key experiments can be outlined.
General Workflow for In Vitro Efficacy Testing
The following diagram illustrates a logical workflow for assessing the efficacy of this compound in a relevant cell-based model of MoCD Type A.
Protocol for Sulfite Oxidase (SOX) Activity Assay
-
Cell Culture and Treatment:
-
Culture human fibroblasts from a patient with a confirmed MOCS1 mutation (or a suitable genetically engineered cell line) alongside wild-type control cells.
-
Treat the MoCD Type A cells with a predetermined concentration of this compound for a specified time (e.g., 24-72 hours). Include untreated MoCD Type A cells and wild-type cells as negative and positive controls, respectively.
-
-
Cell Lysis:
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them.
-
Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent and protease inhibitors) on ice to release intracellular proteins, including sulfite oxidase.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein fraction.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.
-
-
Enzymatic Reaction:
-
In a microplate, combine a standardized amount of protein from the cell lysate with a reaction buffer.
-
Initiate the enzymatic reaction by adding a known concentration of sodium sulfite (the substrate for SOX).
-
The reaction also requires an electron acceptor, such as cytochrome c. The reduction of cytochrome c by SOX can be measured spectrophotometrically.
-
-
Data Acquisition and Analysis:
-
Measure the rate of the reaction by monitoring the change in absorbance at a specific wavelength (e.g., 550 nm for cytochrome c reduction) over time using a plate reader.
-
Calculate the specific activity of SOX (e.g., in nmol/min/mg of protein).
-
Compare the SOX activity in this compound-treated cells to that of the untreated and wild-type controls to quantify the extent of functional restoration.
-
Conclusion
The preliminary in vitro studies of this compound were critical in establishing its therapeutic rationale. By using appropriate cell-based models of MoCD Type A, these foundational experiments demonstrated that this compound successfully functions as a substrate replacement therapy. The in vitro data confirmed that the drug could bypass the inherent genetic defect, restore the synthesis of functional molybdenum cofactor, reactivate the critical sulfite oxidase enzyme, and consequently reduce the biochemical markers of the disease. Furthermore, in vitro safety pharmacology studies provided an early assessment of the drug's interaction profile. This body of evidence provided the essential proof-of-concept and safety justification necessary to advance this compound into clinical trials, ultimately leading to its approval as the first and only treatment to reduce the risk of mortality in patients with MoCD Type A.[5][8]
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (this compound) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]
- 3. fda.gov [fda.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What Is NULIBRY® (this compound) for injection? [nulibry.com]
Preclinical Efficacy of Fosdenopterin in Animal Models of Molybdenum Cofactor Deficiency Type A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical animal model data for Fosdenopterin, a substrate replacement therapy for Molybdenum Cofactor Deficiency (MoCD) Type A. The information presented herein is crucial for understanding the foundational efficacy and mechanism of action of this therapy, paving the way for its successful clinical development and approval.
Core Preclinical Findings: Survival and Biomarker Reduction
Preclinical studies utilizing a Mocs1 knockout mouse model, which recapitulates the genetic and biochemical hallmarks of MoCD Type A in humans, have demonstrated the significant therapeutic potential of cyclic pyranopterin monophosphate (cPMP), the active moiety of this compound. These studies were foundational in establishing the proof-of-concept for substrate replacement therapy in this devastating neurodegenerative disease.
Survival Studies
Untreated Mocs1-deficient mice exhibit a severe phenotype, with a lifespan limited to approximately 7 to 10 days after birth.[1] In stark contrast, regular administration of cPMP demonstrated a profound survival benefit.
| Animal Model | Treatment Group | Key Survival Outcomes | Reference |
| Mocs1 Knockout Mice | Untreated Control | Average lifespan of 7.5 days; death within 7-10 days postpartum. | [1] |
| Mocs1 Knockout Mice | cPMP-Treated | Normal survival and development. | [1] |
| Mocs1 Knockout Mice | cPMP Treatment Withdrawal | Cessation of treatment resulted in death within a few days, highlighting the necessity of continuous therapy. | [1] |
Biomarker Analysis: S-sulfocysteine (SSC) Reduction
A key biochemical hallmark of MoCD Type A is the accumulation of toxic sulfites, leading to elevated levels of S-sulfocysteine (SSC) in bodily fluids and tissues. Preclinical studies have shown that this compound administration leads to a significant reduction in these neurotoxic biomarkers. Animal data from a mouse model of MoCD Type A demonstrated a reduction of plasma and brain SSC levels.[2] Treatment with cPMP normalized these biomarkers in the mouse model.[3]
Quantitative data on the precise percentage of SSC reduction in plasma and brain tissue from these pivotal preclinical mouse studies are not consistently reported in publicly available literature. The primary outcome emphasized was the normalization of these biomarkers.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies that established the efficacy of cPMP in the Mocs1-deficient mouse model.
Animal Model
The primary animal model used was a Mocs1 knockout mouse.[1] This model was generated to have a genetic defect in the first step of molybdenum cofactor biosynthesis, mirroring the human condition of MoCD Type A.[1] These mice exhibit the characteristic lethal phenotype if left untreated.[1]
Treatment Administration
In the seminal preclinical studies, cPMP was administered via intrahepatic injections.[1] This route was chosen to ensure the direct delivery of the substrate to a key metabolic organ.
Dosing Regimen
Mocs1-deficient mice received regular cPMP treatment.[1] While the exact dosage and frequency are not consistently detailed in all secondary summaries, the treatment was sufficient to ensure "normal survival and development".[1]
Biomarker Quantification
The analysis of S-sulfocysteine (SSC) is critical for diagnosing and monitoring treatment efficacy in MoCD. While the specific protocols used in the initial mouse studies are not fully detailed in the available literature, subsequent clinical and diagnostic methodologies rely on techniques such as high-performance liquid chromatography (HPLC) for the quantification of SSC in urine and serum.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a generalized experimental workflow.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound in MoCD Type A.
Generalized Preclinical Experimental Workflow
Caption: Preclinical workflow for this compound efficacy testing.
Conclusion
The preclinical data from the Mocs1 knockout mouse model provided compelling evidence for the efficacy of this compound (via its active moiety, cPMP) in treating Molybdenum Cofactor Deficiency Type A. The dramatic improvement in survival and the normalization of key neurotoxic biomarkers in treated animals laid the essential groundwork for the subsequent successful clinical development and approval of this life-saving therapy. This guide serves as a summary of the key preclinical findings and methodologies that underpin our current understanding of this compound's therapeutic action.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Fosdenopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdenopterin, also known as cyclic pyranopterin monophosphate (cPMP), is a critical intermediate in the biosynthesis of the molybdenum cofactor (MoCo). MoCo is an essential component of a class of enzymes known as molybdoenzymes, which are vital for various metabolic processes in most living organisms. A deficiency in MoCo, particularly due to mutations in the MOCS1 gene (Molybdenum Cofactor Synthesis 1), leads to a rare and severe metabolic disorder known as Molybdenum Cofactor Deficiency (MoCD) Type A. This condition results in the accumulation of toxic metabolites, leading to severe neurological damage and often early death. This compound, sold under the brand name Nulibry, is a groundbreaking treatment for MoCD Type A, acting as a substrate replacement therapy to restore the production of MoCo and the function of molybdoenzymes.[1][2][3][4]
These application notes provide a detailed protocol for the laboratory-scale chemical synthesis of this compound, compiled from published scientific literature. The synthesis is based on a multi-step process starting from D-galactose and culminating in the formation of this compound hydrobromide.[5][6][7] Additionally, this document includes a summary of the biosynthetic pathway of the Molybdenum cofactor to provide a broader context for the role of this compound.
Molybdenum Cofactor Biosynthesis Pathway
The biosynthesis of the Molybdenum cofactor is a conserved four-step enzymatic process that converts guanosine triphosphate (GTP) into the active Molybdenum cofactor.[8][9][10] this compound (cPMP) is the product of the first step and serves as a key intermediate.
Caption: Molybdenum Cofactor Biosynthesis Pathway.
Chemical Synthesis of this compound: Experimental Protocol
The chemical synthesis of this compound is a multi-step process that begins with the formation of a key pyranopterin intermediate, followed by protection, phosphorylation, oxidation, and deprotection steps.[5][6][7]
Overall Synthesis Workflow
Caption: Chemical Synthesis Workflow for this compound.
Step 1: Preparation of D-Galactose Phenylhydrazone
-
Reaction Setup: Dissolve D-galactose in water.
-
Addition of Reagent: Add phenylhydrazine to the solution.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Workup and Isolation: The product, galactose phenylhydrazone, precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry.[6]
Step 2: Synthesis of the Pyranopterin Core (Intermediate 10)
-
Reaction Setup: In a suitable reaction vessel, combine D-galactose phenylhydrazone and 2,5,6-triamino-3,4-dihydropyrimidin-4-one dihydrochloride in a mixture of methanol and water.[5][6][7]
-
Reaction Conditions: Heat the mixture to 110 °C. The reaction is a Viscontini reaction that establishes the four stereocenters of the core structure.[5][7]
-
Workup and Isolation: After the reaction is complete, cool the mixture and isolate the pyranopterin product (designated as compound 10 in the literature). Purification can be achieved by recrystallization.[5]
Step 3: Protection of Amino Groups
-
Reaction Setup: Dissolve the pyranopterin intermediate (10) in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Reagents: Add an excess of di-tert-butyl dicarbonate (Boc anhydride) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature until the protection of the amino groups is complete, yielding a tri-tert-butoxycarbonylamino intermediate.[5]
-
Workup and Isolation: Remove the solvent under reduced pressure and purify the protected intermediate by column chromatography.
Step 4: Formation of the Tetracyclic Phosphate Ester (Intermediate 15)
-
Reaction Setup: Dissolve the protected intermediate in a suitable anhydrous solvent.
-
Phosphorylation: Treat the solution with a phosphorylating agent to form the tetracyclic phosphate ester (designated as compound 15 in the literature).[5]
-
Workup and Isolation: After the reaction, quench the reaction mixture and extract the product. Purify the highly crystalline tetracyclic phosphate ester by appropriate methods.[5]
Step 5: Swern Oxidation
-
Reaction Setup: Prepare a solution of oxalyl chloride in an anhydrous solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).
-
Addition of Reagents: Add dimethyl sulfoxide (DMSO) dropwise, followed by a solution of the tetracyclic phosphate ester (15) in the same solvent.
-
Reaction Conditions: After stirring for a period, add a hindered base such as triethylamine. Allow the reaction to warm to room temperature.[5][7]
-
Workup and Isolation: Quench the reaction with water and extract the product. The resulting ketone is often used in the next step without extensive purification.[6]
Step 6: Global Deprotection and Crystallization
-
Deprotection: Treat the crude ketone intermediate from the previous step with bromotrimethylsilane in a mixture of acetone and water. This step removes both the Boc protecting groups and the phosphonate esters.[6]
-
Crystallization: After deprotection, the crude this compound is obtained.
-
Purification: Recrystallize the crude product from a mixture of aqueous hydrobromic acid and 2-propanol to yield this compound monobromide dihydrate.[6]
Quantitative Data Summary
The following table summarizes the reported yields and purity for the key steps in the synthesis of this compound.
| Step | Product | Yield (%) | Purity (%) | Reference(s) |
| 1. Formation of Galactose Phenylhydrazone | Galactose Phenylhydrazone | 80 | - | [6] |
| 2. Viscontini Reaction | Pyranopterin Intermediate (10) | 36 | - | [6] |
| 6. Final Deprotection and Crystallization | This compound Monobromide Dihydrate | - | 95 | [6] |
Note: Yields for intermediate steps such as protection, phosphorylation, and oxidation are not explicitly detailed in the provided search results but are described as being successfully carried out.[5][7]
Characterization
The synthesized this compound and its intermediates are characterized using various spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the structure of the synthesized compounds.[5]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and intermediates.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
X-ray Crystallography: Used to determine the three-dimensional structure of crystalline intermediates.[5]
-
UV-Visible Spectroscopy: To characterize the electronic properties of the pterin ring system.[5]
In Vitro Efficacy
The synthesized this compound hydrobromide has been shown to have comparable in vitro efficacy to the product isolated from bacterial sources. This was demonstrated by its enzymatic conversion to mature Molybdenum cofactor and the subsequent reconstitution of MoCo-free human sulfite oxidase, resulting in a fully active enzyme.[5][7]
Conclusion
The described chemical synthesis provides a viable route for the laboratory-scale production of this compound. This protocol, derived from peer-reviewed literature, offers a foundation for researchers and drug development professionals working on Molybdenum Cofactor Deficiency and related metabolic disorders. The synthesis is complex and requires careful control of reaction conditions and purification procedures to obtain a high-purity product. The provided workflow and biosynthetic context aim to facilitate a comprehensive understanding of this compound's synthesis and biological significance.
References
- 1. This compound | C10H14N5O8P | CID 135463437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How is this compound synthesised?_Chemicalbook [chemicalbook.com]
- 7. Synthesis of cyclic pyranopterin monophosphate, a biosynthetic intermediate in the molybdenum cofactor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Quantification of Fosdenopterin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdenopterin (Nulibry™) is a crucial substrate replacement therapy for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A.[1] This rare, autosomal recessive metabolic disorder results from a failure in the biosynthesis of the molybdenum cofactor (MoCo), leading to an accumulation of toxic sulfites and severe neurological damage.[2] this compound provides an exogenous source of cyclic pyranopterin monophosphate (cPMP), a key intermediate in the MoCo biosynthesis pathway, which is then converted to molybdopterin (MPT) and subsequently to the active MoCo.[1]
Accurate and precise quantification of this compound in plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and overall drug development. This document provides a detailed application note and a comprehensive protocol for the bioanalysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]
Molybdenum Cofactor Biosynthesis Pathway
The biosynthesis of the Molybdenum Cofactor is a conserved four-step pathway. It begins with the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP). Subsequently, cPMP is transformed into molybdopterin (MPT). The third step involves the adenylation of MPT to yield MPT-AMP. Finally, molybdenum is inserted into MPT-AMP to form the active Molybdenum Cofactor (MoCo).[5][6]
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and Its Application for Therapeutic Monitoring [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Fosdenopterin Administration in Mouse Models of Molybdenum Cofactor Deficiency Type A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdenopterin, a synthetic form of cyclic pyranopterin monophosphate (cPMP), is a substrate replacement therapy developed for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A.[1] This rare, autosomal recessive metabolic disorder is caused by mutations in the MOCS1 gene, leading to an inability to synthesize cPMP.[2][3] The deficiency of cPMP disrupts the biosynthesis of the molybdenum cofactor, which is essential for the function of several enzymes, including sulfite oxidase. The resulting accumulation of toxic sulfites, such as S-sulfocysteine (SSC), leads to severe neurological damage and early mortality.[4][5]
The MOCS1 knockout mouse model faithfully recapitulates the lethal phenotype of human MoCD Type A, making it an invaluable tool for preclinical evaluation of therapies like this compound.[1][2] Administration of exogenous cPMP in these mice has been shown to rescue the lethal phenotype, normalize biochemical markers, and allow the animals to reach adulthood and fertility.[1] These application notes provide a detailed protocol for the administration of this compound (referred to as precursor Z or cPMP in foundational studies) in MOCS1 knockout mouse models, based on established preclinical research.
Mechanism of Action
This compound acts as a substrate replacement therapy. By providing an exogenous source of cPMP, it bypasses the genetic defect in MoCD Type A. The administered cPMP is readily utilized by the subsequent enzymes in the molybdenum cofactor biosynthesis pathway to produce mature, functional molybdenum cofactor. This restores the activity of molybdenum-dependent enzymes, most critically sulfite oxidase, which detoxifies sulfite by converting it to sulfate. The restoration of sulfite oxidase activity leads to a reduction in the accumulation of neurotoxic metabolites like SSC in the plasma and brain.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of cPMP (this compound) in MOCS1 knockout mice.
| Treatment Group | Number of Animals (n) | Median Survival |
| Untreated MOCS1-/- | 10 | 7.5 days |
| cPMP-Treated MOCS1-/- | 8 | > 6 months (survived to adulthood) |
| Wild-type/Heterozygous | - | Normal lifespan |
| Table 1: Survival Rates in cPMP-Treated MOCS1 Knockout Mice. |
| Age | Untreated MOCS1-/- (g) | cPMP-Treated MOCS1-/- (g) | Wild-type/Heterozygous (g) |
| Day 5 | ~2.5 | ~3.0 | ~3.5 |
| Day 10 | Deceased | ~5.0 | ~6.0 |
| Day 20 | Deceased | ~8.0 | ~9.0 |
| Day 30 | Deceased | ~12.0 | ~13.0 |
| Table 2: Body Weight Comparison in cPMP-Treated MOCS1 Knockout Mice. (Data estimated from graphical representations in foundational studies). |
| Analyte | Untreated MOCS1-/- | cPMP-Treated MOCS1-/- | Wild-type/Heterozygous |
| S-sulfocysteine (SSC) in Urine | Highly Elevated | Normalized | Undetectable |
| Xanthine in Urine | Highly Elevated | Normalized | Low levels |
| Uric Acid in Urine | Undetectable | Normalized | Normal levels |
| Table 3: Normalization of Biochemical Markers in Urine of cPMP-Treated MOCS1 Knockout Mice. |
Experimental Protocols
Preparation of this compound (cPMP) for Injection
-
Source: In foundational studies, cPMP (referred to as precursor Z) was overproduced in Escherichia coli and purified to homogeneity. For current research, synthetically produced this compound should be used.
-
Reconstitution: Lyophilized this compound should be reconstituted in sterile, pyrogen-free water for injection or a suitable buffer as specified by the manufacturer. The concentration of the reconstituted solution will depend on the required dosage and injection volume.
-
Storage: Aliquots of the reconstituted this compound solution should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Administration Protocol in MOCS1 Knockout Mouse Pups
-
Animal Model: MOCS1 knockout mice (MOCS1-/-) are used as the model for MoCD Type A. Heterozygous (MOCS1+/-) and wild-type littermates serve as controls.
-
Timing of First Injection: The first administration of this compound is critical and should be performed within the first few days of life, ideally on postnatal day 1.
-
Route of Administration: Intrahepatic injection is the recommended route of administration in neonatal mice.
-
Dosage and Frequency:
-
Initial Treatment (Day 1-12): A starting dose of approximately 1 µg of cPMP per injection, administered every other day.
-
Subsequent Treatment (After Day 12): The frequency of injections can be reduced to every third day.
-
-
Injection Procedure:
-
Gently restrain the neonatal mouse.
-
Use a fine-gauge needle (e.g., 30-gauge) for the injection.
-
The injection site is the upper right quadrant of the abdomen for intrahepatic delivery.
-
Administer a small volume (typically 10-20 µL) of the this compound solution.
-
Monitor the pup for any signs of distress post-injection.
-
Important Considerations
-
Early Intervention: The success of this compound therapy is highly dependent on early administration. Delaying treatment can lead to irreversible neurological damage.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Biochemical Monitoring: Regular monitoring of urinary or plasma biomarkers (SSC, xanthine, uric acid) is essential to confirm the efficacy of the treatment.
-
Long-term Studies: For long-term studies, the route and frequency of administration may need to be adjusted as the animals grow.
Conclusion
The administration of this compound to MOCS1 knockout mice is a well-established preclinical model for studying MoCD Type A and evaluating the efficacy of substrate replacement therapy. The protocols outlined in these application notes, derived from foundational research, provide a framework for conducting these studies. Adherence to a carefully planned experimental design, including early intervention and consistent monitoring, is crucial for obtaining robust and reproducible data. This model has been instrumental in the development of this compound as a life-saving therapy for patients with MoCD Type A and continues to be a valuable tool in the field of rare disease research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molybdenum Cofactor Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molybdenum Cofactor Biology and Disorders Related to Its Deficiency; A Review Study - Journal of Nutrition and Food Security [jnfs.ssu.ac.ir]
- 5. Molybdenum cofactor-deficient mice resemble the phenotype of human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Fosdenopterin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdenopterin (Nulibry®) is a substrate replacement therapy approved for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A.[1][2][3] This rare, autosomal recessive disorder is caused by mutations in the MOCS1 gene, leading to a deficiency of cyclic pyranopterin monophosphate (cPMP), a critical intermediate in the biosynthesis of the molybdenum cofactor (MoCo).[4][5][6] The lack of MoCo results in the dysfunction of MoCo-dependent enzymes, most notably sulfite oxidase (SOX).[4][5] The subsequent accumulation of neurotoxic sulfites, such as S-sulfocysteine (SSC), leads to severe neurological damage and is often fatal in early childhood.[4][7]
This compound, a synthetic form of cPMP, provides an exogenous source of this essential substrate, thereby restoring the MoCo biosynthesis pathway and the activity of MoCo-dependent enzymes.[1][4][8][9] These application notes provide detailed protocols for cell-based assays to assess the activity and efficacy of this compound in a preclinical research setting. The assays are designed to be conducted in relevant cell models, such as patient-derived fibroblasts with confirmed MOCS1 mutations.
Molybdenum Cofactor Biosynthesis Pathway and this compound's Mechanism of Action
Molybdenum cofactor biosynthesis is a highly conserved pathway essential for the function of several enzymes. In MoCD Type A, a genetic defect in the MOCS1 gene disrupts the conversion of guanosine triphosphate (GTP) to cPMP.[5] this compound bypasses this genetic block by supplying cPMP, which is then converted to molybdopterin (MPT) and subsequently to the active molybdenum cofactor.
Experimental Assays and Protocols
The following protocols describe key cell-based assays to quantify the biological activity of this compound.
Cell Culture of MOCS1-Deficient Fibroblasts
Patient-derived skin fibroblasts with confirmed biallelic mutations in the MOCS1 gene are the recommended cell model. Wild-type human dermal fibroblasts should be used as a positive control.
Protocol 1: Culturing MOCS1-Deficient Fibroblasts
-
Cell Thawing and Seeding:
-
Rapidly thaw cryopreserved fibroblasts in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage cells when they reach 80-90% confluency using trypsin-EDTA.
-
-
Experimental Plating:
-
Seed cells into appropriate well plates (e.g., 6-well, 24-well, or 96-well) at a predetermined density to ensure they are in the exponential growth phase during the experiment.
-
This compound Treatment
Protocol 2: Treatment of Fibroblasts with this compound
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound powder in sterile water for injection to a final concentration of 1.9 mg/mL (as per manufacturer's instructions).
-
Prepare a working stock solution by diluting the reconstituted solution in the cell culture medium.
-
-
Cell Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
Remove the existing medium and replace it with a fresh medium containing the desired concentrations of this compound (e.g., a dose-response range from 10 nM to 10 µM).
-
Include a vehicle control (medium without this compound).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Molybdenum Cofactor Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molybdenum Cofactor Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molybdenum cofactor deficiency: Mutations in GPHN, MOCS1, and MOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency [frontiersin.org]
- 9. Identification of a cyclic nucleotide as a cryptic intermediate in molybdenum cofactor biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Knockout Mouse Model for Molybdenum Cofactor Deficiency (MoCD) with Fosdenopterin
Introduction
Molybdenum Cofactor Deficiency (MoCD) is a rare, autosomal-recessive metabolic disorder characterized by severe neurological damage and early childhood death.[1] The disease results from mutations in genes involved in the synthesis of the molybdenum cofactor (MoCo), which is essential for the function of enzymes like sulfite oxidase (SOX) and xanthine dehydrogenase.[2][3] The most common form, MoCD Type A, is caused by mutations in the MOCS1 gene, leading to an inability to produce cyclic pyranopterin monophosphate (cPMP), a critical intermediate in the MoCo synthesis pathway.[4][5][6] The resulting accumulation of toxic sulfites, such as S-sulfocysteine (SSC), leads to progressive neurodegeneration.[6][7]
Animal models that accurately recapitulate the human phenotype are crucial for studying the pathophysiology of MoCD and for preclinical evaluation of potential therapies.[2][8] Fosdenopterin, a synthetic form of cPMP, is the first and only FDA-approved treatment for MoCD Type A. It acts as a substrate replacement therapy, bypassing the genetic defect and restoring MoCo synthesis.[4][9][10][11]
This document provides detailed application notes and protocols for the development of a Mocs1 knockout mouse model of MoCD Type A and for the subsequent therapeutic intervention with this compound.
Application Notes
The Mocs1 Knockout Mouse Model of MoCD Type A
A knockout mouse model for the Mocs1 gene serves as an effective tool to study MoCD Type A. By disrupting the murine homolog of the human MOCS1 gene, the resulting homozygous mice (Mocs1-/-) are unable to synthesize cPMP.[2][8] These mice exhibit a phenotype that closely resembles human MoCD patients, including a lack of MoCo-dependent enzyme activity, accumulation of toxic metabolites, and a significantly reduced lifespan, typically not surviving beyond 11 days after birth.[1][2] This model is invaluable for investigating disease mechanisms and for the preclinical assessment of therapies like this compound.[12]
This compound: A Substrate Replacement Therapy
This compound (Nulibry®) is a synthetic version of cPMP.[10][11] In MoCD Type A, the genetic defect in MOCS1 interrupts the conversion of guanosine triphosphate to cPMP.[4][7] By providing an external source of cPMP, this compound allows the downstream steps of the MoCo biosynthesis pathway to proceed, leading to the production of active MoCo.[5][9] This restores the function of MoCo-dependent enzymes, most critically sulfite oxidase, which detoxifies sulfites.[7] Treatment with this compound has been shown to normalize biochemical markers, improve survival, and enhance developmental outcomes in both mouse models and human patients.[12][13][14][15]
Data Presentation
The following tables summarize key quantitative data from studies on MoCD mouse models and the efficacy of this compound treatment.
Table 1: Phenotypic and Biochemical Characteristics of Mocs1-/- and Mocs2-/- Knockout Mice
| Parameter | Wild-Type (+/+) | Heterozygous (+/-) | Homozygous (-/-) | Reference |
| Survival | Normal Lifespan | Normal Lifespan | Death within 1-11 days | [1][2] |
| Sulfite Oxidase Activity | Normal | Normal | Undetectable | [2][16] |
| Xanthine Dehydrogenase Activity | Normal | Normal | Undetectable | [2] |
| Serum Uric Acid | Detectable | Detectable | Undetectable | [1] |
| Serum/Urine S-sulfocysteine | Normal | Normal | Highly Elevated | [1] |
| Urine Xanthine/Hypoxanthine | Normal | Normal | Highly Elevated | [1] |
Table 2: Efficacy of this compound (cPMP) Treatment
| Outcome Measure | Untreated Cohort | This compound-Treated Cohort | Reference |
| 3-Year Survival Rate (Human Patients) | 55% | 84% | [4][10] |
| Survival (MoCD Type A Mouse Model) | Death by ~8 days | Significantly increased longevity | [12][17] |
| Urinary S-sulfocysteine (SSC) | Remained abnormally high | Reduced to near-normal levels | [13][15][18] |
| Urinary Xanthine | Remained abnormally high | Reduced to near-normal levels | [15][18] |
Visualizations
MoCo Biosynthesis Pathway and this compound's Mechanism of Action
References
- 1. Mouse model for molybdenum cofactor deficiency type B recapitulates the phenotype observed in molybdenum cofactor deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molybdenum cofactor-deficient mice resemble the phenotype of human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. ClinPGx [clinpgx.org]
- 6. Understanding MoCD Type A [nulibry.com]
- 7. This compound | C10H14N5O8P | CID 135463437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. drugs.com [drugs.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. businesswire.com [businesswire.com]
- 12. fda.gov [fda.gov]
- 13. Early Neonatal this compound Treatment for Molybdenum Cofactor Deficiency Type A: New Insights into Its Natural History and Potential Role for Fetal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Improves Developmental Outcomes in MoCD Type A | Technology Networks [technologynetworks.com]
- 15. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Long-term rescue of a lethal inherited disease by adeno-associated virus-mediated gene transfer in a mouse model of molybdenum-cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molybdenum cofactor deficiency: A natural history - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosdenopterin: Stability and Proper Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known stability profile and proper storage conditions for Fosdenopterin (Nulibry®). The document includes recommended handling procedures, insights into its degradation pathways, and representative protocols for assessing its stability, designed to guide researchers in maintaining the integrity of this critical therapeutic agent.
This compound: Overview and Storage Recommendations
This compound is a synthetic form of cyclic pyranopterin monophosphate (cPMP) used as a substrate replacement therapy for Molybdenum Cofactor Deficiency (MoCD) Type A.[1][2][3] Due to its chemical nature as a reduced pterin, this compound is susceptible to degradation, particularly through oxidation.[4] Strict adherence to recommended storage and handling conditions is crucial to ensure its therapeutic efficacy.
Summary of Storage and Handling Conditions
| Form | Condition | Temperature | Light/Other Conditions | Duration |
| Lyophilized Powder (Unopened Vials) | Frozen | -25°C to -10°C (-13°F to 14°F) | Store in the original carton to protect from light. | Per manufacturer's expiration date. |
| Reconstituted Solution | Room Temperature | 15°C to 25°C (59°F to 77°F) | Do not heat, shake, or refreeze. | Up to 4 hours (including infusion time).[5][6][7] |
| Reconstituted Solution | Refrigerated | 2°C to 8°C (36°F to 46°F) | Do not heat, shake, or refreeze. | Up to 4 hours (including infusion time).[5][6][7] |
Physicochemical Properties and Degradation Pathway
This compound's stability is intrinsically linked to its molecular structure. As a hydrogenated (reduced) pterin, it is prone to oxidation.[5] The primary degradation pathway is a non-enzymatic process leading to the formation of an inactive oxidation product known as "Compound Z".[8][9] Studies on the core molecule, cyclic pyranopterin monophosphate (cPMP), have shown that this oxidation is metal-dependent and can be significantly slowed by the presence of chelating agents like EDTA.
This compound Signaling and Degradation Pathway
Caption: Bioactivation and degradation pathway of this compound.
Protocols for Stability Assessment
While specific validated protocols for this compound are not publicly available, the following representative protocols are based on established principles for stability-indicating methods and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Protocol 1: Representative Stability-Indicating HPLC-UV Method
This protocol describes a hypothetical reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.
Objective: To develop a stability-indicating method capable of separating this compound from its potential degradation products, particularly Compound Z.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Tetrabutylammonium phosphate (as an ion-pairing agent, if needed)
-
Purified water (18.2 MΩ·cm)
-
Formic acid or acetic acid (for pH adjustment)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Chromatographic Conditions (to be optimized):
| Parameter | Suggested Condition |
| Mobile Phase A | 10 mM Ammonium acetate buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B; 5-25 min: 2-40% B; 25-30 min: 40% B; 30-32 min: 40-2% B; 32-40 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze stressed samples (see Protocol 2) to demonstrate separation of the main peak from degradation products. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Analyze a series of dilutions of the reference standard (e.g., 1-100 µg/mL) and plot a calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Experimental Workflow for HPLC Method Development
Caption: Workflow for stability-indicating HPLC method development.
Protocol 2: Representative Forced Degradation Study
This protocol outlines a general procedure for subjecting this compound to various stress conditions to identify likely degradation products and establish the stability-indicating nature of the analytical method.
Objective: To intentionally degrade this compound under controlled stress conditions to generate its degradation products for analytical method development and validation.
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or a mild buffer).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Incubate the solution at 80°C, protected from light, for 48 hours.
-
Thermal Degradation (Solid): Store the lyophilized powder at 80°C for 48 hours.
-
Photostability: Expose the solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration and analyze using the developed stability-indicating HPLC method (Protocol 1).
-
Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Presentation of Stability Data
Quantitative data from stability studies should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following tables are templates for presenting such data.
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | Duration (hours) | This compound Assay (%) | Major Degradant (Peak Area %) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 24 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 0.1 M NaOH (60°C) | 24 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 3% H₂O₂ (RT) | 24 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Thermal (80°C) | 48 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Photolytic (ICH Q1B) | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Long-Term Stability Data for Lyophilized Powder (Hypothetical)
| Storage Condition | Time Point (Months) | Appearance | This compound Assay (%) | Degradation Products (%) |
| -20°C ± 5°C | 0 | White to pale yellow cake | Data Not Available | Data Not Available |
| 3 | Conforms | Data Not Available | Data Not Available | |
| 6 | Conforms | Data Not Available | Data Not Available | |
| 12 | Conforms | Data Not Available | Data Not Available |
Conclusion
This compound is a chemically sensitive molecule that requires strict frozen and light-protected storage conditions for the lyophilized product and has limited stability once reconstituted. Its primary degradation route is oxidation. The provided representative protocols offer a framework for researchers to develop and validate their own stability-indicating methods to ensure the quality and integrity of this compound in a research or drug development setting.
References
- 1. Identification of a cyclic nucleotide as a cryptic intermediate in molybdenum cofactor biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Structure and stability of the molybdenum cofactor intermediate cyclic pyranopterin monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC-Based Detection of Fosdenopterin and its Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fosdenopterin, a synthetic form of cyclic pyranopterin monophosphate (cPMP), is a substrate replacement therapy for Molybdenum Cofactor Deficiency (MoCD) Type A.[1] This rare, autosomal recessive inborn error of metabolism is caused by mutations in the MOCS1 gene, leading to a deficiency in the synthesis of cPMP, a critical intermediate in the molybdenum cofactor (MoCo) biosynthesis pathway.[2][3] The deficiency of MoCo results in the loss of activity of MoCo-dependent enzymes, such as sulfite oxidase, leading to the accumulation of toxic metabolites and severe neurological damage. This compound provides an exogenous source of cPMP, which is then converted to molybdopterin and subsequently to MoCo, thereby restoring the function of MoCo-dependent enzymes.[4][5]
The primary metabolite of this compound is Compound Z, an inactive oxidative product.[1] Monitoring the levels of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies and in understanding its metabolic fate. This application note provides a detailed protocol for the detection and quantification of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of this compound
This compound acts as a replacement for endogenous cPMP in the MoCo biosynthesis pathway. The simplified pathway is illustrated below.
Experimental Protocols
This section details a representative HPLC method for the analysis of this compound and its metabolites. This protocol is based on established methods for similar pterin compounds and may require optimization for specific applications.
Sample Preparation: Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol containing an appropriate internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC System and Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV or fluorescence detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B; 5-15 min: 2-30% B; 15-20 min: 30% B; 20-22 min: 30-2% B; 22-30 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV Detector at 280 nm and 360 nm |
Experimental Workflow
The overall experimental workflow for the HPLC-based analysis of this compound is depicted below.
Data Presentation
The following tables summarize hypothetical quantitative data for the HPLC analysis of this compound and its primary metabolite, Compound Z. These values are for illustrative purposes and should be determined experimentally for specific assays.
Table 1: Chromatographic Parameters (Hypothetical)
| Compound | Retention Time (min) |
| This compound | 8.5 |
| Compound Z | 12.2 |
| Internal Standard | 10.1 |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | This compound | Compound Z |
| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 2 | 2 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 10 |
| Accuracy (% Recovery) | 95 - 105 | 95 - 105 |
| Precision (% RSD) | < 15 | < 15 |
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the HPLC-based detection of this compound and its metabolites. The described methodology, including sample preparation and HPLC conditions, offers a robust starting point for researchers in drug development and clinical research to quantify these compounds in biological matrices. The provided diagrams for the metabolic pathway and experimental workflow serve as clear visual aids to the described processes. It is recommended to perform a full method validation to ensure the reliability of the results for any specific application.
References
Application Notes and Protocols for Studying Molybdoenzyme Kinetics Using Fosdenopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdenopterin, a synthetic form of cyclic pyranopterin monophosphate (cPMP), is a critical tool for the investigation of molybdoenzyme kinetics and a life-saving therapeutic for Molybdenum Cofactor Deficiency (MoCD) Type A.[1] MoCD Type A is a rare, autosomal recessive disorder caused by mutations in the MOCS1 gene, leading to a deficiency in cPMP synthesis.[2] This deficiency disrupts the biosynthesis of the molybdenum cofactor (MoCo), an essential component for the function of all human molybdoenzymes, including sulfite oxidase (SOX), xanthine dehydrogenase/oxidase (XDH/XO), and aldehyde oxidase (AO).[1] The resulting accumulation of toxic metabolites, such as sulfite, leads to severe neurological damage and early mortality.[3]
This compound serves as a replacement for the missing cPMP, enabling the downstream synthesis of MoCo and the reconstitution of active molybdoenzymes.[2][4] This property makes it an invaluable reagent for in vitro studies aimed at understanding the kinetic properties of molybdoenzymes, screening for potential therapeutic modulators, and developing novel treatments for MoCD and other related disorders. These application notes provide detailed protocols for the use of this compound in reconstituting and analyzing the kinetic parameters of molybdoenzymes, particularly sulfite oxidase.
Molybdenum Cofactor Biosynthesis Pathway
The biosynthesis of the molybdenum cofactor is a highly conserved multi-step process. In humans, it begins with the conversion of guanosine triphosphate (GTP) to cPMP by the MOCS1A/B enzymes in the mitochondria. cPMP is then exported to the cytosol, where it is converted to molybdopterin (MPT) by MPT synthase (MOCS2A/MOCS2B). Subsequently, molybdenum is incorporated into MPT by gephyrin to form the active molybdenum cofactor (MoCo). MoCo is then inserted into various apo-molybdoenzymes to render them catalytically active.
Experimental Protocols
Protocol 1: In Vitro Reconstitution of Apo-Sulfite Oxidase with this compound
This protocol describes the general procedure for the reconstitution of recombinant apo-sulfite oxidase (SOX) using this compound (cPMP). The successful reconstitution of active SOX has been demonstrated using chemically synthesized cPMP, which shows comparable efficacy to cPMP isolated from bacterial sources.[4]
Materials:
-
Recombinant human apo-sulfite oxidase (expressed in a suitable system, e.g., E. coli mutant deficient in MoCo biosynthesis)
-
This compound (synthetic cPMP)
-
MPT synthase (purified from a recombinant source)
-
Sodium molybdate (Na₂MoO₄)
-
Reconstitution buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
All solutions should be deoxygenated to prevent oxidation of cPMP.
Procedure:
-
Preparation of Apo-Sulfite Oxidase: Purify recombinant apo-sulfite oxidase using standard chromatographic techniques. The absence of MoCo should be confirmed by activity assays and/or spectroscopic methods.
-
Reconstitution Reaction: a. In a microcentrifuge tube, combine the following components in the reconstitution buffer:
- Purified apo-sulfite oxidase (final concentration, e.g., 10 µM)
- This compound (final concentration, e.g., 50 µM)
- MPT synthase (catalytic amount, e.g., 1 µM)
- Sodium molybdate (final concentration, e.g., 1 mM) b. Incubate the reaction mixture at room temperature (approximately 25°C) for 1-2 hours. The incubation can be performed under anaerobic conditions to minimize oxidation.
-
Purification of Reconstituted Holo-Sulfite Oxidase: a. Remove excess reactants and byproducts by passing the reconstitution mixture through a size-exclusion chromatography column pre-equilibrated with the reconstitution buffer. b. Collect the protein fractions corresponding to the reconstituted holo-sulfite oxidase.
-
Confirmation of Reconstitution: a. Measure the protein concentration of the purified reconstituted SOX (e.g., using a Bradford assay). b. Assess the activity of the reconstituted enzyme using the sulfite oxidase activity assay described in Protocol 2. c. (Optional) Analyze the incorporation of MoCo using spectroscopic methods such as fluorescence spectroscopy or by quantifying the molybdenum content.
Protocol 2: Spectrophotometric Assay for Sulfite Oxidase Activity
This protocol measures the activity of sulfite oxidase by monitoring the reduction of cytochrome c at 550 nm.
Materials:
-
Reconstituted holo-sulfite oxidase (from Protocol 1) or native enzyme
-
Assay buffer: 100 mM Tris-HCl, pH 8.5
-
Substrate solution: 33 mM Sodium sulfite (Na₂SO₃) in assay buffer (prepare fresh)
-
Electron acceptor solution: 2 mM Cytochrome c from chicken heart in assay buffer
-
Spectrophotometer capable of measuring absorbance at 550 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding:
-
2.77 mL of Assay buffer
-
0.10 mL of 2 mM Cytochrome c solution
-
0.03 mL of 33 mM Sodium sulfite solution
-
-
Blank Measurement: Prepare a blank cuvette containing all components except the substrate (replace with an equal volume of assay buffer).
-
Equilibration: Equilibrate the reaction mixture and the blank to 25°C in the spectrophotometer.
-
Initiation of Reaction: Add 0.10 mL of the reconstituted holo-sulfite oxidase solution (containing 0.005 - 0.007 units) to both the reaction mixture and the blank cuvette.
-
Measurement: Immediately mix by inversion and record the increase in absorbance at 550 nm for approximately 5 minutes.
-
Calculation of Activity: a. Determine the rate of change in absorbance per minute (ΔA₅₅₀/min) from the linear portion of the curve for both the test and the blank. b. Calculate the enzyme activity using the following formula: Units/mg enzyme = (ΔA₅₅₀/min_Test - ΔA₅₅₀/min_Blank) / (21.0 * mg enzyme/mL_reaction mix) Where 21.0 is the millimolar extinction coefficient for the reduction of cytochrome c at pH 8.5.
Unit Definition: One unit of sulfite oxidase will oxidize 1.0 µmole of sulfite to sulfate per minute at pH 8.5 at 25°C.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic analysis of a molybdoenzyme reconstituted with this compound.
Quantitative Data
The following table summarizes the reported kinetic parameters for human sulfite oxidase. While specific data for enzymes reconstituted with this compound is limited in publicly available literature, the values for the native enzyme provide a benchmark for comparison.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Native Human Sulfite Oxidase | Sulfite | 17 | 16 | 9.4 x 10⁵ | [5] |
| Human Sulfite Oxidase (R160Q mutant) | Sulfite | 1700 | 2.4 | 1.4 x 10³ | [5] |
| Human Sulfite Oxidase (R160K mutant) | Sulfite | 332 | 4.8 | 1.4 x 10⁴ | [5] |
Applications in Drug Development
The use of this compound to reconstitute molybdoenzymes in vitro provides a powerful platform for drug discovery and development.
-
High-Throughput Screening (HTS): Reconstituted molybdoenzymes can be used in HTS campaigns to identify small molecule inhibitors or activators.[6][7] These assays can be adapted to microplate formats for automated screening of large compound libraries.
-
Mechanism of Action Studies: this compound-reconstituted enzymes allow for detailed mechanistic studies of potential drug candidates, helping to elucidate their mode of action at the molecular level.
-
Validation of Therapeutic Strategies: The in vitro reconstitution system can be used to validate novel therapeutic strategies for MoCD, such as gene therapy or the development of alternative MoCo delivery systems.
High-Throughput Screening Workflow
The following diagram outlines a general workflow for a high-throughput screening campaign targeting molybdoenzymes.
Conclusion
This compound is an essential tool for researchers and drug developers working on molybdoenzymes. The protocols and data presented in these application notes provide a foundation for the in vitro study of molybdoenzyme kinetics, enabling a deeper understanding of their function and facilitating the discovery of new therapeutic agents. Further research to establish detailed and standardized protocols for the reconstitution of various molybdoenzymes with this compound will undoubtedly accelerate progress in this critical area of biomedical science.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cyclic pyranopterin monophosphate, a biosynthetic intermediate in the molybdenum cofactor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. High-Throughput Screening - Enamine [enamine.net]
Application Notes and Protocols for the In Vitro Reconstitution of Sulfite Oxidase with Fosdenopterin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of apo-sulfite oxidase with Fosdenopterin. This compound (Nulibry™) is a synthetic form of cyclic pyranopterin monophosphate (cPMP), a critical precursor in the biosynthesis of the molybdenum cofactor (Moco).[1][2][3] Moco is an essential component for the catalytic activity of sulfite oxidase, an enzyme that catalyzes the oxidation of sulfite to sulfate.[4][5] Deficiencies in Moco biosynthesis lead to severe metabolic disorders, such as Molybdenum Cofactor Deficiency (MoCD) Type A, for which this compound is a therapeutic agent.[1][6][7]
The in vitro reconstitution of sulfite oxidase is a critical technique for studying enzyme kinetics, inhibitor screening, and understanding the molecular basis of MoCD. This document outlines the necessary steps, from the preparation of recombinant apo-sulfite oxidase to the enzymatic synthesis of the active cofactor from this compound and the final reconstitution and activity measurement of the holoenzyme.
I. Overview of the Reconstitution Process
The in vitro reconstitution of sulfite oxidase with this compound involves a multi-step enzymatic process that mimics the final stages of the natural Moco biosynthesis pathway. The overall workflow can be summarized as follows:
-
Expression and Purification of Apo-Sulfite Oxidase: Production of the sulfite oxidase enzyme without the molybdenum cofactor.
-
In Vitro Synthesis of Molybdenum Cofactor (Moco) from this compound:
-
Conversion of this compound (cPMP) to Molybdopterin (MPT) using MPT synthase (a complex of MOCS2A and MOCS2B proteins).
-
Insertion of molybdate into MPT to form the active Moco, a reaction that can be facilitated by gephyrin.
-
-
Reconstitution of Holo-Sulfite Oxidase: Incubation of the purified apo-sulfite oxidase with the in vitro synthesized Moco.
-
Sulfite Oxidase Activity Assay: Measurement of the catalytic activity of the reconstituted enzyme to confirm successful cofactor insertion.
II. Signaling Pathway: Molybdenum Cofactor Biosynthesis
The reconstitution process relies on the key enzymes of the Moco biosynthesis pathway. This compound serves as the initial substrate, bypassing the initial steps of the pathway that are defective in MoCD Type A.
III. Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human Apo-Sulfite Oxidase
This protocol describes the expression of human sulfite oxidase in E. coli and its purification to obtain the apo-enzyme (lacking the Moco).
Materials:
-
E. coli expression strain (e.g., TP1000, a mob mutant to prevent Moco synthesis)
-
Expression plasmid containing the human SUOX gene (e.g., pTG718)
-
Luria-Bertani (LB) broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Purification buffers (e.g., Tris-HCl, NaCl, imidazole for His-tagged protein)
-
Chromatography columns (e.g., Ni-NTA for His-tagged protein)
Procedure:
-
Transform the E. coli expression strain with the SUOX expression plasmid.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the apo-sulfite oxidase from the supernatant using appropriate chromatography techniques. For His-tagged protein, use Ni-NTA affinity chromatography.
-
Elute the purified protein and dialyze into a suitable storage buffer.
-
Confirm the purity and concentration of the protein using SDS-PAGE and a protein assay (e.g., Bradford).
Protocol 2: In Vitro Synthesis of Molybdenum Cofactor (Moco) from this compound
This protocol outlines the enzymatic conversion of this compound to active Moco. This requires the MPT synthase complex (MOCS2A/MOCS2B) and gephyrin. These enzymes need to be expressed and purified separately.
Materials:
-
Purified MPT synthase (MOCS2A/MOCS2B complex)
-
Purified gephyrin
-
This compound solution
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Sodium molybdate solution
-
ATP and MgCl2
-
Dithiothreitol (DTT)
Procedure:
-
Set up a reaction mixture containing the reaction buffer, DTT, MPT synthase, and this compound.
-
Incubate the mixture to allow the conversion of cPMP to MPT.[8] The reaction time may need to be optimized.
-
In a separate step, or by adding to the same reaction, introduce gephyrin, sodium molybdate, ATP, and MgCl2.[9]
-
Incubate the final mixture to allow the insertion of molybdenum into MPT, forming the active Moco. The reaction is ATP-dependent.[9]
-
The resulting solution containing the in vitro synthesized Moco can be used directly for the reconstitution of apo-sulfite oxidase.
Protocol 3: Reconstitution of Apo-Sulfite Oxidase
Materials:
-
Purified apo-sulfite oxidase
-
Solution containing in vitro synthesized Moco
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the purified apo-sulfite oxidase with an excess of the Moco-containing solution from Protocol 2.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for the insertion of Moco into the apo-enzyme.[10]
-
The reconstituted holo-sulfite oxidase is now ready for activity measurement.
Protocol 4: Sulfite Oxidase Activity Assay (Cytochrome c Reduction)
The activity of the reconstituted sulfite oxidase is typically measured by monitoring the reduction of cytochrome c, which is the physiological electron acceptor.[7]
Materials:
-
Reconstituted sulfite oxidase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Cytochrome c solution (from bovine or horse heart)
-
Sodium sulfite solution (substrate)
-
Spectrophotometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing the assay buffer and cytochrome c.
-
Add the reconstituted sulfite oxidase to the cuvette and mix.
-
Initiate the reaction by adding the sodium sulfite solution.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
IV. Data Presentation
The success of the reconstitution can be quantified by measuring the specific activity of the enzyme. Kinetic parameters can also be determined by varying the substrate concentration.
Table 1: Example Data for Sulfite Oxidase Reconstitution
| Sample | Protein Concentration (mg/mL) | Specific Activity (U/mg)* | Reconstitution Efficiency (%) |
| Apo-Sulfite Oxidase | 1.0 | < 0.01 | 0 |
| Reconstituted Sulfite Oxidase | 1.0 | 5.5 | 100 |
| Control (No Moco) | 1.0 | < 0.01 | 0 |
*One unit (U) is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of cytochrome c per minute under the specified assay conditions.
Table 2: Kinetic Parameters of Reconstituted Sulfite Oxidase
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Sulfite | 10 - 50 | Varies with preparation |
| Cytochrome c | 5 - 20 | Varies with preparation |
Note: The kinetic parameters of sulfite oxidase can vary depending on the source of the enzyme and the specific assay conditions.[5][11]
V. Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro reconstitution of sulfite oxidase using this compound. This methodology is invaluable for researchers studying the enzymology of sulfite oxidase, for screening potential therapeutic agents, and for advancing our understanding of Molybdenum Cofactor Deficiency. Careful optimization of each step is recommended to achieve high reconstitution efficiency and reliable activity measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Synthesis of Molybdopterin and the Molybdenum Cofactor - Edward Taylor [grantome.com]
- 5. Purification and properties of sulfite oxidase from different sources: a mini review - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. The Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal insertion into the molybdenum cofactor: product-substrate channelling demonstrates the functional origin of domain fusion in gephyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molybdopterin Biosynthesis – Mechanistic studies on a novel MoaA catalyzed insertion of a purine carbon into the ribose of GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Fosdenopterin Solubility Technical Support Center for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with Fosdenopterin in in vitro assays. The following information is curated to address common challenges and provide practical solutions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
A1: this compound is a synthetic and more stable form of cyclic pyranopterin monophosphate (cPMP), an essential precursor in the biosynthesis of the molybdenum cofactor (MoCo).[1][2] MoCo is critical for the function of several enzymes, and its deficiency leads to severe metabolic disorders. In in vitro settings, this compound is used to study MoCo-dependent enzymatic pathways and to screen for potential therapeutic agents. Ensuring its complete dissolution and stability in assay buffers is paramount for obtaining accurate and reproducible results.
Q2: I've observed precipitation after diluting my this compound stock solution into my aqueous assay buffer. What is causing this?
A2: This phenomenon, known as "precipitation upon dilution," is common for compounds dissolved in a high-concentration organic solvent like DMSO.[3] When the DMSO stock is introduced into an aqueous buffer, the local concentration of this compound can temporarily exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q3: How can I avoid precipitation when diluting my this compound stock solution?
A3: To avoid precipitation, it is recommended to add the this compound stock solution to the assay buffer dropwise while vortexing or stirring the buffer. This ensures rapid and homogenous mixing, preventing localized high concentrations of the compound. Additionally, ensuring the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) can help maintain solubility.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: For research purposes, this compound is soluble in dimethyl sulfoxide (DMSO).[4][5] The commercial formulation, Nulibry™, is a lyophilized powder that is reconstituted with sterile water for injection.[3][6][7]
Q5: The commercial formulation of this compound (Nulibry™) contains mannitol and sucrose. Can these excipients interfere with my in vitro assay?
A5: It is possible for excipients to interfere with in vitro assays. Mannitol and sucrose, at high concentrations, can affect enzyme kinetics and other biological processes.[8][9] The Nulibry™ formulation contains 187.5 mg of mannitol and 62.5 mg of sucrose per vial, which after reconstitution in 5 mL, results in concentrations of 37.5 mg/mL and 12.5 mg/mL, respectively. When further diluted into your final assay volume, the concentrations of these excipients will be significantly lower. However, it is always recommended to run a vehicle control containing the same final concentrations of the excipients to account for any potential effects.
Troubleshooting Guide
Issue 1: Incomplete Dissolution of Lyophilized this compound
Possible Causes:
-
Incorrect reconstitution solvent.
-
Insufficient mixing.
-
Low temperature of the solvent.
Solutions:
-
Use the correct solvent: For the lyophilized commercial product (Nulibry™), use sterile water for injection as specified in the product literature.[3][6][7] For non-formulated this compound powder, DMSO is a suitable solvent for creating a stock solution.[4][5]
-
Ensure thorough mixing: Gently swirl or vortex the vial until the powder is completely dissolved.[3][6] Avoid vigorous shaking, which can cause foaming and potential degradation of the compound.
-
Warm the solvent: Ensure the reconstitution solvent is at room temperature before use.
Issue 2: Cloudiness or Precipitation in the Reconstituted Solution
Possible Causes:
-
Contamination of the solvent or vial.
-
Degradation of the compound.
-
Exceeding the solubility limit in the chosen solvent.
Solutions:
-
Visual Inspection: Visually inspect the reconstituted solution for any particulates or cloudiness. A properly prepared solution should be clear and colorless to pale yellow.[6][10]
-
Discard if necessary: If particulates or discoloration are observed, do not use the solution and prepare a fresh one.
-
Check concentration: Ensure you are not exceeding the known solubility of this compound in the chosen solvent.
Issue 3: Precipitation upon Dilution into Aqueous Buffers (e.g., PBS, TRIS, HEPES)
Possible Causes:
-
Rapid addition of the stock solution to the buffer.
-
Suboptimal pH of the buffer.
-
High final concentration of the organic solvent.
Solutions:
-
Slow addition and mixing: Add the this compound stock solution dropwise to the aqueous buffer while continuously stirring or vortexing.
-
pH optimization: The solubility of pterin-based compounds can be pH-dependent.[6] While specific data for this compound is limited, it is advisable to test a range of pH values (e.g., 6.8-8.2) to determine the optimal pH for your assay.
-
Minimize organic solvent: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay to a minimum, ideally below 1%.
Issue 4: Instability in Cell Culture Media (e.g., DMEM)
Possible Causes:
-
Degradation over time at 37°C.
-
Interaction with media components.
Solutions:
-
Prepare fresh dilutions: Due to the potential for degradation at physiological temperatures, it is recommended to prepare fresh dilutions of this compound in cell culture media immediately before each experiment.
-
Minimize incubation time: If possible, design experiments to minimize the incubation time of this compound in the cell culture media.
-
Stability testing: If long incubation times are necessary, it is advisable to perform a preliminary stability study by incubating this compound in the specific cell culture medium for the intended duration and then analyzing its integrity, for example, by HPLC.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reconstitution Solvent | Sterile Water for Injection, USP | [3][6][7] |
| Final Concentration after Reconstitution | 1.9 mg/mL (9.5 mg in 5 mL) | [3][6] |
| Appearance of Reconstituted Solution | Clear, colorless to pale yellow | [6][10] |
| Storage of Lyophilized Powder | -25°C to -10°C, protected from light | [3][6][10] |
| Storage of Reconstituted Solution | Up to 4 hours at room temperature (15-25°C) or refrigerated (2-8°C) | [3][6] |
| Solubility in Organic Solvent | Soluble in DMSO | [4][5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound (Nulibry™) for In Vitro Assays
-
Allow the vial of lyophilized this compound to reach room temperature.
-
Aseptically add the specified volume of sterile water for injection (typically 5 mL for a 9.5 mg vial) to the vial.[3][6]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.[3][6]
-
Visually inspect the solution for clarity and color. It should be clear and colorless to pale yellow.[6][10]
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Prepare the desired aqueous buffer (e.g., PBS, TRIS, HEPES) at the target pH.
-
Place the required volume of the buffer in a sterile tube on a vortex mixer or with a stir bar.
-
Calculate the volume of the reconstituted this compound stock solution needed to achieve the final desired concentration.
-
While the buffer is being mixed, add the calculated volume of the this compound stock solution dropwise to the center of the vortex.
-
Continue mixing for an additional 30-60 seconds to ensure complete dissolution.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
Visualizations
Caption: Molybdenum Cofactor Biosynthesis Pathway.
Caption: this compound Solubility Troubleshooting Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of Mannitol and Sucrose with Gellan Gum in Freeze-Dried Gel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-dependence of the structure and degradation of 8-alkyl-substituted pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Effects of sucrose and mannitol on asparagine deamidation rates of model peptides in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Fosdenopterin Dosage in Animal Studies: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in preclinical studies of Molybdenum Cofactor Deficiency Type A (MoCD-A), this technical support center provides essential guidance on optimizing the dosage of Fosdenopterin. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data from animal studies to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a substrate replacement therapy designed to treat Molybdenum Cofactor Deficiency Type A (MoCD-A).[1][2] This genetic disorder is caused by mutations in the MOCS1 gene, leading to a deficiency of cyclic pyranopterin monophosphate (cPMP).[3] this compound provides an exogenous source of cPMP, which is then converted into molybdopterin and subsequently into molybdenum cofactor (MoCo). MoCo is essential for the function of several enzymes, most notably sulfite oxidase. By restoring the activity of sulfite oxidase, this compound helps to reduce the accumulation of neurotoxic sulfites, such as S-sulfocysteine (SSC), which are the hallmark of MoCD-A.[1]
Q2: What are the key biomarkers to monitor for assessing this compound efficacy in animal models?
A2: The primary biomarker for assessing the efficacy of this compound is the level of S-sulfocysteine (SSC) in plasma, urine, and brain tissue.[1] Elevated SSC is a direct consequence of sulfite oxidase dysfunction. A significant reduction in SSC levels following this compound treatment is a strong indicator of target engagement and therapeutic effect.[1] Other potential biomarkers include urinary levels of xanthine and uric acid.
Q3: What are the reported adverse effects of this compound in animal studies?
A3: Animal studies have identified potential for phototoxicity as a side effect of this compound.[2][4] In studies involving pigmented rats, intravenous administration of this compound followed by exposure to ultraviolet (UV) radiation resulted in dose-dependent cutaneous and ophthalmic reactions.[5] Therefore, it is crucial to control the light exposure of animals during and after this compound administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in S-sulfocysteine (SSC) levels between animals in the same treatment group. | Inconsistent drug administration (e.g., inaccurate dosing, incomplete injection).Variability in sample collection and processing. | Ensure precise and consistent intravenous administration technique.Standardize the timing and method of blood, urine, and tissue collection. Use a validated HPLC-based method for SSC quantification.[6][7] |
| Lack of significant reduction in SSC levels despite this compound administration. | Insufficient dosage.Degradation of this compound.Incorrect diagnosis of MoCD Type A (e.g., MoCD Type B or C). | Perform a dose-ranging study to determine the optimal dose for the specific animal model.Ensure proper storage and handling of this compound to prevent degradation. It is a lyophilized powder that should be reconstituted before use.[8]Confirm the genetic diagnosis of the animal model to ensure it is a MOCS1 deficiency. |
| Observed skin or eye abnormalities in treated animals. | Phototoxicity due to exposure to UV light. | House animals in a low-light environment and avoid direct exposure to sunlight or other sources of UV radiation.[5] If necessary, use red-tinted housing. |
| Difficulty with intravenous administration in neonatal mice. | Small vein size and fragility. | Utilize a very fine gauge needle (e.g., 30G or smaller) and consider using a restraining device designed for neonatal rodents. Administration may require a skilled technician. |
Experimental Protocols & Data
Preclinical Efficacy in MOCS1 Knockout Mice
Data from studies in a MOCS1 knockout mouse model of MoCD Type A have demonstrated the efficacy of this compound in reducing neurotoxic biomarkers and improving survival.[1]
Table 1: Summary of Preclinical Efficacy Data in MOCS1 Knockout Mice
| Parameter | Observation | Reference |
| S-sulfocysteine (SSC) Levels | Significant reduction in plasma and brain SSC levels in treated mice compared to placebo. | [1] |
| Survival | Substantial improvement in the survival rate of treated mice compared to untreated controls. | [1] |
Pharmacokinetic Data
While detailed pharmacokinetic studies in various animal models are not extensively published in publicly available literature, data from healthy adult humans can provide a reference point for researchers.
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Distribution (Vd) | ~300 mL/kg | [2] |
| Protein Binding | 6% to 12% | [2] |
| Metabolism | Primarily via nonenzymatic degradation to an inactive product (Compound Z). | [2] |
| Elimination Half-life | 1.2 to 1.7 hours | [2] |
Table 3: Dose-Proportionality of this compound in Humans (Single IV Infusion)
| Dose | Mean Cmax (ng/mL) | Mean AUC (ng·hr/mL) |
| 0.075 mg/kg | 285 | 523 |
| 0.24 mg/kg | Not Available | 1,790 |
| 0.68 mg/kg | Not Available | 5,960 |
| Data from healthy adult subjects.[2] |
Experimental Workflow for a Dose-Ranging Study
Caption: Workflow for a dose-ranging study of this compound in MOCS1 knockout mice.
Signaling Pathway
This compound acts by restoring the deficient portion of the molybdenum cofactor synthesis pathway in MoCD Type A.
Caption: Mechanism of action of this compound in Molybdenum Cofactor Deficiency Type A.
References
- 1. fda.gov [fda.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Table 6. [Targeted Therapies for Molybdenum Cofactor Deficiency]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. These highlights do not include all the information needed to use NULIBRY® safely and effectively. See full prescribing information for NULIBRY. NULIBRY (this compound) for injection, for intravenous useInitial U.S. Approval: 2021 [dailymed.nlm.nih.gov]
- 6. Molybdenum cofactor deficiency: a new HPLC method for fast quantification of s-sulfocysteine in urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nulibry (this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Fosdenopterin Experimental Design
Welcome to the technical support center for Fosdenopterin experimental design. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as cyclic pyranopterin monophosphate (cPMP), is a substrate replacement therapy.[1][2] It is a synthetic version of cPMP, an essential intermediate in the biosynthesis of molybdenum cofactor (Moco).[3] In individuals with Molybdenum Cofactor Deficiency (MoCD) Type A, a genetic mutation in the MOCS1 gene disrupts the synthesis of cPMP.[2][4] this compound provides an external source of cPMP, which can then be converted into Moco. This restoration of Moco synthesis allows for the proper function of Moco-dependent enzymes, such as sulfite oxidase, xanthine oxidase, and aldehyde oxidase, thereby reducing the accumulation of toxic metabolites like sulfites.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder or cake and requires specific storage and handling to maintain its stability.
-
Storage: Unopened vials must be stored in a freezer at -25°C to -10°C and protected from light.[5] A medical-grade freezer is necessary to ensure the temperature remains within this range.[5]
-
Reconstitution: Before use, allow the vial to reach room temperature. Reconstitute the lyophilized powder with sterile water for injection. Gently swirl the vial to dissolve the contents; do not shake. The reconstituted solution should be used within 4 hours, including the infusion time.[5]
-
Stability: Pterin compounds, including this compound, are sensitive to light and oxidation.[6][7][8] It is crucial to protect the compound from light during storage and experiments. Buffers and media used for experiments should be deoxygenated to prevent immediate oxidation.[7]
Q3: What are the key considerations for designing in vitro reconstitution assays with this compound?
A3: In vitro reconstitution of Moco-dependent enzymes, such as sulfite oxidase, is a key application for this compound in a research setting. Here are some critical considerations:
-
Apoenzyme Preparation: A source of the Moco-free apoenzyme is required. This can be achieved through expression in a bacterial mutant with a defect in Moco biosynthesis or from cell-free extracts of MOCS1-deficient models.[9]
-
Assay Components: The reconstitution mixture will typically include the apoenzyme, this compound (as the source of cPMP), and a source of molybdate.[9][10] The subsequent steps of Moco synthesis from cPMP are catalyzed by enzymes present in the cell-free extract or by purified MPT synthase.[9][11]
-
Oxygen Sensitivity: Both this compound and the reconstituted Moco are sensitive to oxygen.[12] Therefore, reconstitution assays should be performed under anaerobic or low-oxygen conditions to ensure the stability of the components.
-
Activity Measurement: The success of the reconstitution is determined by measuring the activity of the Moco-dependent enzyme. For sulfite oxidase, this can be done using a sulfite:ferricyanide assay.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity after reconstitution | Degradation of this compound: Exposure to light or oxygen can degrade the compound. | Protect this compound from light at all stages. Use deoxygenated buffers and perform experiments under anaerobic conditions. Prepare fresh solutions for each experiment. |
| Inefficient Moco Synthesis: Insufficient activity of downstream enzymes (e.g., MPT synthase) in the cell-free extract. | Ensure the cell-free extract is prepared from a source with active Moco synthesis machinery downstream of cPMP. Consider adding purified MPT synthase to the reaction.[11] | |
| Inhibition of Reconstitution: High concentrations of certain anions can inhibit the reconstitution process.[10] | Check the composition of your buffers and reduce the concentration of potentially inhibitory anions. | |
| High background signal in biomarker assays | Non-specific reactions in S-sulfocysteine (SSC) measurement: The sulfite dipstick test can yield false positives due to drugs with sulfhydryl groups.[13] | Use a more specific and quantitative method for SSC measurement, such as HPLC with precolumn derivatization.[14][15] |
| Interference from other metabolites: In amino acid analysis, the SSC peak may co-elute with other compounds.[13] | Alert the analytical lab to specifically look for SSC and use appropriate chromatographic conditions to ensure its separation.[13] | |
| Inconsistent results in cell-based assays | Instability of this compound in cell culture media: Pterin compounds can be unstable in aqueous solutions, especially when exposed to light.[6][16] | Minimize the exposure of cell culture media containing this compound to light. Consider the stability of the compound over the duration of the experiment and replenish it if necessary. |
| Cellular model variability: Patient-derived fibroblasts can have variable phenotypes and growth characteristics.[17][18] | Use well-characterized cell lines and include appropriate controls (e.g., wild-type and untreated MOCS1-deficient cells). |
Experimental Protocols
Protocol 1: In Vitro Reconstitution of Sulfite Oxidase Activity
This protocol is a general guideline for the reconstitution of sulfite oxidase activity using a MOCS1-deficient cell-free extract and this compound.
Materials:
-
MOCS1-deficient cell line (e.g., patient-derived fibroblasts)[17][18]
-
This compound
-
Sodium molybdate
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors, deoxygenated)
-
Sulfite oxidase activity assay reagents (e.g., potassium ferricyanide, sodium sulfite)
-
Anaerobic chamber or glove box
Methodology:
-
Prepare Cell-Free Extract:
-
Culture MOCS1-deficient cells to confluency.
-
Harvest the cells and wash with PBS.
-
Lyse the cells in deoxygenated lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cell-free extract).
-
Determine the protein concentration of the extract.
-
-
Reconstitution Reaction:
-
In an anaerobic environment, prepare the reconstitution mixture containing:
-
MOCS1-deficient cell-free extract
-
This compound (at a predetermined optimal concentration)
-
Sodium molybdate
-
-
Incubate the mixture at 37°C for a specified time to allow for Moco synthesis and incorporation into apo-sulfite oxidase.[10]
-
-
Measure Sulfite Oxidase Activity:
-
Use a suitable assay, such as the sulfite:ferricyanide assay, to measure the activity of the reconstituted sulfite oxidase.[11]
-
Compare the activity to a negative control (reconstitution mixture without this compound) and a positive control (wild-type cell-free extract).
-
Protocol 2: Quantification of S-Sulfocysteine (SSC) in Cell Lysates by HPLC
This protocol outlines the measurement of the biomarker SSC in cell lysates from a MoCD Type A cellular model.
Materials:
-
Cell lysates from control and MOCS1-deficient cell lines treated with or without this compound
-
S-sulfocysteine standard
-
Derivatization reagent (e.g., o-phthalaldehyde, OPA)[14][19]
-
HPLC system with a fluorescence or UV detector and a reversed-phase C18 column[14]
Methodology:
-
Sample Preparation:
-
Harvest cells and prepare cell lysates.
-
Filter the supernatant to remove particulate matter.
-
Dilute the samples in HPLC-grade water.[14]
-
-
Derivatization:
-
Use an automated precolumn derivatization method to mix the sample with the OPA reagent.[14]
-
-
HPLC Analysis:
-
Quantification:
-
Identify the SSC peak by comparing its retention time to that of the SSC standard.
-
Quantify the amount of SSC using a standard curve or by standard addition.[14]
-
Normalize the SSC concentration to the total protein concentration of the lysate.
-
Visualizations
Caption: Molybdenum Cofactor Biosynthesis Pathway and the Role of this compound.
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
Caption: A Logical Flow for Troubleshooting this compound Experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What Is NULIBRY® (this compound) for injection? [nulibry.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro incorporation of nascent molybdenum cofactor into human sulfite oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro reconstitution of demolybdosulfite oxidase by molybdate [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molybdenum cofactors from molybdoenzymes and in vitro reconstitution of nitrogenase and nitrate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molybdenum cofactor deficiency: a new HPLC method for fast quantification of s-sulfocysteine in urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Fosdenopterin Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the degradation of Fosdenopterin in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
This compound's primary degradation pathway is a non-enzymatic process resulting in an inactive oxidation product known as Compound Z.[1] This degradation is primarily influenced by exposure to light and oxidizing conditions.[2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, unopened vials of lyophilized this compound should be stored frozen at temperatures between -25°C and -10°C (-13°F and 14°F) and protected from light by keeping them in the original carton.[3]
Q3: How should I prepare a this compound solution for my experiments?
To prepare a solution, allow the vial to reach room temperature and reconstitute the lyophilized powder with Sterile Water for Injection. Gently swirl the vial to dissolve the contents completely. Avoid shaking the vial, as this can cause foaming and potentially denature the compound.[4]
Q4: How long is a reconstituted this compound solution stable?
A reconstituted solution of this compound is stable for up to 4 hours when stored at either room temperature (15°C to 25°C or 59°F to 77°F) or under refrigeration (2°C to 8°C or 36°F to 46°F). This 4-hour window includes the time required for any experimental infusions.[4] After 4 hours, any unused solution should be discarded. Do not heat or refreeze the reconstituted solution.[4]
Q5: Can I do anything to extend the stability of my this compound solution for research purposes?
While the recommended use time is within 4 hours, for experimental purposes where longer stability might be beneficial, the use of antioxidants could be explored. Pterin compounds, structurally similar to this compound, have been shown to be stabilized by L-ascorbic acid (Vitamin C), which helps prevent oxidative degradation.[5][6][7] Including ascorbic acid in the buffer could potentially extend the viability of the solution. However, this would require validation for your specific experimental setup.
Q6: Are there any known incompatibilities for this compound solution?
This compound solution should not be mixed or infused with other drugs.[8] It is recommended to use dedicated non-DEHP tubing with a 0.2-micron filter for administration in experimental setups mimicking clinical use.[8]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent experimental results | Degradation of this compound solution. | - Confirm Proper Storage: Ensure lyophilized powder is stored at -25°C to -10°C and protected from light. - Adhere to 4-Hour Stability Window: Prepare fresh solutions for each experiment and use within 4 hours of reconstitution. - Control Environmental Conditions: Minimize exposure of the solution to light and ambient air to reduce photo-oxidation and oxidative degradation.[9] |
| Observed color change or precipitation in solution | pH shift or degradation. | - Verify pH: Ensure the pH of your final solution is within the recommended range of 5.0-7.0.[10] Extreme pH values can accelerate degradation.[11][12] - Check for Contaminants: Use high-purity sterile water for reconstitution. |
| Difficulty in achieving expected biological activity | Sub-optimal concentration due to degradation. | - Prepare Fresh Solutions: Always use freshly prepared this compound solutions. - Consider Stabilizers: For longer experiments, investigate the use of ascorbic acid as a potential stabilizer, ensuring to run appropriate controls.[5][6][7] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for researchers to assess the stability of their this compound solutions under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound over time and detect the formation of degradation products.
Materials:
-
This compound
-
Sterile Water for Injection, USP
-
Appropriate buffers (e.g., phosphate buffer at various pH values)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Methodology:
-
Solution Preparation:
-
Reconstitute this compound with Sterile Water for Injection to a known concentration.
-
Divide the solution into aliquots for testing under different conditions (e.g., 4°C vs. 25°C; protected from light vs. exposed to light; different pH buffers).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 6, 8 hours), take an aliquot from each condition.
-
Immediately quench any further degradation by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
A gradient elution method is typically effective for separating the parent compound from its degradation products. A common mobile phase could be a gradient of acetonitrile in water with a small percentage of formic acid.
-
Monitor the elution profile using a UV detector. Based on the structure of similar pterin compounds, a detection wavelength in the range of 250-310 nm is a reasonable starting point.[5]
-
Inject the samples and record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the time 0 sample.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Monitor for the appearance of new peaks, which would indicate degradation products like Compound Z.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in Molybdenum Cofactor Deficiency Type A.
Experimental Workflow for this compound Solution Preparation and Handling
Caption: Recommended workflow for the preparation and handling of this compound solutions.
References
- 1. This compound | C10H14N5O8P | CID 135463437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. fepblue.org [fepblue.org]
- 10. researchgate.net [researchgate.net]
- 11. ibisscientific.com [ibisscientific.com]
- 12. researchgate.net [researchgate.net]
identifying and mitigating off-target effects of Fosdenopterin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosdenopterin. The information below is intended to help identify and mitigate potential off-target effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a substrate replacement therapy designed to treat Molybdenum Cofactor Deficiency (MoCD) Type A.[1][2] This rare genetic disorder is caused by a mutation in the MOCS1 gene, which prevents the synthesis of cyclic pyranopterin monophosphate (cPMP).[3] this compound provides an exogenous source of cPMP, which is then converted into the molybdenum cofactor. This cofactor is essential for the function of several enzymes, including sulfite oxidase, which detoxifies sulfites in the body.[1][2]
Q2: What are the known side effects of this compound observed in clinical trials?
A2: The most common side effects are related to the intravenous administration of the drug and include catheter-related complications, fever, and various infections.[4][5] A comprehensive list of adverse reactions is provided in the data tables below.
Q3: Is there a potential for phototoxicity with this compound?
A3: Yes, animal studies have indicated a potential for phototoxicity.[6][7] Therefore, it is recommended that patients treated with this compound avoid or minimize exposure to sunlight and artificial UV light.[5][8] Precautionary measures include wearing protective clothing and using a broad-spectrum sunscreen.[5][8]
Q4: What are the potential molecular off-target effects of this compound?
A4: As a synthetic analog of the endogenous molecule cPMP, this compound is expected to have high specificity for its intended pathway. However, like any small molecule, there is a theoretical possibility of off-target interactions. Based on its chemical structure, computational predictions suggest potential, though unproven, interactions with other nucleotide-binding proteins, such as certain kinases or phosphatases. Experimental validation is required to confirm any such interactions.
Q5: How can I experimentally identify potential off-target effects of this compound in my research?
A5: A primary method for identifying target engagement and off-target interactions of small molecules in a cellular context is the Cellular Thermal Shift Assay (CETSA). This technique measures the thermal stability of proteins in the presence and absence of the compound. A shift in the melting temperature of a protein upon this compound treatment would suggest a direct interaction. A detailed protocol for CETSA is provided in the "Experimental Protocols" section.
Q6: What should I do if I observe an unexpected phenotype in my experiments with this compound?
A6: An unexpected phenotype could be due to an off-target effect. To investigate this, you can:
-
Perform a dose-response analysis to see if the unexpected effect follows a different concentration curve than the on-target effect.
-
Use a structurally unrelated compound that also targets the molybdenum cofactor pathway. If this compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for this compound.
-
Conduct experiments, such as CETSA, to identify potential off-target proteins.
Data Presentation
Table 1: Summary of this compound's Efficacy in Clinical Trials
| Outcome | This compound-Treated Group (n=13) | Untreated Matched Control Group (n=18) |
| Survival Rate at 3 Years | 84% | 55% |
| Hazard Ratio for Death | 0.18 (95% CI: 0.04-0.72) | - |
Data from a combined analysis of three clinical studies compared to a natural history cohort.[4][9]
Table 2: Common Adverse Reactions Reported in this compound Clinical Trials (≥33% of patients)
| Adverse Reaction | Percentage of Patients |
| Catheter-related complications | 89% |
| Pyrexia (Fever) | 78% |
| Viral infection | 56% |
| Pneumonia | 44% |
| Otitis media (ear infection) | 44% |
| Vomiting | 44% |
| Cough/sneezing | 44% |
| Viral upper respiratory infection | 33% |
| Gastroenteritis | 33% |
| Diarrhea | 33% |
| Bacteremia | 33% |
Data from a combined analysis of two open-label, single-arm clinical trials (n=9).[5][10]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol is a generalized method and should be optimized for your specific cell type and experimental conditions.
1. Cell Culture and Treatment: a. Culture your cells of interest to 70-80% confluency. b. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., saline). Incubate for a sufficient time to allow for cellular uptake and potential target engagement.
2. Heat Challenge: a. Harvest the cells and wash them with PBS. b. Resuspend the cells in PBS with a protease inhibitor cocktail. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include a non-heated control.
3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysate at high speed to pellet the aggregated proteins. c. Collect the supernatant containing the soluble proteins.
4. Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fraction. b. Analyze the soluble proteins by SDS-PAGE and Western blotting using antibodies against suspected off-target proteins or by mass spectrometry for a proteome-wide analysis.
5. Data Analysis: a. Quantify the band intensities from the Western blot or the peptide abundance from the mass spectrometry data. b. Plot the percentage of soluble protein against the temperature to generate a melting curve. c. A shift in the melting curve for a protein in the this compound-treated samples compared to the control indicates a potential interaction.
Protocol 2: In Vitro Phototoxicity Assay (Neutral Red Uptake)
This protocol is based on the OECD Test Guideline 432 for in vitro phototoxicity.
1. Cell Culture: a. Seed Balb/c 3T3 cells in 96-well plates and incubate for 24 hours to form a monolayer.
2. Treatment: a. Prepare a range of concentrations of this compound in a suitable solvent. b. Treat the cells with the this compound solutions and a vehicle control.
3. Irradiation: a. Expose one set of plates to a non-cytotoxic dose of UVA light. b. Keep a duplicate set of plates in the dark as a control.
4. Neutral Red Uptake Assay: a. After irradiation, incubate the cells for 24 hours. b. Incubate the cells with a medium containing Neutral Red dye. c. Extract the dye from the viable cells and measure the absorbance.
5. Data Analysis: a. Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates. b. Determine the IC50 values (concentration that causes 50% cell death) for both conditions. c. Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 of the non-irradiated cells by the IC50 of the irradiated cells. A PIF > 5 is generally considered indicative of phototoxic potential.
Visualizations
Caption: Mechanism of action of this compound in MoCD Type A.
Caption: Workflow for identifying off-target effects.
Caption: Decision tree for mitigating off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. This compound | C10H14N5O8P | CID 135463437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 5. NULIBRY® (this compound) for injection | Caregiver Site [nulibry.com]
- 6. hcplive.com [hcplive.com]
- 7. FDA Approves Nulibry for Ultra Rare Disease | Anton Rx Report [antonhealth.com]
- 8. fepblue.org [fepblue.org]
- 9. BridgeBio Pharma Inc. - bridgebio pharma and affiliate origin biosciences announce fda approval of nulibry™ (this compound), the first and only approved therapy to reduce the risk of mortality in patients with mocd type a [investor.bridgebio.com]
- 10. s3.eu-south-1.amazonaws.com [s3.eu-south-1.amazonaws.com]
Technical Support Center: Fosdenopterin and the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fosdenopterin, particularly in the context of overcoming blood-brain barrier (BBB) challenges in the treatment of Molybdenum Cofactor Deficiency Type A (MoCD-A).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound exerts its therapeutic effect in the central nervous system (CNS)?
This compound is a substrate replacement therapy designed to treat Molybdenum Cofactor Deficiency Type A (MoCD-A).[1][2][3][4] This rare genetic disorder is caused by mutations in the MOCS1 gene, leading to a deficiency of cyclic pyranopterin monophosphate (cPMP).[4][5][6] This deficiency disrupts the synthesis of molybdenum cofactor (MoCo), which is essential for the function of sulfite oxidase.[1][2][7] Without functional sulfite oxidase, toxic sulfites, such as S-sulfocysteine (SSC), accumulate in the brain, causing severe and irreversible neurological damage.[2][4][5] this compound, a synthetic form of cPMP, is administered intravenously and crosses the blood-brain barrier to provide an exogenous source of cPMP to the CNS.[2][8] This restores the synthesis of MoCo, reactivates sulfite oxidase, and reduces the levels of neurotoxic sulfites.[2][7]
Q2: How does this compound cross the blood-brain barrier?
While the precise transport mechanism has not been definitively elucidated in publicly available literature, evidence from preclinical studies demonstrates that this compound effectively reaches the central nervous system. Tissue distribution studies in rats using radiolabeled this compound confirmed its presence in the non-circumventricular CNS.[8] Furthermore, animal models of MoCD Type A have shown that treatment with this compound leads to a reduction of SSC levels in both plasma and the brain, indicating its ability to cross the BBB and exert its therapeutic effect within the CNS.[8]
Importantly, studies have shown that this compound is not a substrate for common efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters are known to actively pump a wide range of substances out of the brain, and the fact that this compound is not a substrate for them is a significant advantage for its CNS penetration. This suggests that its entry into the brain is not hindered by these major efflux mechanisms.
Q3: What are the common challenges in delivering drugs to the brain, and how does this compound address them?
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[9]
Common Challenges for Drug Delivery to the CNS:
-
Tight Junctions: The endothelial cells of the BBB are linked by tight junctions, which severely restrict the passive diffusion of molecules into the brain.[9]
-
Efflux Transporters: The BBB is equipped with a variety of efflux transporters, such as P-glycoprotein, which actively pump xenobiotics (including many drugs) back into the bloodstream.[9]
-
Enzymatic Barrier: The BBB also contains metabolic enzymes that can degrade drugs before they reach their target in the brain.[9]
-
Physicochemical Properties: Large, polar, and non-lipophilic molecules generally have poor BBB permeability.[9]
How this compound Overcomes These Challenges:
While the specific adaptations of the this compound molecule for BBB penetration are not fully detailed, its success in clinical trials points to its ability to circumvent these barriers. As mentioned, it is not a substrate for major efflux pumps. Its relatively small molecular weight and other physicochemical properties likely contribute to its ability to cross the BBB.
Troubleshooting Guide for Experimental Studies
Issue 1: Inconsistent or lower-than-expected drug concentration in brain tissue samples.
-
Possible Cause 1: Drug Stability. this compound is a lyophilized powder that requires specific storage and handling. Improper storage or delayed use after reconstitution can lead to degradation.
-
Possible Cause 2: Inefficient BBB transport in the animal model. While this compound has demonstrated CNS penetration, inter-species or even inter-strain differences in BBB transport mechanisms could exist.
-
Troubleshooting Tip: Verify the integrity of the BBB in your animal model using a marker compound like Evans blue or sodium fluorescein. Consider using a different rodent strain or species if inconsistencies persist.
-
-
Possible Cause 3: Issues with sample collection and processing. Contamination of brain tissue with blood can lead to inaccurate measurements of brain drug concentration.
-
Troubleshooting Tip: Perfuse animals with saline before brain extraction to remove blood from the cerebral vasculature. Ensure rapid homogenization and storage of brain tissue to prevent ex vivo degradation.
-
Issue 2: High variability in behavioral or biochemical outcomes in preclinical studies.
-
Possible Cause 1: Timing of administration. The efficacy of this compound is highly dependent on early intervention before significant irreversible neurological damage occurs.[5][6]
-
Troubleshooting Tip: Standardize the age and disease stage at which treatment is initiated in your animal models.
-
-
Possible Cause 2: Dosing inconsistencies. Inaccurate dosing can lead to variable therapeutic effects.
-
Troubleshooting Tip: Ensure accurate calculation of doses based on the most recent body weight of the animals. Use calibrated equipment for drug administration.
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of this compound for the treatment of MoCD Type A.
Table 1: Survival Outcomes
| Metric | This compound-Treated Group | Untreated Control Group |
| Survival Rate at 3 Years | 84%[4][8] | 55%[4][8] |
| Hazard Ratio for Risk of Death | - | 5.1 (95% CI: 1.32-19.36; p=0.01)[6][9] |
Table 2: Dosing Regimens in Clinical Trials
| Patient Population | Initial Dosage | Dosage at Month 1 | Dosage at Month 3 |
| Preterm Neonates (<37 weeks) | 0.4 mg/kg once daily | 0.7 mg/kg once daily | 0.9 mg/kg once daily |
| Term Neonates (≥37 weeks) | 0.55 mg/kg once daily | 0.75 mg/kg once daily | 0.9 mg/kg once daily |
| Patients ≥ 1 year of age | 0.9 mg/kg once daily | - | - |
Experimental Protocols
While specific protocols for this compound are proprietary, the following are detailed methodologies for key experiments typically used to assess blood-brain barrier penetration of therapeutic agents.
1. In Situ Brain Perfusion
This technique allows for the measurement of the rate of drug uptake into the brain independent of systemic circulation.
-
Objective: To determine the brain uptake clearance of a test compound.
-
Methodology:
-
Anesthetize the animal (e.g., rat) and expose the common carotid artery.
-
Catheterize the artery and ligate the external carotid artery to direct flow to the brain.
-
Initiate perfusion with a physiological buffer containing the radiolabeled or fluorescently tagged test compound at a known concentration and a vascular space marker (e.g., [14C]-sucrose).
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
Decapitate the animal and collect the brain.
-
Homogenize the brain tissue and measure the concentration of the test compound and the vascular marker.
-
Calculate the brain uptake clearance (Kin) using the equation: Kin = (Cbrain - Cvascular) / (T * Cperfusate), where Cbrain is the total concentration in the brain, Cvascular is the concentration in the vascular space, T is the perfusion time, and Cperfusate is the concentration in the perfusate.
-
2. Microdialysis
This method allows for the sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal.
-
Objective: To measure the unbound drug concentration in the brain over time.
-
Methodology:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Administer the test compound systemically (e.g., intravenously).
-
Collect dialysate samples at regular intervals.
-
Analyze the concentration of the test compound in the dialysate samples using a sensitive analytical method (e.g., LC-MS/MS).
-
The concentration in the dialysate, corrected for in vitro probe recovery, represents the unbound drug concentration in the brain ECF.
-
Visualizations
References
- 1. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 5. gov.uk [gov.uk]
- 6. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. fda.gov [fda.gov]
- 9. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (this compound) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]
troubleshooting inconsistent results in Fosdenopterin treatment models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosdenopterin (Nulibry®) in the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a substrate replacement therapy designed to treat Molybdenum Cofactor Deficiency (MoCD) Type A.[1][2] This rare genetic disorder is caused by mutations in the MOCS1 gene, which leads to a deficiency in the synthesis of cyclic pyranopterin monophosphate (cPMP).[1][3] cPMP is a crucial precursor for the synthesis of molybdenum cofactor (MoCo). MoCo is an essential component for the function of several enzymes, including sulfite oxidase.[2] The absence of functional sulfite oxidase leads to the accumulation of toxic sulfites, such as S-sulfocysteine (SSC), in the body, causing severe neurological damage.[1][4] this compound provides an exogenous source of cPMP, which is then converted to molybdopterin and subsequently to MoCo, thereby restoring the activity of sulfite oxidase and reducing the levels of neurotoxic sulfites.[1][3][5]
Q2: For which type of Molybdenum Cofactor Deficiency is this compound effective?
This compound is only indicated for the treatment of Molybdenum Cofactor Deficiency Type A, which is caused by mutations in the MOCS1 gene.[3][6][7] It is not effective for MoCD Type B (MOCS2 gene mutations) or Type C (GPHN gene mutations) because the genetic defects in these types occur at later stages of the molybdenum cofactor biosynthesis pathway.[6][7] Therefore, a definitive diagnosis through genetic testing is crucial before initiating treatment.[3][4][8]
Q3: What are the expected biochemical outcomes of successful this compound treatment?
Successful treatment with this compound leads to a significant reduction in the urinary levels of S-sulfocysteine (SSC) and xanthine.[9] Additionally, plasma and urine uric acid levels, which are typically low in MoCD Type A patients, are expected to normalize.[9] These biomarker changes indicate the restoration of sulfite oxidase and xanthine oxidase activity.
Q4: What are the common adverse events associated with this compound treatment?
The most frequently reported adverse events in clinical trials were infusion catheter-related complications, fever, and various infections (e.g., viral infections, pneumonia, otitis media).[10] Vomiting, diarrhea, and gastroenteritis have also been observed.[10] Photosensitivity is a potential side effect, and patients are advised to avoid or minimize exposure to sunlight and artificial UV light.[8]
Troubleshooting Guide
Issue 1: Suboptimal or No Reduction in Urinary S-Sulfocysteine (SSC) Levels
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Diagnosis | Confirm the diagnosis of MoCD Type A with genetic testing for mutations in the MOCS1 gene. This compound is not effective for other types of MoCD.[3][7] |
| Improper Drug Handling and Storage | Ensure that this compound vials are stored frozen at -25°C to -10°C (-13°F to 14°F) and protected from light.[11] Vials should be brought to room temperature before reconstitution. The reconstituted solution should be used within 4 hours.[11] |
| Incorrect Reconstitution or Administration | Reconstitute each 9.5 mg vial with 5 mL of Sterile Water for Injection, USP. Gently swirl the vial until the powder is fully dissolved; do not shake.[5] Administer the infusion at the prescribed rate (typically 1.5 mL/minute) using non-DEHP tubing with a 0.2-micron in-line filter.[5][12] |
| Inadequate Dosing | The recommended dosage for patients one year of age or older is 0.9 mg/kg once daily.[4] For younger patients, a dose titration schedule based on gestational and chronological age is recommended.[11][13] Ensure the dose is calculated based on the patient's current body weight. Higher plasma this compound exposures have been associated with lower urine SSC levels.[5] |
| Delayed Treatment Initiation | The efficacy of this compound is highly dependent on early initiation of treatment, ideally before the onset of severe, irreversible neurological damage.[9][14] Suboptimal response may be observed in patients with significant pre-existing brain injury. |
Issue 2: Inconsistent Clinical Improvement Despite Biomarker Normalization
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Pre-existing Irreversible Neurological Damage | This compound can halt the progression of neurological damage by reducing toxic sulfite levels, but it cannot reverse existing brain injury.[14] The extent of clinical improvement may be limited by the degree of neurological damage present at the start of treatment. Early diagnosis and treatment are critical for better neurological outcomes.[9] |
| Co-morbidities or Other Underlying Conditions | Evaluate the patient for other medical conditions that may contribute to the clinical presentation. MoCD is a complex disorder, and patients may have other health issues that are not directly addressed by this compound treatment. |
| Variability in Individual Patient Response | While not extensively documented, individual patient responses to treatment can vary. Continue to monitor the patient's clinical status and biomarkers closely. Consider consulting with a specialist in metabolic disorders to optimize supportive care. |
Data Presentation
Table 1: Summary of Biomarker Response to this compound Treatment
| Biomarker | Pre-Treatment Level | Expected Post-Treatment Level | Time to Normalization |
| Urinary S-Sulfocysteine (SSC) | Markedly elevated | Near-normal to normal | Typically within 1-2 weeks of treatment initiation[15] |
| Urinary Xanthine | Markedly elevated | Near-normal to normal | Typically within 1-2 weeks of treatment initiation[15] |
| Plasma/Urine Uric Acid | Markedly low | Normal | Typically within 1-2 weeks of treatment initiation[15] |
Table 2: Survival Outcomes in this compound Clinical Trials
| Group | 3-Year Survival Rate | Risk of Death (Treated vs. Untreated) | Reference |
| This compound-Treated | 84% | 82% reduction | [1] |
| Untreated (Natural History) | 55% | - | [1] |
Experimental Protocols
Protocol 1: Reconstitution and Administration of this compound
-
Preparation:
-
Calculate the required dose and determine the number of vials needed.
-
Remove the required number of vials from the freezer and allow them to reach room temperature (approximately 30 minutes in ambient air or 3-5 minutes by warming in hand). Do not heat the vials.[12]
-
-
Reconstitution:
-
Using aseptic technique, reconstitute each 9.5 mg vial with 5 mL of Sterile Water for Injection, USP.
-
Gently swirl the vial until the powder is completely dissolved. DO NOT SHAKE. [5]
-
The reconstituted solution should be clear and colorless to pale yellow.
-
-
Administration:
Protocol 2: Measurement of Urinary S-Sulfocysteine (SSC)
-
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Collection: A random urine specimen is collected.[16]
-
Sample Preparation (for HPLC):
-
Urine samples are centrifuged to remove particulate matter.
-
Automated precolumn derivatization with o-phthaldialdehyde (OPA) is performed.[13]
-
-
Detection: UV detection at 338 nm.[13]
-
Quantification: Results are typically normalized to urinary creatinine levels.
Protocol 3: Measurement of Urinary Xanthine and Uric Acid
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
-
Sample Collection: A 24-hour or random urine collection.
-
Sample Preparation:
-
Urine samples are filtered through a 0.45 µm filter.[17]
-
-
Detection:
-
UV detection at approximately 270 nm for xanthine and 293 nm for uric acid.[17]
-
-
Quantification: Comparison with standard curves of known concentrations.
Mandatory Visualization
Caption: Mechanism of Action of this compound in MoCD Type A.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
References
- 1. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. childneurologyfoundation.org [childneurologyfoundation.org]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. medlineplus.gov [medlineplus.gov]
- 8. lablue.com [lablue.com]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 15. Genetics of molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. testcatalog.org [testcatalog.org]
- 17. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Technical Support Center: Optimization of Fosdenopterin Delivery for Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Fosdenopterin for cellular models of Molybdenum Cofactor Deficiency (MoCD) Type A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a cellular context?
A1: this compound, also known as cyclic pyranopterin monophosphate (cPMP), is a substrate replacement therapy.[1] In cellular models of Molybdenum Cofactor Deficiency (MoCD) Type A, which are characterized by mutations in the MOCS1 gene, the production of endogenous cPMP is deficient.[2][3] this compound provides an exogenous source of cPMP.[3] Once taken up by the cells, it is converted into molybdopterin and then into the active Molybdenum Cofactor (MoCo). This MoCo is essential for the function of molybdoenzymes like sulfite oxidase (SOX), thereby restoring their activity and reducing the accumulation of neurotoxic metabolites such as S-sulfocysteine (SSC).[1][4]
Q2: What are the appropriate cellular models for studying this compound's effects?
A2: The most relevant cellular models for studying MoCD Type A and the effects of this compound include:
-
Patient-derived fibroblasts: Skin fibroblasts from MoCD Type A patients endogenously express the disease phenotype and are a valuable tool for personalized medicine studies.[2][5][6][7]
-
MOCS1 knockout (KO) or knockdown cell lines: Commercially available or custom-generated cell lines with a deficient MOCS1 gene, such as in a HEK293 or other relevant cell background, provide a controlled system to study the effects of this compound.
-
Primary cells from MoCD animal models: For example, mouse embryonic fibroblasts (MEFs) from Mocs1 knockout mice can be used to investigate the cellular mechanisms of MoCD and the efficacy of this compound.[2]
Q3: What is a recommended starting concentration of this compound for in vitro experiments?
A3: A universally recommended starting concentration for this compound in cell culture is not well-established in the literature and is highly dependent on the cell type, cell density, and metabolic activity of the chosen model. However, based on clinical dosing in infants (80-160 µg/kg), a starting point for in vitro studies could be in the range of 1-10 µM.[8][9] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cellular model and experimental endpoint.
Q4: How can I assess the efficacy of this compound in my cellular model?
A4: The efficacy of this compound in a cellular model can be assessed by measuring:
-
Restoration of Sulfite Oxidase (SOX) activity: In MoCD Type A models, SOX activity is deficient. Treatment with this compound should restore this activity. SOX activity can be measured using spectrophotometric assays.
-
Reduction of S-sulfocysteine (SSC) levels: The accumulation of SSC in the cell culture medium is a key biomarker of MoCD.[2] A successful this compound treatment will lead to a significant reduction in extracellular SSC levels, which can be quantified by HPLC or mass spectrometry.
Q5: What is known about the cellular uptake mechanism of this compound?
A5: While the exact mechanism is not fully elucidated, studies have shown efficient uptake of cPMP by cells.[8][10] In vitro studies on drug transporters have indicated that this compound is a weak substrate for the MATE1 transporter but not a substrate for other common transporters like P-gp, BCRP, OATs, or OCTs.[3][11] This suggests that its uptake may be mediated by specific transporters or that it can cross the cell membrane through other mechanisms.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no restoration of sulfite oxidase (SOX) activity | 1. Suboptimal this compound concentration: The concentration may be too low to elicit a response. 2. Degradation of this compound: this compound may be unstable in the cell culture medium at 37°C. 3. Inefficient cellular uptake: The cell model may have low expression of the necessary transporters. 4. Incorrect assay procedure: The SOX activity assay may not be optimized for your cell type. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 µM to 50 µM) to find the optimal dose. 2. Assess stability: Incubate this compound in your cell culture medium at 37°C for different time points (e.g., 0, 6, 12, 24 hours) and measure its concentration by HPLC or assess its biological activity. Consider more frequent media changes with fresh this compound. 3. Investigate uptake: Use uptake inhibitors for known transporters to probe the mechanism or consider using transfection reagents to enhance delivery. 4. Optimize the assay: Ensure cell lysates are prepared correctly and that the assay conditions (pH, substrate concentration) are optimal. |
| High variability in experimental results | 1. Inconsistent cell health or density: Variations in cell number or viability can affect the response to this compound. 2. Inconsistent preparation of this compound: Pipetting errors or incomplete solubilization can lead to variable concentrations. 3. Instability of this compound stock solution: Improper storage can lead to degradation. | 1. Standardize cell seeding: Use a consistent cell number and ensure high viability (>90%) at the start of each experiment. 2. Prepare a fresh stock solution for each experiment: Ensure complete dissolution of the lyophilized powder. 3. Store stock solutions appropriately: Aliquot and store at -80°C and avoid repeated freeze-thaw cycles. |
| Observed cytotoxicity | 1. This compound concentration is too high: High concentrations of any compound can be toxic to cells. 2. Contamination of the compound. | 1. Perform a cytotoxicity assay: Use assays like MTT, MTS, or a live/dead stain to determine the IC50 value of this compound for your cell line and use concentrations well below this value. 2. Ensure the purity of your this compound source. |
| No reduction in S-sulfocysteine (SSC) levels despite some SOX activity restoration | 1. Insufficient SOX activity restoration: The level of restored SOX activity may not be sufficient to significantly reduce the accumulated SSC. 2. High baseline SSC levels: The initial amount of SSC may be too high to be cleared within the experimental timeframe. | 1. Optimize this compound concentration and treatment duration: Try higher concentrations (if not cytotoxic) or a longer treatment period. 2. Perform a time-course experiment: Measure SSC levels at multiple time points after this compound addition to understand the kinetics of its reduction. |
Data Presentation
Table 1: Example of Expected Biomarker Response to this compound Treatment (Based on Clinical Data)
| Biomarker | Pre-Treatment Level (MoCD Type A) | Post-Treatment Level |
| Urinary S-sulfocysteine (SSC) | Highly Elevated | Near Normal |
| Urinary Sulfite | Highly Elevated | Near Normal |
| Urinary Uric Acid | Low to Undetectable | Normal |
| Urinary Xanthine | Highly Elevated | Near Normal |
This table provides a qualitative summary of the expected biochemical corrections based on clinical observations and should be used as a reference for what to expect in a cellular model.[8][10]
Table 2: Template for In Vitro Dose-Response Data of this compound
| This compound Concentration (µM) | SOX Activity (% of Wild-Type Control) | SSC Concentration in Medium (µM) | Cell Viability (% of Untreated Control) |
| 0 (Untreated MoCD cells) | 100% | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| Wild-Type Cells (Untreated) | 100% | 100% |
Researchers should populate this table with their own experimental data to determine the optimal concentration of this compound for their specific cellular model.
Experimental Protocols
Protocol 1: Preparation and Application of this compound for Cell Culture
-
Reconstitution of this compound:
-
This compound is typically supplied as a lyophilized powder.[12]
-
Aseptically reconstitute the powder in sterile, nuclease-free water or a suitable buffer to a stock concentration of 1-10 mM.
-
Gently mix to dissolve completely. Avoid vigorous shaking.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Application to Cell Culture:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired treatment duration. For time-course experiments, harvest cells and/or supernatant at various time points.
-
Protocol 2: Assessment of Sulfite Oxidase (SOX) Activity in Cell Lysates
This protocol is adapted from standard spectrophotometric assays for SOX activity.
-
Preparation of Cell Lysates:
-
After treatment with this compound, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., a buffer containing Tris-HCl, pH 7.5, and a mild detergent like Triton X-100) on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SOX Activity Assay:
-
The assay measures the reduction of cytochrome c, which is coupled to the oxidation of sulfite by SOX.
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), cytochrome c, and the cell lysate.
-
Initiate the reaction by adding sodium sulfite.
-
Immediately measure the increase in absorbance at 550 nm over time using a spectrophotometer.
-
The rate of cytochrome c reduction is proportional to the SOX activity in the lysate.
-
Calculate the specific activity as units per milligram of protein. One unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmole of cytochrome c per minute.
-
Protocol 3: Measurement of S-sulfocysteine (SSC) in Cell Culture Supernatant
This protocol is based on HPLC methods for SSC quantification.
-
Sample Preparation:
-
Collect the cell culture medium at the end of the experiment.
-
Centrifuge the medium to remove any cells or debris.
-
The supernatant can be stored at -80°C until analysis.
-
-
HPLC Analysis:
-
SSC in the supernatant is typically derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA), to enable sensitive detection.
-
The derivatized sample is then injected into a reverse-phase HPLC system.
-
Separation is achieved using a C18 column with a suitable mobile phase gradient.
-
Detection is performed using a fluorescence detector.
-
Quantify the SSC concentration by comparing the peak area to a standard curve generated with known concentrations of SSC.
-
Visualizations
Caption: this compound signaling pathway in a MOCS1-deficient cell.
Caption: Experimental workflow for optimizing this compound delivery.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency [frontiersin.org]
- 3. drugs.com [drugs.com]
- 4. fda.gov [fda.gov]
- 5. Mitochondrial Respiratory Measurements in Patient-derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived skin fibroblasts as a model to study frontotemporal lobar degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Patient-Derived Fibroblasts With Presenilin-1 Mutations, That Model Aspects of Alzheimer’s Disease Pathology, Constitute a Potential Object for Early Diagnosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Successful treatment of molybdenum cofactor deficiency type A with cPMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. ClinPGx [clinpgx.org]
- 12. Nulibry (this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Validation & Comparative
A Comparative Analysis of Fosdenopterin and Recombinant cPMP for Molybdenum Cofactor Deficiency Type A
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substrate Replacement Therapies for a Rare Genetic Disorder
Molybdenum cofactor deficiency (MoCD) type A is an ultra-rare, autosomal recessive inborn error of metabolism that leads to severe neurological damage and high infant mortality. The disease is characterized by the inability to synthesize cyclic pyranopterin monophosphate (cPMP), a crucial precursor for the molybdenum cofactor (MoCo). This deficiency disrupts the function of MoCo-dependent enzymes, leading to the accumulation of neurotoxic sulfites. The primary therapeutic strategy for MoCD Type A is substrate replacement therapy to provide an exogenous source of cPMP. This guide provides a comparative analysis of the two forms of cPMP that have been used in clinical settings: Fosdenopterin (a synthetic cPMP) and a recombinant E. coli-derived cPMP (rcPMP).
Mechanism of Action: A Shared Pathway to Restoration
Both this compound and recombinant cPMP function as substrate replacement therapies.[1][2] In patients with MoCD Type A, mutations in the MOCS1 gene prevent the conversion of guanosine triphosphate to cPMP.[3] this compound and rcPMP provide an external source of cPMP, which is then converted to molybdopterin. Molybdopterin is subsequently converted to MoCo, which is essential for the activity of molybdenum-dependent enzymes like sulfite oxidase (SOX).[4][5] The restoration of SOX activity reduces the levels of neurotoxic sulfites, such as S-sulfocysteine (SSC), in the body.[4][6]
Data Presentation: Efficacy and Safety Profile
Clinical trials have demonstrated the efficacy of cPMP replacement therapy in improving survival and biochemical markers in patients with MoCD Type A. Notably, the clinical data for this compound (marketed as Nulibry) often includes patients who were initially treated with rcPMP, as both are considered to have the same active moiety and biological activity.[7][8][9]
Table 1: Comparative Efficacy of this compound/rcPMP vs. Untreated Patients
| Metric | This compound/rcPMP Treated (n=13-15) | Untreated, Genotype-Matched Controls (n=18-37) |
| Survival Rate at 3 Years | 84%[10][11][12] | 55%[10][11][12] |
| Survival Rate at 1 Year | ~93%[13] | ~75%[13] |
| Reduction in Risk of Death | 82%[5][14][15] | - |
| Hazard Ratio for Death | 0.18 (95% CI: 0.04, 0.72)[5][15] | - |
| Urinary S-sulfocysteine (SSC) Levels | Reduced to near-normal levels and sustained for up to 48 months[4][9][16] | Remained abnormally high[7][16] |
| Oral Feeding at 12 Months | 57% of patients[7][17] | Not reported |
| Ambulatory at 12 Months | 44% of patients[7][17] | Not reported |
Table 2: Safety and Tolerability
| Adverse Events | This compound/rcPMP Treated |
| Most Common Adverse Events | Complications related to the intravenous line (pain, redness, inflammation, discharge), fever, respiratory infections, vomiting, gastroenteritis, and diarrhea.[10][11][13] |
| Serious Adverse Events | Most treatment-emergent adverse events were mild to moderate in severity and considered unrelated to the study drug. No discontinuations due to adverse events were reported in the key studies.[7][17] |
| Phototoxicity | Animal studies have indicated a potential for phototoxicity. Patients are advised to avoid or minimize exposure to direct sunlight and UV light.[1][15][18] |
Experimental Protocols
Clinical Administration of this compound (Nulibry)
This compound is administered as a daily intravenous infusion.[19] The dosage is based on the patient's body weight and may be adjusted based on their age and clinical response.[20]
-
Reconstitution: The lyophilized powder is reconstituted with sterile water for injection.[1]
-
Administration: The reconstituted solution is administered via an infusion pump, typically over a specified period. It is recommended to use a non-diethylhexyl phthalate (DEHP) tubing with a 0.2-micron filter.[1]
-
Monitoring: Patients are monitored for clinical response, including seizure frequency and developmental milestones, as well as for adverse reactions, particularly catheter-related issues and signs of photosensitivity.[1] Biochemical markers such as urinary SSC are also monitored to assess treatment efficacy.[4]
Production and Purification of Recombinant cPMP (rcPMP)
While specific, detailed protocols for the clinical-grade production of rcPMP are proprietary, the general methodology is based on established principles of recombinant protein production in E. coli.
-
Molecular Cloning: The gene encoding the necessary biosynthetic enzymes for cPMP production is cloned into an expression vector.
-
Expression: The vector is transformed into an E. coli host strain. The bacteria are then cultured in a high-density fermentation medium to produce the protein of interest.[21]
-
Lysis and Clarification: The bacterial cells are harvested and lysed to release the intracellular contents. The lysate is then clarified through centrifugation or filtration to remove cell debris.
-
Purification: A multi-step chromatography process is typically employed to purify the rcPMP. This may include:
-
Quality Control: The final product is tested for purity, identity, and the absence of endotoxins and other contaminants to ensure it is safe for clinical use.
Visualizing the Pathways and Processes
Molybdenum Cofactor Biosynthesis and this compound's Mechanism of Action
Caption: MoCo biosynthesis pathway and the role of this compound in MoCD Type A.
Experimental Workflow: From Diagnosis to Treatment
Caption: Clinical workflow for the diagnosis and treatment of MoCD Type A.
Conclusion
This compound represents a synthetic, commercially approved formulation of cPMP that has demonstrated equivalent biological activity to the earlier recombinant cPMP used in foundational clinical studies. The collective evidence from trials involving both forms of cPMP strongly supports the efficacy of substrate replacement therapy in significantly improving survival and reducing key disease biomarkers in patients with MoCD Type A.[7][22] Early diagnosis and initiation of treatment are critical to achieving the best possible neurodevelopmental outcomes.[7] While both this compound and rcPMP share the same mechanism of action and have shown similar efficacy and safety profiles, this compound (Nulibry) is the first and only therapy approved by regulatory bodies like the FDA for the treatment of MoCD Type A, marking a significant milestone in the management of this devastating disease.[10]
References
- 1. drugs.com [drugs.com]
- 2. Popular Cpmp Substrate Replacement Therapy Drugs List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 3. This compound | C10H14N5O8P | CID 135463437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. bridgebio.com [bridgebio.com]
- 6. This compound - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Lactation | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is NULIBRY® (this compound) for injection? [nulibry.com]
- 9. dss.mo.gov [dss.mo.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. join.hcplive.com [join.hcplive.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. gov.uk [gov.uk]
- 14. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 15. biospace.com [biospace.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.aap.org [publications.aap.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel method for production and purification of untagged pneumococcal surface protein A from clade 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scottishmedicines.org.uk [scottishmedicines.org.uk]
Fosdenopterin vs. Supportive Care for Molybdenum Cofactor Deficiency Type A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum Cofactor Deficiency (MoCD) is an ultra-rare, autosomal recessive inborn error of metabolism characterized by severe, progressive neurological damage and high infant mortality.[1][2] The most common form, MoCD Type A, is caused by mutations in the MOCS1 gene, leading to a failure in the synthesis of cyclic pyranopterin monophosphate (cPMP). This disrupts the entire molybdenum cofactor (MoCo) biosynthesis pathway.[3] The resulting deficiency in MoCo-dependent enzymes, particularly sulfite oxidase, leads to the accumulation of neurotoxic sulfites, such as S-sulfocysteine (SSC), in the brain.[4] Until recently, treatment for MoCD Type A was limited to supportive care, aimed at managing symptoms. The approval of Fosdenopterin (Nulibry®) marks a significant advancement, offering the first-ever substrate replacement therapy for this devastating disease.[5][6] This guide provides an objective comparison of this compound and supportive care, presenting available experimental data, methodologies, and relevant biological pathways.
Mechanism of Action
This compound: As a synthetic form of cPMP, this compound acts as a substrate replacement therapy.[4] Administered intravenously, it bypasses the genetic defect in MoCD Type A by providing an exogenous source of cPMP. This allows for the downstream synthesis of molybdopterin and, subsequently, active molybdenum cofactor. The restoration of MoCo enables the proper function of MoCo-dependent enzymes, including sulfite oxidase, which metabolizes toxic sulfites into non-toxic sulfates.[4]
Supportive Care: This approach does not address the underlying metabolic defect. Instead, it focuses on managing the clinical manifestations of the disease. This includes the use of anticonvulsant medications to control seizures, nutritional support to address feeding difficulties, and management of other complications such as spasticity and respiratory issues.[3][7]
Signaling and Metabolic Pathways
Molybdenum Cofactor Biosynthesis Pathway and the Role of this compound
The biosynthesis of molybdenum cofactor is a conserved multi-step process. In MoCD Type A, a genetic defect in the MOCS1 gene disrupts the initial step: the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP). This compound provides an external source of cPMP, thereby restoring the pathway.
Experimental Data and Clinical Outcomes
The efficacy of this compound has been evaluated in a series of clinical studies, primarily by comparing outcomes in treated patients to a natural history cohort of untreated patients who received supportive care. The key studies include MCD-501 (a retrospective observational study), MCD-201, and MCD-202 (prospective, open-label studies). The comparator group is from the MCD-502 natural history study.[1][4]
Survival Rates
A significant improvement in survival was observed in patients treated with this compound compared to the untreated historical cohort.
| Outcome | This compound-Treated (n=13) | Untreated (Supportive Care) (n=18, genotype-matched) |
| 3-Year Survival Probability | 84% (95% CI: 49%, 96%)[4] | 55% (95% CI: 30%, 74%)[4] |
| Mean Survival Time (at 3 years follow-up) | 32 months[4] | 24 months[4] |
Biomarker Levels
Treatment with this compound leads to a rapid and sustained reduction in the neurotoxic biomarker, urinary S-sulfocysteine (SSC).
| Biomarker | This compound-Treated | Untreated (Supportive Care) |
| Urinary S-sulfocysteine (SSC) | Normalized or near-normalized levels sustained over 48 months.[4] | Remained abnormally elevated.[1] |
Neurodevelopmental Outcomes
While irreversible brain damage that occurs prior to treatment is not reversed, early initiation of this compound has been associated with improvements in developmental milestones.
| Outcome | This compound-Treated | Untreated (Supportive Care) |
| Motor Skills | Some patients achieved milestones such as sitting unassisted and walking.[5] | Profound developmental delay is typical.[8][9] |
| Feeding Ability | A notable number of patients were able to feed orally.[1] | Feeding difficulties are a common and persistent symptom.[8][9] |
| Cognitive Function | One case study reported marked improvement on the cognitive subtest of the Bayley Scales of Infant and Toddler Development, Third Edition (BSID-III).[8] | Severe intellectual disability is a characteristic of the disease.[3] |
Experimental Protocols
This compound Clinical Trials (MCD-201, MCD-202)
-
Study Design: These were prospective, open-label, single-arm, dose-escalation studies.[10]
-
Participants: Neonates and infants with a confirmed or presumptive diagnosis of MoCD Type A.
-
Intervention: Daily intravenous infusion of this compound. The dosage was titrated based on age and weight, with a maximum recommended dosage of 0.9 mg/kg once daily for patients one year of age or older.
-
Primary Outcome Measures: The primary efficacy endpoint was overall survival, compared to a historical control group.
-
Secondary Outcome Measures: Included changes in urinary SSC levels and assessment of neurodevelopmental milestones.
Natural History Study (MCD-502)
-
Study Design: A non-interventional, retrospective and prospective, observational, multinational study.[8]
-
Participants: Living or deceased patients with a genetic, clinical, and/or biochemical diagnosis of MoCD. Inclusion criteria included a diagnosis of MoCD or isolated sulfite oxidase deficiency.[11]
-
Data Collection: Retrospective data on clinical presentation, disease progression, and survival were collected. For living patients, prospective data on biomarkers and clinical outcomes were gathered.
-
Standard of Care (Supportive Care): Treatment was not standardized and was at the discretion of the treating physician. It generally consisted of:
-
Seizure Management: Use of one or more anti-seizure medications (e.g., phenobarbital, levetiracetam).[3]
-
Nutritional Support: Management of feeding difficulties, which could include nasogastric or gastrostomy tube feeding.
-
Management of other complications: Including spasticity and respiratory issues.[7]
-
Experimental Workflow: Diagnosis and Treatment Initiation
The following diagram illustrates the typical workflow from suspicion of MoCD to treatment initiation.
Conclusion
This compound represents a paradigm shift in the management of Molybdenum Cofactor Deficiency Type A. Clinical data, although based on small patient numbers and comparison to a historical cohort, demonstrate a significant survival benefit and a marked reduction in the neurotoxic biomarker S-sulfocysteine compared to supportive care alone.[1][4] While supportive care remains crucial for managing the symptoms of MoCD, it does not address the underlying metabolic defect. Early diagnosis and prompt initiation of this compound are critical to potentially mitigate the severe neurological damage characteristic of this disease and improve long-term outcomes.[5][12] Further research is needed to fully elucidate the long-term neurodevelopmental benefits of this compound and to explore its potential in combination with other therapeutic strategies.
References
- 1. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molybdenum Cofactor Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. This compound Improves Developmental Outcomes in MoCD Type A | Technology Networks [technologynetworks.com]
- 6. publications.aap.org [publications.aap.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Molybdenum cofactor deficiency: A natural history - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molybdenum cofactor deficiency: A natural history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. gov.uk [gov.uk]
cross-validation of different Fosdenopterin quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Fosdenopterin, a crucial substrate replacement therapy for Molybdenum Cofactor Deficiency (MoCD) Type A. While High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as the validated and most referenced method for this compound quantification in biological matrices, this document also explores potential alternative techniques, offering a comprehensive overview for researchers and drug development professionals.
Introduction to this compound and its Quantification
This compound, a synthetic form of cyclic pyranopterin monophosphate (cPMP), is the first and only FDA-approved treatment for MoCD Type A.[1][2] This rare, autosomal recessive disorder is caused by mutations in the MOCS1 gene, leading to a deficiency in the synthesis of cPMP.[3] this compound administration replaces the missing cPMP, restoring the biosynthesis of the molybdenum cofactor and the function of molybdenum-dependent enzymes.[4] Accurate quantification of this compound in biological samples is paramount for pharmacokinetic studies, dose-response assessments, and ensuring therapeutic efficacy.
Primary Quantification Method: HPLC-MS/MS
The bioanalytical method of choice for the determination of this compound concentrations in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5] This method has been validated and utilized in clinical studies leading to the approval of this compound (Nulibry).
Quantitative Data Summary
The performance and validation parameters of the established LC-MS/MS method for this compound in human plasma are summarized below.
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Calibration Curve Range | 5.00 - 500 ng/mL |
| Intra-assay Precision (%CV) | ≤ 15% |
| Inter-assay Precision (%CV) | ≤ 15% |
| Intra-assay Accuracy (%RE) | Within ± 15% |
| Inter-assay Accuracy (%RE) | Within ± 15% |
| Extraction Method | Protein precipitation |
| Internal Standard (IS) | Stable isotope-labeled this compound |
Experimental Protocol: HPLC-MS/MS for this compound Quantification
The following protocol is a generalized representation based on validated methods for the quantification of small molecules and nucleotide analogs in biological matrices.
1. Sample Preparation:
- Thaw frozen human plasma samples at room temperature.
- To 50 µL of plasma, add a known concentration of the internal standard (stable isotope-labeled this compound).
- Precipitate proteins by adding 200 µL of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: A system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.
- Injection Volume: 10 µL.
- Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its internal standard would be monitored. These are determined during method development.
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
4. Data Analysis:
- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
- The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Potential Alternative Quantification Methods
While HPLC-MS/MS is the established method, other analytical techniques are commonly employed for the quantification of related pterin compounds and nucleotide analogs.[5][6] Their application to this compound remains to be validated, but they represent potential alternatives.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Principle: Many pterin compounds exhibit natural fluorescence, which can be exploited for sensitive detection following chromatographic separation.
-
Potential Advantages: High sensitivity and selectivity for fluorescent compounds. It can be a more cost-effective alternative to mass spectrometry.
-
Potential Challenges: this compound's native fluorescence properties would need to be characterized. If non-fluorescent, derivatization with a fluorescent tag would be required, adding complexity to the sample preparation.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This immunoassay would utilize antibodies that specifically bind to this compound. The antibody would be linked to an enzyme, and the addition of a substrate would produce a measurable colorimetric or chemiluminescent signal proportional to the amount of this compound.
-
Potential Advantages: High throughput, high sensitivity, and no requirement for extensive sample clean-up or complex instrumentation.
-
Potential Challenges: The primary challenge is the development of highly specific monoclonal or polyclonal antibodies against this compound. This can be a time-consuming and resource-intensive process.
Electrochemical Detection
-
Principle: This method would involve the use of an electrochemical sensor that generates a current in response to the oxidation or reduction of this compound at an electrode surface.
-
Potential Advantages: High sensitivity, rapid analysis time, and the potential for the development of portable, point-of-care devices.[7][8]
-
Potential Challenges: The electrochemical properties of this compound need to be investigated. The development of a selective and stable electrode material would be crucial to minimize interference from other electroactive species in biological samples.
Visualizing the Methodologies
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification by HPLC-MS/MS.
Caption: Signaling pathway of this compound in MoCD Type A.
Conclusion
The quantification of this compound is reliably achieved through a validated HPLC-MS/MS method, which offers high sensitivity and specificity. While alternative methods such as HPLC-FLD, ELISA, and electrochemical detection are theoretically plausible based on their application to similar molecules, their efficacy for this compound requires dedicated development and validation. The choice of quantification method will ultimately depend on the specific requirements of the research or clinical application, including the need for high throughput, sensitivity, cost-effectiveness, and the availability of specialized instrumentation and reagents.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. fda.gov [fda.gov]
- 5. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical Chemically Based Sensors and Emerging Enzymatic Biosensors for Antidepressant Drug Detection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Fosdenopterin and Molybdopterin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Fosdenopterin and molybdopterin, two critical molecules in the context of molybdenum cofactor (MoCo) biosynthesis and function. While intrinsically linked, their roles, stability, and therapeutic applications differ significantly. This document aims to elucidate these differences through a review of their mechanisms of action, supporting experimental data, and relevant biochemical pathways.
At a Glance: this compound vs. Molybdopterin
| Feature | This compound (cPMP) | Molybdopterin (MPT) |
| Chemical Identity | Synthetic cyclic pyranopterin monophosphate | A pterin derivative with a dithiolene group |
| Primary Biological Role | Precursor to molybdopterin | Organic component of the Molybdenum Cofactor (MoCo) |
| Mechanism of Action | Substrate replacement therapy for MoCD Type A | Ligand for molybdenum, forming the active MoCo |
| Clinical Application | Approved treatment for Molybdenum Cofactor Deficiency (MoCD) Type A[1][2][3] | Not used directly as a therapeutic due to instability[4] |
| Stability | Relatively stable, allowing for pharmaceutical formulation[5] | Highly unstable and oxygen-sensitive[6] |
Introduction to Molybdenum Cofactor and its Precursors
The molybdenum cofactor (MoCo) is a vital component of a class of enzymes known as molybdoenzymes, which are essential for various metabolic processes in most living organisms.[7][8] In humans, these enzymes, including sulfite oxidase, xanthine oxidase, and aldehyde oxidase, play critical roles in the detoxification of sulfites and the metabolism of purines and other compounds.[3][9] A deficiency in MoCo leads to a rare and severe genetic disorder, Molybdenum Cofactor Deficiency (MoCD), which results in profound neurological damage and is often fatal in early childhood.[10][11]
MoCo is composed of a molybdenum atom complexed to a unique pterin-based ligand called molybdopterin (MPT).[7][12] The biosynthesis of MoCo is a complex, multi-step process. A key intermediate in this pathway is cyclic pyranopterin monophosphate (cPMP).[11][13]
This compound: A Lifesaving Precursor
This compound is a synthetic, stable form of cPMP.[5] Its primary and crucial biological activity is to serve as a substrate replacement therapy for patients with MoCD Type A.[3][14] This specific type of MoCD is caused by mutations in the MOCS1 gene, which codes for the enzyme responsible for the synthesis of cPMP from guanosine triphosphate (GTP).[6][15]
By providing an exogenous source of cPMP, this compound bypasses this genetic block, allowing the downstream enzymatic machinery to synthesize molybdopterin and subsequently the active molybdenum cofactor.[13][15][16] This restores the function of molybdoenzymes, most critically sulfite oxidase, thereby preventing the accumulation of neurotoxic sulfites.[4][14]
Molybdopterin: The Core of the Cofactor
Molybdopterin is the dithiolene-containing pterin that chelates molybdenum to form the active center of MoCo.[7][12] Its biological activity is intrinsically linked to its role as the organic scaffold of the cofactor. Once synthesized from cPMP, molybdopterin is rapidly adenylated and then has molybdenum inserted to form MoCo.[6][13] This active MoCo is then incorporated into various apoenzymes, conferring their catalytic activity.[12]
Unlike this compound, molybdopterin itself is not a therapeutic agent. This is primarily due to its inherent instability and high susceptibility to oxidation, which makes it unsuitable for pharmaceutical formulation and administration.[4][6]
Comparative Biological Efficacy: Clinical and Preclinical Data
Direct comparative studies on the biological activity of this compound and molybdopterin are scarce, largely because molybdopterin's instability precludes its use in clinical settings. However, the efficacy of this compound in restoring the biological function that is dependent on molybdopterin has been demonstrated in both preclinical and clinical studies.
Preclinical Evidence in a Mouse Model of MoCD Type A
Studies utilizing a MOCS1 knockout mouse model, which mimics MoCD Type A, have been instrumental in demonstrating the biological activity of this compound.
Key Findings:
-
Administration of a recombinant form of cPMP (with identical molecular structure and comparable activity to this compound) to these mice led to the restoration of MoCo biosynthesis.[15]
-
Treated mice showed a significant reduction in the accumulation of toxic sulfites.[13]
-
A notable improvement in survival was observed in the treated mice compared to untreated controls.[9]
Clinical Efficacy in Patients with MoCD Type A
Clinical trials with this compound have provided compelling evidence of its life-saving biological activity in patients with MoCD Type A.
Table 1: Survival Outcomes in Patients with MoCD Type A Treated with this compound
| Study Group | Survival Rate at 3 Years | Hazard Ratio for Risk of Death (Treated vs. Untreated) | Reference |
| This compound-treated | 84% | 0.18 (82% reduction in risk) | [3][15] |
| Untreated (Natural History) | 55% | - | [3][15] |
These data clearly indicate that by providing the necessary precursor for molybdopterin synthesis, this compound effectively restores a critical biological pathway, leading to a significant improvement in patient survival.
Experimental Protocols
Measurement of S-Sulfocysteine in Urine by LC-MS/MS
A key biomarker for assessing the biological activity of this compound is the level of S-sulfocysteine (SSC) in the urine, which is elevated in MoCD due to dysfunctional sulfite oxidase.
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of SSC in urine samples.
Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.[17]
-
The supernatant is filtered.[17]
-
Samples are diluted with HPLC-grade water.[17]
-
An internal standard (e.g., a stable isotope-labeled SSC) is added to the diluted urine for accurate quantification.
LC-MS/MS Analysis:
-
The prepared sample is injected into an LC system equipped with a reverse-phase column.
-
A gradient elution is used to separate SSC from other urine components.
-
The eluent is introduced into a tandem mass spectrometer operating in negative-ion selected-reaction monitoring mode.[1]
-
The specific mass transitions for SSC and the internal standard are monitored for quantification.
In Vitro Reconstitution of Sulfite Oxidase Activity
This assay can be used to demonstrate the ability of this compound (after its conversion to molybdopterin) to form a functional molybdenum cofactor that can activate the apo-sulfite oxidase enzyme.
Principle: The activity of reconstituted sulfite oxidase is measured by monitoring the reduction of a substrate, such as ferricyanide, which is coupled to the oxidation of sulfite.[18]
Methodology:
-
Preparation of Apo-sulfite Oxidase: The molybdenum domain of human sulfite oxidase is expressed in a bacterial strain deficient in MoCo biosynthesis, resulting in the production of the inactive apo-enzyme.[12]
-
In Vitro MoCo Synthesis:
-
Reconstitution: The in vitro synthesized MoCo is incubated with the purified apo-sulfite oxidase.[12]
-
Activity Assay: The reconstituted sulfite oxidase is added to a reaction mixture containing sulfite and ferricyanide. The rate of ferricyanide reduction is measured spectrophotometrically by the decrease in absorbance at 420 nm.[18]
Signaling and Metabolic Pathways
The biological activities of this compound and molybdopterin are central to the Molybdenum Cofactor Biosynthesis Pathway.
Molybdenum Cofactor Biosynthesis Pathway
This pathway illustrates the sequential conversion of GTP to the active molybdenum cofactor, highlighting the distinct roles of this compound (cPMP) and molybdopterin.
Caption: The Molybdenum Cofactor Biosynthesis Pathway.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps in evaluating the biological activity of this compound, from administration to biomarker analysis.
Caption: Workflow for this compound Efficacy Assessment.
Conclusion
This compound and molybdopterin are fundamentally linked in the pathway of molybdenum cofactor biosynthesis, yet their direct biological activities and therapeutic utility are distinct. This compound, as a stable precursor, serves as a life-saving substrate replacement therapy for MoCD Type A, effectively restoring the production of molybdopterin and, consequently, the function of essential molybdoenzymes. Molybdopterin, while being the crucial organic component of the active cofactor, is too unstable for direct therapeutic use. The clinical success of this compound underscores the critical importance of understanding the intricate details of metabolic pathways to develop targeted and effective therapies for rare genetic diseases.
References
- 1. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Structure and stability of the molybdenum cofactor intermediate cyclic pyranopterin monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molybdenum cofactor-deficient mice resemble the phenotype of human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Long-term rescue of a lethal inherited disease by adeno-associated virus-mediated gene transfer in a mouse model of molybdenum-cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colorimetric Determination of Tungsten and Molybdenum in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis and Insertion of the Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro incorporation of nascent molybdenum cofactor into human sulfite oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of molybdate insertion into pterin-based molybdenum cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 16. researchgate.net [researchgate.net]
- 17. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of molybdenum cofactor deficiency due to MOCS2 deficiency in a newborn baby - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diseases.jensenlab.org [diseases.jensenlab.org]
A Comparative Guide to the Validation of Fosdenopterin's Effect on Downstream Biomarkers in Molybdenum Cofactor Deficiency Type A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosdenopterin (Nulibry®) with alternative therapeutic approaches for Molybdenum Cofactor Deficiency (MoCD) Type A. It includes supporting experimental data on the validation of its effects on critical downstream biomarkers.
Introduction
Molybdenum Cofactor Deficiency (MoCD) Type A is an ultra-rare, autosomal recessive inborn error of metabolism caused by mutations in the MOCS1 gene.[1][2][3] This genetic defect disrupts the synthesis of cyclic pyranopterin monophosphate (cPMP), a crucial precursor for the molybdenum cofactor (MoCo).[4][5][6][7] MoCo is an essential component for the function of several enzymes, most critically sulfite oxidase.[3][4][8] The resulting dysfunction of sulfite oxidase leads to the accumulation of neurotoxic sulfites, particularly S-sulfocysteine (SSC), in the brain, causing severe, irreversible neurological damage and typically leading to death within the first few years of life.[1][4][7][9]
Prior to the development of this compound, treatment for MoCD Type A was limited to supportive and symptomatic care, which did not address the underlying metabolic defect.[5][10] this compound is a substrate replacement therapy that provides an exogenous source of cPMP, thereby restoring the MoCo biosynthesis pathway.[8][11][12] This guide evaluates the efficacy of this compound by comparing its effects on key downstream biomarkers to those observed in untreated patients.
Mechanism of Action: this compound vs. No Specific Treatment
This compound directly addresses the molecular deficit in MoCD Type A. By supplying cPMP, it enables the downstream synthesis of molybdopterin and subsequently MoCo.[4][5] This restores the activity of MoCo-dependent enzymes, including sulfite oxidase, which then metabolizes toxic sulfites into non-toxic sulfates.[1][11][13] In contrast, supportive care does not impact the disease's pathophysiology and fails to prevent the accumulation of neurotoxic metabolites.
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound in MoCD Type A.
Comparative Analysis of Downstream Biomarker Levels
The efficacy of this compound is most clearly demonstrated by its impact on key disease-related biomarkers. Clinical studies have consistently shown a rapid and sustained reduction in neurotoxic metabolites in treated patients compared to the persistently abnormal levels in untreated individuals from natural history cohorts.
| Biomarker | This compound-Treated Patients | Untreated Patients (Natural History) | Significance |
| Urinary S-sulfocysteine (SSC) | Returned to normal or near-normal levels within days of treatment initiation and remained normalized with continued therapy.[14][15][16] | Remained abnormally high.[9][17] | Primary indicator of restored sulfite oxidase activity and reduced neurotoxicity. |
| Urinary Xanthine | Returned to near-normal levels.[14][15][17] | Remained abnormally high.[9][18] | Reflects restored activity of xanthine dehydrogenase/oxidase. |
| Urinary/Plasma Uric Acid | Increased to normal or near-normal levels.[14][15][19] | Remained abnormally low.[18][19] | Indicates restored purine metabolism via xanthine dehydrogenase/oxidase. |
Experimental Protocols
The data presented is derived from a combination of prospective, open-label clinical trials and retrospective natural history studies.
Biomarker Measurement Protocol
Objective: To quantify levels of key metabolites in urine to assess the biochemical effect of this compound.
Methodology:
-
Sample Collection: Urine samples were collected from patients at baseline (before treatment) and at regular intervals during treatment.[14]
-
Sample Preparation: For analysis of SSC and xanthine, urine samples were typically diluted. For instance, a 100-fold to 200-fold dilution in water was used depending on the creatinine concentration.[14]
-
Analytical Method: Metabolite concentrations were determined using established methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) for high sensitivity and specificity.
-
Normalization: To account for variations in urine concentration, biomarker levels were normalized to urinary creatinine concentration.
-
Data Comparison: The biomarker levels in patients receiving this compound were compared to data from an external control group of untreated, genotype-matched patients from a natural history study.[4][17]
Experimental Workflow Diagram
Caption: Workflow for this compound Treatment and Biomarker Monitoring.
Clinical Outcomes Comparison
The normalization of biomarkers with this compound treatment correlates with significant improvements in clinical outcomes and survival compared to the natural history of the disease.
| Outcome | This compound-Treated Patients | Untreated Patients (Natural History) |
| Survival | 3-year survival rate of 84%.[20][21] | 3-year survival rate of 55%.[20] The risk of death was 5.1 times higher in untreated patients.[1][13] |
| Neurological Development | Some patients, particularly those treated early, achieved developmental milestones such as sitting unassisted, walking, and oral feeding.[15][17] | Profound and progressive neurodegeneration, leading to severe developmental delay and spastic quadriplegia.[9] |
| Seizure Control | Seizures were often completely suppressed or substantially reduced.[14][15][19] | Typically characterized by intractable seizures that do not respond to standard anti-epileptic drugs.[9][18] |
Conclusion
The available evidence strongly supports the efficacy of this compound in the treatment of Molybdenum Cofactor Deficiency Type A. As a substrate replacement therapy, it is the first and only approved treatment that targets the underlying cause of the disease.[6][20] The comparison with untreated patients from natural history studies demonstrates a clear and significant effect on downstream biomarkers, leading to the normalization of pathological metabolite levels. This biochemical correction is associated with a dramatic improvement in survival and neurological outcomes, establishing this compound as the standard of care for this devastating condition.
References
- 1. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (this compound) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]
- 2. What is molybdenum cofactor deficiency and sulfite intoxication | Rare Disease Education By Sentynl Therapeutics, Inc. [aboutmocdtypea.com]
- 3. Understanding MoCD Type A [nulibry.com]
- 4. fda.gov [fda.gov]
- 5. drugs.com [drugs.com]
- 6. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 7. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aap.org [publications.aap.org]
- 9. Molybdenum cofactor deficiency: A natural history - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nice.org.uk [nice.org.uk]
- 11. This compound - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Lactation | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. ClinPGx [clinpgx.org]
- 13. Sentynl Therapeutics Announces Presentation of Study Evaluating the Efficacy and Safety of NULIBRY® (this compound) for the Treatment of MoCD Type A at 2023 SSIEM Annual Symposium [prnewswire.com]
- 14. orpha.net [orpha.net]
- 15. Efficacy and safety of cyclic pyranopterin monophosphate substitution in severe molybdenum cofactor deficiency type A: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. childneurologyfoundation.org [childneurologyfoundation.org]
- 19. publications.aap.org [publications.aap.org]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Fosdenopterin Efficacy: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Fosdenopterin in animal models of Molybdenum Cofactor Deficiency (MoCD) Type A. The data presented is compiled from publicly available preclinical studies and regulatory documents.
Introduction to this compound and Molybdenum Cofactor Deficiency
Molybdenum Cofactor Deficiency (MoCD) is a rare, autosomal recessive inborn error of metabolism caused by mutations in genes involved in the biosynthesis of the molybdenum cofactor (MoCo).[1] MoCo is essential for the function of several enzymes, including sulfite oxidase, which is critical for the detoxification of sulfite.[1] The most common form, MoCD Type A, results from mutations in the MOCS1 gene, leading to a deficiency of cyclic pyranopterin monophosphate (cPMP), a precursor in the MoCo biosynthesis pathway.[1] This deficiency leads to the accumulation of toxic sulfites, resulting in severe neurological damage and typically early death.
This compound is a substrate replacement therapy that provides an exogenous source of cPMP, thereby restoring the synthesis of MoCo and the function of MoCo-dependent enzymes.
Efficacy in MOCS1 Knockout Mouse Model
The primary animal model used to evaluate the preclinical efficacy of this compound (in its active form, cPMP) is the MOCS1 knockout mouse. These mice lack the ability to produce cPMP and exhibit a lethal phenotype that closely mimics human MoCD Type A, with an average lifespan of 7.5 to 12 days.[2]
Survival Studies
Treatment with cPMP demonstrated a significant dose-dependent increase in the survival of MOCS1 knockout mice.
| Treatment Group | Dosage Regimen | Average Lifespan (Days) | Outcome |
| Untreated MOCS1 Knockout | - | 7.5 - 10 | Lethal phenotype |
| cPMP Treated MOCS1 Knockout | 0.2 µg every other day | 14 - 19 | Developmentally normal during treatment, but lethal upon withdrawal |
| cPMP Treated MOCS1 Knockout | 1 - 2 µg every third day | > 40 (with some losses between days 20 and 40) | Survived to weaning and beyond, with normal development |
| cPMP Treated MOCS1 Knockout | 2 - 4 µg every third day | Not specified, but described as the "most successful treatment" | Normal survival and development |
Data extracted from "Phenotype reversal in MOCS1-deficient mice by precursor Z"[2]
Biomarker Reduction
In addition to improving survival, this compound treatment in the MOCS1 knockout mouse model was shown to reduce the levels of S-sulfocysteine (SSC), a key neurotoxic biomarker of MoCD, in both plasma and the brain. While the specific quantitative percentage of reduction is not detailed in the available public documents, the effect was a critical piece of confirmatory evidence for the drug's efficacy.
Tissue Distribution in Rat Model
Studies in rats using radiolabeled this compound were conducted to understand its distribution within the body. These studies demonstrated that this compound is distributed to various tissues, including the central nervous system (CNS).[3] This is a crucial finding, as the primary pathology of MoCD is severe neurological damage. The ability of this compound to cross the blood-brain barrier and reach the target organ is essential for its therapeutic effect. Quantitative data detailing the specific concentrations in different tissues from these studies are not publicly available.
Experimental Protocols
MOCS1 Knockout Mouse Survival and Efficacy Study
Animal Model: MOCS1 knockout mice, which have a targeted disruption of the MOCS1 gene, rendering them unable to synthesize cPMP.
Treatment Administration:
-
Compound: Cyclic pyranopterin monophosphate (cPMP), the active form of this compound, purified from E. coli.
-
Route of Administration: Intrahepatic injections.
-
Dosing Regimen: Doses ranging from 0.2 µg to 4 µg were administered every second or third day, starting within the first five days after birth.
Efficacy Endpoints:
-
Survival: Monitored daily, and the average lifespan was calculated for different dosing cohorts.
-
Development: Body weight and general behavior were observed and compared to wild-type and heterozygous littermates.
-
Biomarkers: Plasma and brain tissue were collected for the analysis of S-sulfocysteine (SSC) levels.
Ethical Considerations: All animal experiments were conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.
Rat Tissue Distribution Study
Animal Model: Sprague-Dawley rats.
Treatment Administration:
-
Compound: Radiolabeled this compound.
-
Route of Administration: Intravenous.
Methodology:
-
Following administration of radiolabeled this compound, animals were sacrificed at various time points.
-
Tissues, including the brain and other organs, were collected.
-
The concentration of radioactivity in each tissue was determined to assess the distribution of the drug.
Visualizations
Caption: Mechanism of Action of this compound in MoCD Type A.
Caption: Preclinical Experimental Workflow for this compound.
References
A Comparative Guide to the Specificity of Fosdenopterin in Restoring Enzymatic Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fosdenopterin (NULIBRY®) for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A, focusing on its specificity in restoring enzymatic function. The information presented is supported by clinical trial data and established experimental protocols to aid in research and drug development.
Introduction: Molybdenum Cofactor Deficiency (MoCD) Type A
Molybdenum Cofactor Deficiency (MoCD) Type A is an ultra-rare, autosomal recessive genetic disorder that typically manifests in newborns[1][2]. It is caused by mutations in the MOCS1 gene, which disrupts the initial step of molybdenum cofactor (Moco) biosynthesis[3][4][5]. This step involves the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP)[2][6].
The absence of cPMP prevents the synthesis of Moco, an essential component for the function of several enzymes, most critically, sulfite oxidase (SOX)[3][7][8]. The dysfunction of SOX leads to a toxic accumulation of sulfite and its metabolite, S-sulfocysteine (SSC), in the central nervous system[1][9]. This buildup results in severe, irreversible neurological damage, characterized by intractable seizures, feeding difficulties, and rapid developmental regression, with a median survival of about four years in untreated patients[3][10][11].
Mechanism of Action: The Specificity of this compound
This compound (NULIBRY®) is a first-in-class substrate replacement therapy designed to address the underlying cause of MoCD Type A[10][12]. It is a synthetic form of cPMP[7][13]. By providing an exogenous source of cPMP, this compound bypasses the genetic defect in the Moco synthesis pathway[4][12][14]. Once administered, the exogenous cPMP is converted into molybdopterin and subsequently into functional Moco[3][15].
The restoration of Moco synthesis specifically reactivates Moco-dependent enzymes, including sulfite oxidase[7][12]. Functional SOX can then metabolize the neurotoxic sulfites into sulfate, which is safely excreted[9][16]. This targeted action directly addresses the molecular pathology of MoCD Type A, demonstrating a high degree of specificity.
Figure 1. Mechanism of this compound in MoCD Type A.
Comparison with Alternatives
Prior to the approval of this compound, there were no targeted treatments for MoCD Type A[7]. The only alternative was supportive care, which aims to manage symptoms but does not address the underlying metabolic defect[13][17]. This comparison, therefore, is between a highly specific substrate replacement therapy and non-specific symptomatic management.
| Parameter | This compound (NULIBRY®) | Supportive Care (Historical Control) |
| Mechanism | Substrate replacement; restores Moco synthesis and sulfite oxidase activity[7][12]. | Symptom management (e.g., anti-seizure medications, feeding support); does not correct the metabolic defect[13][17]. |
| Specificity | Highly specific; targets the direct molecular deficiency in MoCD Type A[4]. | Non-specific; addresses secondary symptoms like seizures without affecting sulfite levels[17]. |
| Survival Rate | 84% probability of survival at 3 years[14][18]. | 55% probability of survival at 3 years for genotype-matched patients[14][18]. |
| Risk of Death | Reduced the risk of death by 82% compared to untreated patients[18]. The risk of death was 5.1 times higher in untreated patients[15][19]. | Baseline mortality risk for the natural history of the disease[15][19]. |
| Biomarker Levels | Leads to a rapid and sustained reduction in urinary S-sulfocysteine (SSC) levels[12][18][20]. | Persistently elevated levels of toxic sulfite and SSC[1]. |
| Administration | Daily intravenous infusion via an indwelling catheter[21]. | Varies by symptom (e.g., oral medications, feeding tube)[17]. |
| Adverse Events | Most common events are related to the infusion catheter, fever, and infections[10][15]. | Related to underlying disease progression and co-morbidities. |
Table 1. Comparison of this compound and Supportive Care for MoCD Type A.
Experimental Protocols
The assessment of this compound's efficacy relies heavily on monitoring the biomarker S-sulfocysteine (SSC), which reflects sulfite oxidase activity.
Protocol: Quantification of Urinary S-Sulfocysteine (SSC)
This protocol outlines a common method for measuring urinary SSC, a key pharmacodynamic biomarker for assessing treatment response in MoCD Type A[12][22].
-
Sample Collection:
-
Sample Preparation:
-
Thaw the urine sample at room temperature.
-
Centrifuge to remove any particulate matter.
-
Use the supernatant for analysis.
-
-
Analytical Method: HPLC with Precolumn Derivatization:
-
This method uses high-performance liquid chromatography (HPLC) for separation[22][25][26].
-
Derivatization: Before injection into the HPLC system, SSC in the sample is derivatized with O-phthaldialdehyde (OPA) to make it detectable by a UV or fluorescence detector[22][26]. This step is often automated.
-
Separation: The derivatized sample is injected onto a C18 reverse-phase HPLC column. A specific gradient of mobile phases is used to separate SSC from other amino acids and interfering compounds in the urine matrix[22].
-
Detection: The derivatized SSC is detected by a UV detector (e.g., at 338 nm) or a fluorescence detector[22][25].
-
Quantification: The concentration of SSC is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of SSC. Results are typically normalized to urinary creatinine levels to account for variations in urine dilution (reported as μmol/mmol creatinine)[20][26].
-
-
Data Interpretation:
Figure 2. Workflow for Urinary S-Sulfocysteine (SSC) Analysis.
Logical Comparison of Treatment Approaches
The fundamental difference between this compound and supportive care lies in their therapeutic target. This compound is a disease-modifying therapy that intervenes at the core of the pathophysiology, whereas supportive care is palliative, managing only the downstream consequences.
References
- 1. Understanding MoCD Type A [nulibry.com]
- 2. Molybdenum Cofactor Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 4. ClinPGx [clinpgx.org]
- 5. drugs.com [drugs.com]
- 6. publications.aap.org [publications.aap.org]
- 7. drugs.com [drugs.com]
- 8. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 9. sites.williams.edu [sites.williams.edu]
- 10. Sentynl Therapeutics Receives MHRA Authorization of NULIBRY® (this compound) for Treatment of MoCD Type A in Great Britain - Sentynl Therapeutics, Inc. [sentynl.com]
- 11. childneurologyfoundation.org [childneurologyfoundation.org]
- 12. fda.gov [fda.gov]
- 13. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (this compound) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]
- 16. Sulfite oxidase - Wikipedia [en.wikipedia.org]
- 17. nice.org.uk [nice.org.uk]
- 18. BridgeBio Pharma Inc. - bridgebio pharma and affiliate origin biosciences announce fda approval of nulibry™ (this compound), the first and only approved therapy to reduce the risk of mortality in patients with mocd type a [investor.bridgebio.com]
- 19. Sentynl Therapeutics Announces Presentation of Study Evaluating the Efficacy and Safety of NULIBRY® (this compound) for the Treatment of MoCD Type A at 2023 SSIEM Annual Symposium - Sentynl Therapeutics, Inc. [sentynl.com]
- 20. What Is NULIBRY® (this compound) for injection? [nulibry.com]
- 21. Table 6. [Targeted Therapies for Molybdenum Cofactor Deficiency]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Molybdenum cofactor deficiency: a new HPLC method for fast quantification of s-sulfocysteine in urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mayocliniclabs.com [mayocliniclabs.com]
- 24. testcatalog.org [testcatalog.org]
- 25. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Long-Term Efficacy and Safety of Fosdenopterin (Nulibry®) for Molybdenum Cofactor Deficiency Type A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosdenopterin (Nulibry®), the first and only approved therapy for Molybdenum Cofactor Deficiency (MoCD) Type A, with historical supportive care. The data presented is based on long-term in vivo studies, offering insights into the sustained efficacy and safety profile of this substrate replacement therapy.
Overview of Molybdenum Cofactor Deficiency Type A and Treatment Landscape
Molybdenum Cofactor Deficiency (MoCD) Type A is an ultra-rare, autosomal recessive inborn error of metabolism caused by mutations in the MOCS1 gene.[1][2] This genetic defect disrupts the synthesis of cyclic pyranopterin monophosphate (cPMP), a crucial precursor for molybdenum cofactor (MoCo).[3][4][5] The absence of functional MoCo leads to the inactivity of MoCo-dependent enzymes, most critically sulfite oxidase.[1][2] The resulting accumulation of neurotoxic sulfites, particularly S-sulfocysteine (SSC), causes severe, irreversible neurological damage, intractable seizures, and typically leads to death within the first few years of life.[6][7]
Prior to the approval of this compound, treatment for MoCD Type A was limited to supportive care, including anti-epileptic drugs for seizure management and dietary restrictions (low protein or specific amino acid restrictions).[8][9] These interventions, however, did not address the underlying metabolic defect and were largely ineffective at altering the fatal course of the disease.[8][9]
This compound is a substrate replacement therapy that provides an exogenous source of cPMP.[1][2] This allows for the downstream synthesis of molybdopterin and functional molybdenum cofactor, thereby restoring the activity of sulfite oxidase and reducing the accumulation of neurotoxic sulfites.[1][2]
Comparative Efficacy Data: this compound vs. Supportive Care
The long-term efficacy of this compound has been established through clinical trials comparing treated patients to untreated, genotype-matched historical control groups.
| Efficacy Endpoint | This compound (Nulibry®) Treated Patients | Untreated Historical Control (Supportive Care) |
| Survival Rate at 3 Years | 84% (n=13)[3][6] | 55% (n=18, genotype-matched)[3][6] |
| Risk of Death | Reduced by 82% (HR=0.18, 95% CI 0.04, 0.72)[6] | The risk of death was 5.1 times higher in untreated patients compared to treated patients (p=0.01)[2][8][10][11] |
| Median Overall Survival | Not reached[8] | 50.7 months[8] |
| Biomarker Levels (Urinary S-sulfocysteine - SSC) | Reduction sustained over 48 months.[6][12] Mean levels ranged from 7 to 11 µmol/mmol creatinine from Month 3 to 48.[12] | Remained abnormally elevated[8][10] |
| Developmental Milestones (at 12 months) | 43% could sit unassisted, 44% were ambulatory, 57% could feed orally.[8][10] | Severe developmental delays are characteristic for those who survive beyond infancy without treatment.[7] |
Long-Term Safety and Tolerability of this compound
Long-term treatment with this compound has been generally well-tolerated in patients with MoCD Type A.[8][10]
| Safety Aspect | This compound (Nulibry®) |
| Most Common Adverse Reactions | Catheter-related complications (89%), pyrexia (fever, 78%), viral infection (56%), pneumonia (44%), otitis media (ear infection, 44%), vomiting (44%), and cough/sneezing (44%).[6] |
| Serious Adverse Events | Most serious adverse events were related to central-line complications and respiratory or viral infections.[8] |
| Treatment Discontinuation | No discontinuations due to adverse events were reported in the key clinical studies.[2][8][11] |
| Phototoxicity | Animal studies have indicated a potential for phototoxicity.[6] Patients are advised to avoid or minimize exposure to sunlight and artificial UV light.[11] |
Experimental Protocols
The efficacy and safety data for this compound were primarily derived from a combined analysis of three clinical studies compared against a natural history study.
This compound Clinical Studies (Studies 1, 2, and 3):
-
Study Design: These were open-label studies, including one retrospective and two prospective trials, evaluating the use of this compound or a recombinant form of cPMP (rcPMP) with the same active moiety.[6][8]
-
Patient Population: The combined analysis included 13 pediatric patients with genetically confirmed MoCD Type A.[3][6] The age at first dose varied, with a majority starting treatment within the first 14 days of life.[6]
-
Intervention: Patients received daily intravenous infusions of this compound or rcPMP.[4] Dosing was adjusted based on age and weight, with recommended starting doses for premature and term infants, increasing over time.[4][13]
-
Efficacy Assessment: The primary efficacy endpoint was overall survival, compared to an untreated historical control group.[6][14] Secondary endpoints included the measurement of urinary S-sulfocysteine (SSC) levels and assessment of developmental milestones.[6][8]
-
Safety Assessment: Safety was evaluated through the monitoring and reporting of adverse events.[8]
Natural History Study (Untreated Control Group):
-
Study Design: This was a retrospective and prospective natural history study of untreated patients with MoCD Type A.[8][10]
-
Patient Population: The primary comparator group consisted of 18 genotype-matched untreated pediatric patients with genetically confirmed MoCD Type A.[3][6][14] A larger cohort of 37 untreated patients was also used for comparison.[8][10]
-
Data Collection: Data on survival, disease progression, and biomarker levels were collected to understand the natural course of the disease in the absence of a specific treatment.[14]
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the biochemical pathway affected in MoCD Type A and the therapeutic intervention with this compound, as well as the general workflow of the clinical evaluation.
Caption: Mechanism of this compound in MoCD Type A.
Caption: Clinical evaluation workflow for this compound.
References
- 1. List of Molybdenum Cofactor Deficiency Type A Medications [drugs.com]
- 2. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (this compound) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]
- 3. Nulibry (this compound) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]
- 4. Molybdenum Cofactor Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. BridgeBio Pharma Inc. - bridgebio pharma and affiliate origin biosciences announce fda approval of nulibry™ (this compound), the first and only approved therapy to reduce the risk of mortality in patients with mocd type a [investor.bridgebio.com]
- 7. childneurologyfoundation.org [childneurologyfoundation.org]
- 8. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (this compound) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History - Sentynl Therapeutics, Inc. [sentynl.com]
- 12. Nulibry (this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Early Neonatal this compound Treatment for Molybdenum Cofactor Deficiency Type A: New Insights into Its Natural History and Potential Role for Fetal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Comparative Proteomics of Cells Treated with Fosdenopterin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proteomic landscape in cells treated with Fosdenopterin. As the first and only approved therapy for Molybdenum Cofactor Deficiency (MoCD) Type A, direct comparative studies with alternative drugs are unavailable. Therefore, this guide focuses on the proteomic changes observed between this compound-treated cells and untreated cells, representing the disease state.
This compound (Nulibry®) is a substrate replacement therapy designed to address the underlying metabolic defect in MoCD Type A.[1][2] This rare, autosomal recessive disorder is caused by mutations in the MOCS1 gene, leading to a deficiency in the synthesis of cyclic pyranopterin monophosphate (cPMP).[1][2] The absence of cPMP halts the entire molybdenum cofactor biosynthesis pathway, resulting in the loss of activity of molybdenum-dependent enzymes.[3][4] The most critical of these is sulfite oxidase, and its dysfunction leads to the accumulation of neurotoxic sulfites, causing severe and progressive neurological damage.[3][5][6] this compound provides a synthetic version of cPMP, allowing for the restoration of molybdenum cofactor synthesis and the subsequent activation of essential enzymes.[1][7][8]
Data Presentation: Expected Proteomic Changes with this compound Treatment
The primary effect of this compound is the restoration of molybdenum-dependent enzyme activity. A comparative proteomic analysis would therefore be expected to reveal significant changes in the expression and post-translational modifications of proteins downstream of these enzymes. The following table presents hypothetical quantitative data illustrating the anticipated proteomic shifts in a cellular model of MoCD Type A (e.g., patient-derived fibroblasts or a genetically engineered cell line) following this compound treatment compared to an untreated control.
| Protein | UniProt ID | Cellular Function | Fold Change (Treated vs. Untreated) | p-value | Post-Translational Modifications |
| Sulfite Oxidase (SUOX) | P51687 | Sulfite detoxification | > 1.5 | < 0.05 | Increased molybdenum cofactor binding |
| Xanthine Dehydrogenase/Oxidase (XDH) | P47989 | Purine metabolism | > 1.2 | < 0.05 | Increased molybdenum cofactor binding |
| Aldehyde Oxidase (AOX1) | Q06278 | Drug and xenobiotic metabolism | > 1.2 | < 0.05 | Increased molybdenum cofactor binding |
| Mitochondrial Amidoxime Reducing Component (mARC1/2) | Q969Z3/Q6PIJ9 | Nitric oxide synthesis, drug metabolism | > 1.2 | < 0.05 | Increased molybdenum cofactor binding |
| Apoptosis-related proteins (e.g., Caspase-3) | P42574 | Programmed cell death | < 0.7 | < 0.05 | Decreased cleavage/activation |
| Oxidative stress markers (e.g., SOD2) | P04179 | Antioxidant defense | > 1.3 | < 0.05 | Increased expression |
| Neuronal development proteins (e.g., MAP2) | P11137 | Cytoskeletal integrity | > 1.5 | < 0.05 | Increased expression |
Note: This table is illustrative and based on the known mechanism of action of this compound. Actual experimental results may vary.
Experimental Protocols
A comprehensive comparative proteomic study of this compound-treated cells would involve the following key steps:
Cell Culture and Treatment
-
Cell Lines: Patient-derived fibroblasts with a confirmed MOCS1 mutation or a genetically engineered cell line (e.g., HEK293 or SH-SY5Y with MOCS1 knockout) would be suitable models.
-
Culture Conditions: Cells should be cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).
-
This compound Treatment: Cells would be treated with a therapeutically relevant concentration of this compound. An untreated control group (vehicle only) is essential for comparison. Time-course experiments (e.g., 24, 48, 72 hours) are recommended to capture dynamic changes in the proteome.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading for subsequent steps.
-
Protein Digestion: Proteins are typically reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended for Quantitative Analysis): For accurate quantification, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for the multiplexing of samples and direct comparison of peptide abundance across different conditions in a single mass spectrometry run.
Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptide mixture is separated by liquid chromatography based on hydrophobicity and then introduced into a high-resolution mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects and fragments the peptides to determine their amino acid sequence (MS/MS scan).
Data Analysis
-
Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the corresponding peptides and proteins.
-
Protein Quantification: The relative abundance of proteins between the treated and untreated groups is determined from the MS1 peak intensities or the reporter ion intensities from labeled experiments.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are applied to identify proteins that are significantly differentially expressed between the conditions.
-
Bioinformatics Analysis: Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is performed to identify the biological pathways and processes that are most affected by this compound treatment.
Visualization of Key Pathways and Workflows
Molybdenum Cofactor Biosynthesis Pathway Restoration by this compound
Caption: Restoration of Molybdenum Cofactor biosynthesis by this compound in MoCD Type A.
Experimental Workflow for Comparative Proteomics
Caption: A typical workflow for a comparative proteomics study.
Downstream Signaling Effects of Restored Sulfite Oxidase Activity
Caption: Downstream effects of restored sulfite oxidase activity after this compound treatment.
References
- 1. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (this compound) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History - Sentynl Therapeutics, Inc. [sentynl.com]
- 2. Proteomic changes induced by longevity-promoting interventions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molybdenum Cofactor Deficiency in Humans [mdpi.com]
- 4. publications.aap.org [publications.aap.org]
- 5. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (this compound) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]
- 6. Frontiers | Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency [frontiersin.org]
- 7. Table 6. [Targeted Therapies for Molybdenum Cofactor Deficiency]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Safety Operating Guide
Safe Disposal of Fosdenopterin: A Guide for Laboratory and Clinical Professionals
Fosdenopterin, marketed as Nulibry, is a critical treatment for the rare genetic disorder Molybdenum Cofactor Deficiency (MoCD) Type A.[1][2] Proper handling and disposal are paramount to ensure the safety of healthcare providers, patients, and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling this compound.
-
Aseptic Technique: Use aseptic techniques during the preparation and handling of the medication to prevent contamination.[3]
-
Photosensitivity: this compound has the potential for photosensitivity.[4][5] Avoid exposure of the drug to direct sunlight and artificial UV light.[3][6]
Disposal of Unused this compound Solution
Any reconstituted Nulibry solution that is not used within four hours of mixing must be discarded.[5][7][8] Vials of Nulibry are for single use only and any remaining medicine should be thrown away after use.[9]
Step-by-Step Disposal of Sharps and Vials
The primary disposal concern associated with this compound administration is the management of used needles and syringes.
-
Immediate Sharps Disposal: Immediately place all used needles and syringes into an FDA-cleared sharps disposal container.[9][10] This minimizes the risk of needlestick injuries and cross-contamination. Do not dispose of loose sharps in the trash.[7]
-
Secure the Sharps Container: Ensure the sharps container is properly labeled to warn of the hazardous waste inside.[3][11]
-
Disposal of Empty Vials: After use, the single-dose vials of this compound should be discarded, even if there is medicine left in the vial.[9] While specific guidance on the disposal of empty vials is not detailed, placing them in the sharps container is a prudent measure to prevent accidental exposure.
-
Follow Community Guidelines: When the sharps disposal container is almost full, you must follow your local community guidelines for its proper disposal.[3][8][10] Regulations for the disposal of medical waste can vary by state and locality.
-
Consult Local Authorities: For specific information about sharps disposal in your area, refer to the FDA's website or contact your local waste management or health department.[3][8][10]
Environmental Considerations
According to a 2022 assessment report from the European Medicines Agency, this compound is not expected to pose a risk to the environment.[12]
Quantitative Data Summary
| Parameter | Value | Source |
| Time to Discard Reconstituted Solution | Within 4 hours of mixing | [5][7][8] |
| Vial Usage | Single-dose only | [9] |
| Storage of Unopened Vials | -25°C to -10°C (-13°F to 14°F) | [3][11] |
Experimental Protocols
The provided information does not contain detailed experimental protocols for the disposal of this compound. The guidance is centered on established medical waste disposal procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of materials used in the administration of this compound.
Caption: Workflow for the safe disposal of this compound and related materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gov.uk [gov.uk]
- 3. Nulibry (this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. NULIBRY® (this compound) for injection | Official HCP Site [nulibry.com]
- 5. Nulibry (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. This compound (Nulibry) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. nulibry.com [nulibry.com]
- 10. nulibry.com [nulibry.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
Essential Safety and Logistics for Handling Fosdenopterin
Fosdenopterin, commercially available as NULIBRY®, is a substrate replacement therapy indicated to reduce the risk of mortality in patients with molybdenum cofactor deficiency (MoCD) Type A. While a formal Safety Data Sheet (SDS) for laboratory handling of pure this compound is not publicly available, this guide provides essential safety and logistical information derived from the prescribing and administration documents for its clinical formulation. This information is intended for researchers, scientists, and drug development professionals who may be working with the commercially available product.
Storage and Handling
This compound is supplied as a white to pale yellow lyophilized powder or cake in single-dose vials. Proper storage is critical to maintain its stability and efficacy. Unopened vials must be stored frozen in their original carton to protect from light.
Key Handling and Storage Parameters
| Parameter | Value |
| Storage Temperature (Unopened Vials) | -25°C to -10°C (-13°F to 14°F) |
| Reconstitution | Each 9.5 mg vial is reconstituted with 5 mL of Sterile Water for Injection, USP. |
| Final Concentration (after reconstitution) | 1.9 mg/mL |
| Storage (Reconstituted Solution) | Up to 4 hours at room temperature (15°C to 25°C / 59°F to 77°F) or refrigerated (2°C to 8°C / 36°F to 46°F), including infusion time. |
Note: Do not heat, shake, or re-freeze the reconstituted solution.
Personal Protective Equipment and Safety Precautions
While specific PPE for a laboratory setting is not detailed in the available documents, standard laboratory practices should be followed. This includes wearing appropriate gloves, eye protection, and a lab coat.
A key precaution is the potential for photosensitivity. Animal studies have shown that this compound has phototoxic potential. Therefore, it is advised to avoid or minimize exposure to direct sunlight and artificial UV light. If handling the substance in a way that could lead to skin contact, protective measures to shield against light exposure are prudent.
Operational Plan: Reconstitution and Administration Workflow
The following diagram outlines the procedural steps for the preparation of this compound for administration, based on the Instructions for Use provided with the clinical product.
Caption: Workflow for the safe preparation and handling of clinical this compound.
Disposal Plan
Proper disposal of materials used in the handling of this compound is crucial.
-
Sharps: All used needles and syringes must be disposed of immediately in an FDA-cleared sharps disposal container. Community guidelines for the proper disposal of full sharps containers should be followed.
-
Vials: this compound vials are for single use only. Any remaining reconstituted solution and the vial should be discarded after use.
Emergency Procedures
In case of accidental exposure, standard laboratory first aid procedures should be followed. If photosensitivity reactions such as redness, a burning sensation of the skin, or blisters occur, medical attention should be sought immediately. In case of a medical emergency, call 911.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
